Product packaging for Propargyl-PEG8-OH(Cat. No.:)

Propargyl-PEG8-OH

Cat. No.: B610279
M. Wt: 408.5 g/mol
InChI Key: SDOHHKOXBMTMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propargyl-PEG9-alcohol is a polyethyleneglycol (PEG) derivative of significant value in chemical and biological research. Its structure is characterized by a terminal propargyl group and a hydroxyl group, separated by a PEG9 spacer chain. The propargyl group contains a reactive alkyne functionality that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "Click Chemistry." This reaction forms a stable triazole linkage, enabling highly efficient and selective conjugation with azide-bearing molecules, such as proteins, peptides, drugs, or other biomolecules. The hydrophilic PEG spacer, composed of nine ethylene oxide units, profoundly increases the compound's solubility in aqueous media, which is crucial for working with biological systems. Furthermore, the PEG chain can help reduce immunogenicity, improve bioavailability, and enhance the stability of conjugated compounds. The terminal hydroxyl group provides a second site for chemical modification or can act as a handle for further derivatization, making this molecule a versatile building block in organic synthesis and materials science. Its primary research applications include the synthesis of complex molecular constructs, the development of antibody-drug conjugates (ADCs), polymer chemistry, and the creation of diagnostic probes and biosensors in a laboratory setting. This product is labeled "For Research Use Only" (RUO) to indicate that it is intended solely for laboratory research purposes. It is not manufactured or validated for use in diagnostic procedures, clinical applications, or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O9 B610279 Propargyl-PEG8-OH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1,20H,3-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOHHKOXBMTMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Blueprint of Propargyl-PEG8-OH: A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure and properties of Propargyl-PEG8-OH, a heterobifunctional linker integral to the advancement of bioconjugation and targeted therapeutics, particularly in the domain of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in the field of drug development and discovery.

Molecular Structure and Composition

This compound is a chemical compound meticulously designed to feature three key components: a terminal propargyl group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary hydroxyl group.[1] This unique trifecta of functional and structural elements bestows upon it a versatile character, enabling a wide array of applications in chemical biology and medicinal chemistry.

The molecular backbone consists of a chain of eight repeating ethylene (B1197577) glycol units. This PEG chain is responsible for the compound's increased solubility in aqueous media, a crucial attribute for biological applications.[2][3] One terminus of this PEG chain is capped with a propargyl group, which contains a reactive alkyne functional group.[4][5] The other end of the chain is terminated with a hydroxyl group, which is amenable to further chemical modification.[1]

The systematic IUPAC name for this structure is 2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueReference(s)
Molecular Formula C₁₇H₃₂O₈[1][6]
Molecular Weight 364.44 g/mol [1]
Exact Mass 364.2097 g/mol [1]
CAS Number 1351556-81-4[4]
Appearance Solid powder[1]
Purity >98%[1]
Elemental Analysis C: 56.03%, H: 8.85%, O: 35.12%[1]

Structural Visualization

To fully appreciate the molecular architecture of this compound, a graphical representation is provided below. This diagram illustrates the linear arrangement of the constituent functional groups.

Propargyl_PEG8_OH_Structure node_propargyl HC≡C-CH₂-O- node_peg1 CH₂-CH₂-O node_propargyl->node_peg1 node_peg2 CH₂-CH₂-O node_peg1->node_peg2 node_peg3 CH₂-CH₂-O node_peg2->node_peg3 node_peg4 CH₂-CH₂-O node_peg3->node_peg4 node_peg5 CH₂-CH₂-O node_peg4->node_peg5 node_peg6 CH₂-CH₂-O node_peg5->node_peg6 node_peg7 CH₂-CH₂-O node_peg6->node_peg7 node_peg8 CH₂-CH₂-OH node_peg7->node_peg8

Figure 1: Chemical structure of this compound.

Functional Roles in Bioconjugation Chemistry

The distinct functionalities at each end of the this compound molecule allow it to act as a heterobifunctional linker. This dual reactivity is pivotal in its primary application: the covalent joining of two different molecular entities.

  • The Propargyl Group: This terminal alkyne is a key participant in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This reaction is highly efficient and specific, enabling the stable linkage of this compound to molecules bearing an azide (B81097) group.[2][4]

  • The Hydroxyl Group: The primary alcohol at the other terminus provides a versatile handle for a variety of chemical transformations. It can be further derivatized or replaced with other reactive functional groups to conjugate with different molecules of interest.[1]

The diagram below illustrates the logical relationship of these functional groups in the context of bioconjugation.

Functional_Workflow cluster_linker This compound Linker cluster_reactions Conjugation Pathways propargyl Propargyl Group (Alkyne) peg8 PEG8 Spacer propargyl->peg8 click_reaction Click Chemistry (CuAAC) propargyl->click_reaction Reacts via hydroxyl Hydroxyl Group (-OH) peg8->hydroxyl other_molecule Further Chemical Derivatization hydroxyl->other_molecule Enables azide_molecule Azide-Containing Molecule (e.g., Protein, Drug) click_reaction->azide_molecule

References

Synthesis and Purification of Propargyl-PEG8-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, purification, and characterization of Propargyl-PEG8-OH, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] The presence of a terminal alkyne group allows for covalent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," while the hydroxyl group provides a site for further functionalization.[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₉[2][3]
Molecular Weight 408.48 g/mol [2][3]
CAS Number 1351556-81-4[2][3]
Purity (typical) >95%[4][5]
Appearance Viscous liquid or solid[6]
Solubility Soluble in water, DMSO, DMF, and dichloromethane (B109758)[7][8]

Synthesis Methodology

The primary synthetic route to this compound is the mono-propargylation of octaethylene glycol. This is typically achieved via a Williamson ether synthesis, where the alkoxide of octaethylene glycol, formed by reaction with a strong base, acts as a nucleophile to displace a halide from propargyl bromide. To favor mono-substitution and minimize the formation of the di-propargylated byproduct, an excess of the starting glycol is often used.

Experimental Protocol: Synthesis of this compound

Materials:

  • Octaethylene glycol (HO-(CH₂CH₂O)₈-H)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (HC≡CCH₂Br), 80% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with octaethylene glycol. Anhydrous THF is added to dissolve the glycol.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Propargylation: The reaction mixture is cooled again to 0 °C. Propargyl bromide solution is added dropwise via a syringe. The reaction is allowed to slowly warm to room temperature and stirred overnight under a nitrogen atmosphere.

  • Quenching: The reaction is carefully quenched by the slow addition of deionized water to consume any unreacted sodium hydride.

  • Extraction: The organic solvent (THF) is removed under reduced pressure. The resulting residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Purification

Purification of the crude product is essential to remove unreacted octaethylene glycol, the di-propargylated byproduct, and other impurities. Flash column chromatography is the most effective method.

Experimental Protocol: Purification by Flash Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • The crude product is adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed product is loaded onto a pre-packed silica gel column equilibrated with the initial mobile phase (e.g., 100% dichloromethane).

    • The column is eluted with the mobile phase gradient, and fractions are collected.

    • Fractions are analyzed by TLC to identify those containing the pure this compound.

    • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetylenic proton (a triplet), the methylene (B1212753) protons adjacent to the alkyne, and the repeating ethylene (B1197577) glycol units.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons and the carbons of the PEG chain.

  • Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the product (408.48 g/mol ).

Spectral data for similar compounds can be found in the literature and from commercial suppliers.[9]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Purification_Workflow Start Start: Octaethylene Glycol Deprotonation Deprotonation (NaH, THF) Start->Deprotonation Propargylation Propargylation (Propargyl Bromide) Deprotonation->Propargylation Workup Aqueous Workup (Extraction) Propargylation->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Steps

The following diagram outlines the logical progression and rationale behind the key steps of the synthesis.

Synthesis_Logic Reagents Starting Materials: Octaethylene Glycol Propargyl Bromide Reaction Williamson Ether Synthesis Reagents->Reaction Base Base Selection: Sodium Hydride (NaH) (Strong, non-nucleophilic) Base->Reaction Solvent Solvent Selection: Anhydrous THF (Aprotic, dissolves reactants) Solvent->Reaction Stoichiometry Stoichiometry Control: Excess Glycol (Minimizes di-substitution) Reaction->Stoichiometry controls PurificationMethod Purification Strategy: Flash Chromatography (Separates by polarity) Reaction->PurificationMethod yields crude product for Product Desired Product: This compound PurificationMethod->Product

Caption: Logical relationships in the synthesis of this compound.

References

Propargyl-PEG8-OH: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-PEG8-OH, a heterobifunctional linker critical to advancements in bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule featuring a terminal alkyne (propargyl) group and a hydroxyl (-OH) group, separated by an eight-unit PEG spacer. This structure provides a unique combination of reactivity and physicochemical properties, making it an invaluable tool in medicinal chemistry and chemical biology.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. These values correspond to the most commonly cited data for this compound.

PropertyValueReference
CAS Number 1351556-81-4[1][2]
Molecular Formula C₁₉H₃₆O₉[2][3]
Molecular Weight 408.48 g/mol [1][3]
Appearance Viscous Liquid or low-melting solid[2][4]
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, DMF, DCM
Storage Store at -20°C, desiccated

Note: Some suppliers may erroneously list CAS number 1422023-54-8, which corresponds to Propargyl-PEG7-OH.[5] Researchers should verify the specifications with their supplier.

Mechanism of Action and Key Applications

The utility of this compound stems from its two distinct functional groups, which allow for sequential or orthogonal conjugation strategies.

  • Propargyl Group: The terminal alkyne is a key component for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with an azide-modified molecule, offering high efficiency and specificity in aqueous conditions.[1][6]

  • Hydroxyl Group: The primary alcohol (-OH) can be further derivatized into other functional groups (e.g., esters, ethers, or activated esters like NHS esters) to react with amines or other nucleophiles on a target molecule.

PROTAC Synthesis

This compound is extensively used as a linker in the synthesis of PROTACs.[1][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG8 linker serves to connect the target protein ligand and the E3 ligase ligand at an optimal distance and with sufficient flexibility to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

The general workflow for synthesizing a PROTAC using a propargyl-PEG linker is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Attachment cluster_1 Step 2: Second Ligand Attachment (Click Chemistry) L1 Ligand 1 (POI binder) with -NH2 or -OH L1_Linker Intermediate 1 (L1-PEG8-Propargyl) L1->L1_Linker Esterification or Etherification Linker This compound Linker->L1_Linker Final_PROTAC Final PROTAC Molecule (L1-Linker-L2) L1_Linker->Final_PROTAC CuAAC Reaction (Copper Catalyst, Reducing Agent) L2 Ligand 2 (E3 binder) with Azide (-N3) L2->Final_PROTAC

PROTAC synthesis workflow using a Propargyl-PEG8 linker.
Bioconjugation and Surface Modification

The principles used in PROTAC synthesis are broadly applicable to other areas of bioconjugation. This compound can be used to link various biomolecules, including peptides, proteins, and nucleic acids, to other molecules or surfaces. The hydrophilic PEG spacer enhances the water solubility of hydrophobic molecules and reduces non-specific binding when used for surface modification of materials like nanoparticles or microarrays.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. Note: These are generalized procedures and must be optimized for specific substrates and desired outcomes.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an alkyne-functionalized molecule (e.g., an intermediate synthesized from this compound) and an azide-functionalized molecule.

Materials:

  • Alkyne-containing molecule (1.0 equivalent)

  • Azide-containing molecule (1.1 - 1.5 equivalents)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

  • Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 100 mM in H₂O, freshly prepared)

  • Copper-chelating ligand (optional but recommended for biomolecules): THPTA or TBTA solution (e.g., 50 mM in H₂O or DMSO/t-butanol)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)

  • Anhydrous DMF or DMSO (if substrates are not water-soluble)

Procedure:

  • Dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer. If necessary, use a co-solvent like DMF or DMSO.

  • In a separate tube, prepare the copper catalyst premix. Add the CuSO₄ solution to the ligand solution (a 1:5 molar ratio of Cu:ligand is common) and mix briefly.

  • Add the copper catalyst premix to the solution from step 1. The final concentration of copper is typically between 50 µM and 250 µM.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.

  • Upon completion, the reaction can be quenched by adding EDTA. The final product is then purified using an appropriate method, such as HPLC or column chromatography.

The logical flow of the CuAAC reaction is illustrated below.

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation Alkyne Alkyne-Molecule Mix1 Mix Alkyne->Mix1 Azide Azide-Molecule Azide->Mix1 Buffer Reaction Buffer (e.g., PBS) Buffer->Mix1 Reaction Initiate Reaction Mix1->Reaction CuSO4 CuSO4 (CuII) Mix2 Mix CuSO4->Mix2 Ligand Ligand (THPTA) Ligand->Mix2 Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Mix2->Reaction Forms Cu(I) in situ Incubation Incubation & Monitoring (LC-MS / TLC) Reaction->Incubation Room Temp 1-4 hours Purification Quench & Purify (HPLC) Incubation->Purification Final_Product Triazole-Linked Product Purification->Final_Product Yields

General experimental workflow for a CuAAC reaction.
Representative Protocol for Two-Step PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC where Ligand 1 (for the Protein of Interest, POI) contains a free amine and is first coupled to a carboxyl-activated Propargyl-PEG8 linker, followed by a click reaction with an azide-modified Ligand 2 (for the E3 Ligase).

Step A: Activation of this compound and Coupling to Ligand 1

  • Activation: The hydroxyl group of this compound must first be converted to a group reactive with the amine on Ligand 1. A common method is to first create a carboxylic acid derivative (e.g., Propargyl-PEG8-Acid) and then activate it.

  • Amide Coupling:

    • Dissolve Propargyl-PEG8-Acid (1.1 eq) and Ligand 1 (1.0 eq) in an anhydrous solvent (e.g., DMF).

    • Add coupling reagents such as HATU (1.2 eq) and an organic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the Ligand 1-PEG8-Propargyl intermediate by flash chromatography or HPLC.

Step B: CuAAC Reaction with Ligand 2

  • Follow the general CuAAC protocol described in section 3.1, using the purified Ligand 1-PEG8-Propargyl intermediate as the alkyne-containing molecule and the azide-modified Ligand 2 as the azide-containing molecule.

  • After the reaction and purification, the final PROTAC molecule is obtained and should be characterized by LC-MS and NMR to confirm its identity and purity.

References

A Technical Guide to the Solubility of Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the solubility of Propargyl-PEG8-OH, a heterobifunctional linker commonly used in bioconjugation, antibody-drug conjugates (ADCs), and proteomics. Understanding the solubility of this reagent is critical for its effective use in various experimental and drug development workflows. This document provides a summary of its known solubility in common laboratory solvents, a detailed experimental protocol for quantitative solubility determination, and guidance on its handling and storage.

Overview of this compound

This compound is a molecule featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH), connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to azide-modified molecules. The hydrophilic PEG chain enhances solubility in aqueous media and can improve the pharmacokinetic properties of the resulting conjugates. The terminal hydroxyl group offers a site for further chemical modification.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventTypeSolubilityReference
WaterPolar ProticSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1][3]
Dichloromethane (DCM)NonpolarSoluble[1][3]
Dimethylformamide (DMF)Polar AproticSoluble[1][3]

Note: This data is based on information for closely related Propargyl-PEG8 compounds and should be considered qualitative. For precise applications, quantitative determination is recommended.

Factors Influencing Solubility

The solubility of PEG derivatives like this compound is influenced by several factors:

  • "Like Dissolves Like" : This principle is a key determinant of solubility. The polyethylene glycol chain contains polar ether linkages, making it soluble in polar solvents like water, DMSO, and DMF.

  • Hydrogen Bonding : The terminal hydroxyl group and the ether oxygens in the PEG chain can act as hydrogen bond acceptors, contributing to its solubility in protic solvents such as water and alcohols.

  • Molecular Weight : As the molecular weight of PEG chains increases, their solubility in organic solvents tends to decrease, while properties like viscosity increase.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol, based on the widely used shake-flask method, is recommended.[5][6]

Principle

An excess amount of this compound is equilibrated with a solvent of interest at a constant temperature. After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved compound in the saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC).[5]

Materials and Equipment
  • This compound (solid)

  • Solvents of interest (e.g., water, DMSO, PBS buffer)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Refractive Index Detector (RID), or Mass Spectrometer (MS), as PEGs lack a strong UV chromophore)[7][8]

  • Volumetric flasks and pipettes for standard preparation

Procedure
  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a vial (e.g., 5-10 mg).

    • Add a known volume of the solvent (e.g., 1 mL).

    • Seal the vial tightly and place it on a shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

  • Separation of Undissolved Solid :

    • After equilibration, let the vial stand to allow the solid to settle.

    • Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining microparticles.[5]

  • Quantification by HPLC :

    • Preparation of Standards : Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Calibration Curve : Inject the standard solutions into the HPLC system to generate a calibration curve of detector response versus concentration.

    • Sample Analysis : Dilute the filtered supernatant (the saturated solution) with the solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system.

    • Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Data Reporting

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Solubility_Workflow A Add Excess This compound to Solvent B Equilibrate on Shaker (24-48h at constant temp) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant C->D E Prepare Serial Dilutions of Saturated Solution D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL or M) F->G H Prepare Standards & Generate Calibration Curve H->F Calibrate

Caption: Workflow for determining the equilibrium solubility of this compound.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Handling : Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area. For long-term storage, a temperature of -20°C is recommended. Protect from direct sunlight and sources of ignition.[3][9][10]

By understanding the solubility characteristics and employing standardized methods for its quantification, researchers can effectively utilize this compound in their drug development and bioconjugation applications.

References

Propargyl-PEG8-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propargyl-PEG8-OH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the chemical stability of this reagent is critical for ensuring the reproducibility of experimental results and the quality of the final conjugated products.

Core Concepts: Chemical Structure and Stability Overview

This compound consists of a terminal alkyne group (propargyl) and a primary alcohol (hydroxyl group) connected by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The stability of the molecule is primarily influenced by the chemical properties of these three components: the propargyl group, the PEG backbone, and the terminal hydroxyl group.

The molecule's integrity can be compromised by several factors, including temperature, pH, oxidative conditions, and exposure to light and moisture. The primary degradation pathways involve the PEG backbone and, to a lesser extent, the terminal functional groups under specific conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and functionality of this compound. The following conditions are recommended based on supplier information and the chemical nature of the compound.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature -20°C Minimizes potential degradation of the PEG chain and reduces molecular motion, thereby preserving the compound in a solid state.
Atmosphere Inert Gas (Argon or Nitrogen) Recommended for long-term storage to prevent oxidative degradation of the PEG backbone.
Moisture Store with Desiccant The PEG chain is hygroscopic; moisture can lead to hydrolysis of the ether linkages under certain conditions and can affect weighing accuracy.
Light Protect from Light Exposure to light, particularly UV, can generate free radicals that initiate oxidative degradation of the PEG chain.
Handling Equilibrate vial to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold compound.
Dissolve immediately before use.For solution-based applications, fresh preparation is recommended to avoid degradation in solution. Do not prepare stock solutions for long-term storage unless stability in the specific solvent and storage condition has been validated.

Stability Profile and Potential Degradation Pathways

The stability of this compound is a function of its environment. The following sections detail the key factors influencing its degradation.

Oxidative Degradation

The polyethylene glycol backbone is the most susceptible part of the molecule to oxidative degradation. This process is often initiated by heat, light (UV), or the presence of transition metal ions.

Potential Oxidative Degradation Pathway of the PEG Backbone PEG This compound (R-O-CH2-CH2-O-R') Radical PEG Alkyl Radical (R-O-CH•-CH2-O-R') PEG->Radical H• abstraction Initiation Initiation (Heat, Light, Metal Ions) Initiation->Radical Peroxy Peroxy Radical (R-O-CH(OO•)-CH2-O-R') Radical->Peroxy + O2 Oxygen O2 Oxygen->Peroxy Hydroperoxide Hydroperoxide (R-O-CH(OOH)-CH2-O-R') Peroxy->Hydroperoxide + R-H - R• Alkoxy Alkoxy Radical (R-O-CH(O•)-CH2-O-R') Hydroperoxide->Alkoxy Heat or Metal Ions Scission Chain Scission Alkoxy->Scission Products Degradation Products (e.g., Formaldehyde, Formic Acid) Scission->Products

Caption: Oxidative degradation of the PEG chain.

This radical chain reaction leads to scission of the PEG chain, resulting in a heterogeneous mixture of lower molecular weight PEGs and the formation of aldehyde and carboxylic acid byproducts. This process can lead to a decrease in the pH of unbuffered solutions over time.

Hydrolytic Stability

The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, these bonds can be cleaved. The propargyl ether linkage is also considered stable under most conditions but can be susceptible to cleavage under harsh acidic or specific basic conditions.

Table 2: pH Influence on the Stability of this compound

pH RangePotential EffectStability Concern
Strongly Acidic (pH < 3) Acid-catalyzed hydrolysis of PEG ether bonds.Low
Neutral (pH 6-8) Generally stable.Very Low
Strongly Basic (pH > 11) Potential for cleavage of the propargyl ether and degradation of the PEG backbone, especially at elevated temperatures.Moderate
Thermal Stability

This compound is stable at the recommended storage temperature of -20°C. At elevated temperatures, particularly in the presence of oxygen, thermal-oxidative degradation of the PEG chain is the primary concern. Propargyl alcohol itself is known to have good thermal stability.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for a specific application, a stability study may be warranted. The following are generalized protocols that can be adapted for this purpose.

Protocol for Assessing Thermal Stability
  • Sample Preparation: Aliquot solid this compound into several vials.

  • Incubation: Place the vials in ovens at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature.

  • Analysis: Analyze the samples for purity and degradation products using methods such as:

    • HPLC with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS): To quantify the remaining parent compound and detect degradation products.

    • ¹H NMR Spectroscopy: To identify changes in the chemical structure, such as the appearance of aldehyde or acid protons.

Protocol for Assessing pH Stability in Aqueous Solution

Workflow for pH Stability Assessment Start Start Prep_Sol Prepare Solutions of This compound in buffers of varying pH (e.g., pH 4, 7.4, 9) Start->Prep_Sol Incubate Incubate solutions at a controlled temperature (e.g., 25°C or 37°C) Prep_Sol->Incubate Time_Points Withdraw aliquots at defined time points (t=0, 24h, 48h, 1 week) Incubate->Time_Points Analysis Analyze aliquots by HPLC-MS/CAD or NMR Time_Points->Analysis Data Plot % remaining parent compound vs. time for each pH Analysis->Data End End Data->End

Caption: Experimental workflow for pH stability testing.

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., acetate (B1210297) buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 9-10).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or an accelerated condition like 40°C).

  • Time Points: At regular intervals, take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-MS) to determine the concentration of the intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Summary and Best Practices

The stability of this compound is crucial for its successful application. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the quality of their starting material.

Table 3: Summary of Factors Influencing Stability

FactorInfluence on StabilityMitigation Strategy
Temperature High temperatures accelerate oxidative degradation.Store at -20°C.
Oxygen Essential for oxidative degradation of the PEG backbone.Store under an inert atmosphere for long-term storage.
Light Can initiate radical formation and oxidative degradation.Store in an opaque container or protect from light.
Moisture Can lead to hydrolysis under certain pH conditions.Store with a desiccant.
pH Strong acidic or basic conditions can promote hydrolysis.Use in buffers within a pH range of 6-8 where it is most stable.
Metal Ions Can catalyze oxidative degradation.Use high-purity solvents and reagents.

For applications requiring the highest degree of precision and reproducibility, it is advisable to characterize the purity of this compound before use, especially if it has been stored for an extended period or under non-ideal conditions.

The Core Mechanism of Propargyl-PEG8-OH in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-OH is a heterobifunctional linker that has become an invaluable tool in the field of bioconjugation. Its architecture, featuring a terminal propargyl group (a source of a reactive alkyne) and a hydroxyl group, all connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity, flexibility, and biocompatibility. This guide delves into the core mechanism of action of this compound, focusing on its application in "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.

The primary utility of this compound lies in its terminal alkyne group, which readily participates in 1,3-dipolar cycloaddition reactions with azide-functionalized molecules. This forms a stable triazole linkage, covalently connecting the two entities. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate. The terminal hydroxyl group offers a further point for chemical modification, allowing for the attachment of other functional moieties.

This technical guide will explore the two principal click chemistry pathways involving this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will provide a detailed overview of their mechanisms, quantitative data on reaction parameters, comprehensive experimental protocols, and visual representations of the key processes.

Core Mechanisms of Action

The bioconjugation utility of this compound is centered on the reaction of its terminal alkyne with an azide-containing molecule. This reaction can be facilitated in two primary ways:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry for bioconjugation.[1] It involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition reaction between a terminal alkyne, such as that on this compound, and an azide (B81097). The reaction is highly specific, forming the 1,4-disubstituted triazole regioisomer exclusively.[2]

The mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The presence of the copper catalyst lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature and in aqueous environments.[3]

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Propargyl_PEG This compound (Alkyne) Cu_Acetylide Copper Acetylide Intermediate Propargyl_PEG->Cu_Acetylide Coordination Azide Azide-Molecule Triazole_Complex Copper Triazolide Complex Azide->Triazole_Complex Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->Triazole_Complex Cycloaddition Triazole_Complex->Cu_I Catalyst Regeneration Triazole_Conjugate 1,4-Disubstituted Triazole Conjugate Triazole_Complex->Triazole_Conjugate Protonolysis SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) TS Concerted [3+2] Cycloaddition Cyclooctyne->TS Azide_PEG Azide-PEG-Molecule Azide_PEG->TS Triazole_Conjugate Fused Triazole Conjugate TS->Triazole_Conjugate CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Reactants Prepare Azide-Biomolecule and this compound Solutions Mix_Reactants Combine Biomolecule and PEG Linker Prepare_Reactants->Mix_Reactants Prepare_Catalyst Prepare CuSO4/THPTA Premix Add_Catalyst Add Catalyst Premix Prepare_Catalyst->Add_Catalyst Mix_Reactants->Add_Catalyst Initiate Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Product (e.g., MS, SDS-PAGE) Purify->Analyze

References

Propargyl-PEG8-OH: A Versatile Linker for Advanced PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. As a key component of these heterobifunctional molecules, the linker connecting the target protein ligand and the E3 ligase ligand plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the final PROTAC. Among the diverse array of available linkers, Propargyl-PEG8-OH has emerged as a valuable and versatile building block for the synthesis of highly effective protein degraders. This in-depth technical guide explores the core features of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application in PROTAC technology.

Core Principles of this compound as a PROTAC Linker

This compound is a bifunctional molecule featuring a terminal propargyl group (an alkyne), an eight-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group. This unique combination of functionalities imparts several advantageous properties that are highly sought after in PROTAC design.

Enhanced Solubility and Cell Permeability: A significant challenge in PROTAC development is the often-poor solubility and cell permeability of these large molecules. The hydrophilic nature of the eight-unit PEG chain in this compound significantly enhances the aqueous solubility of the resulting PROTAC, which is crucial for its bioavailability and efficacy.[1][2] Furthermore, the flexibility of the PEG chain can contribute to improved cell permeability, a critical factor for reaching intracellular targets.[1]

"Click Chemistry" for Modular PROTAC Synthesis: The terminal propargyl group is the key to unlocking a highly efficient and modular approach to PROTAC synthesis.[3] This alkyne functionality readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] This reaction allows for the straightforward and high-yielding conjugation of the linker to an azide-modified ligand, simplifying the synthesis of diverse PROTAC libraries.[4][6]

Optimal Spacing and Flexibility: The length of the linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The eight-unit PEG chain of this compound provides a substantial and flexible spacer, which can be optimal for achieving the necessary proximity and orientation of the two proteins for efficient ubiquitination and subsequent degradation.[4][7]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective integration into PROTAC design and synthesis.

PropertyValueSource
Molecular Formula C₁₉H₃₆O₉MedChemExpress
Molecular Weight 408.48 g/mol MedChemExpress
Appearance Please refer to supplier data-
Solubility Soluble in DMSO, water, and other polar organic solventsBroadPharm

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.

Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-modified protein of interest (POI) ligand to this compound, which is subsequently coupled to an E3 ligase ligand.

Materials:

  • Azide-modified POI ligand

  • This compound

  • E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Appropriate solvents (e.g., DMSO, DMF, water)

  • Peptide coupling reagents (e.g., HATU, DIPEA) for the second coupling step

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the azide-modified POI ligand, this compound, CuSO₄, and sodium ascorbate in a suitable solvent (e.g., DMSO or water).

    • If using THPTA, prepare a stock solution as well.

  • CuAAC Reaction:

    • In a reaction vessel, combine the azide-modified POI ligand (1.0 eq) and this compound (1.1 eq) in an appropriate solvent mixture (e.g., DMSO/water).

    • Add CuSO₄ (0.1 eq) and, if used, THPTA (0.5 eq).

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq).

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification of the Linker-POI Ligand Intermediate:

    • Once the reaction is complete, the intermediate product can be purified using preparative reversed-phase HPLC (RP-HPLC).

  • Coupling to the E3 Ligase Ligand:

    • The purified linker-POI ligand intermediate, which now possesses a terminal hydroxyl group from the this compound, can be further functionalized or directly coupled to the E3 ligase ligand. For instance, if the E3 ligase ligand has a carboxylic acid, the hydroxyl group can be activated or the E3 ligase ligand can be activated with peptide coupling reagents (e.g., HATU, DIPEA) for amide bond formation.

  • Final Purification and Characterization:

    • The final PROTAC product is purified by preparative RP-HPLC.

    • The identity and purity of the final PROTAC are confirmed by LC-MS and ¹H NMR.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (typically in a dose-response manner) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration and determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.[8]

Mandatory Visualizations

General PROTAC Mechanism

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - Azide-modified POI Ligand - this compound - E3 Ligase Ligand CuAAC Step 1: CuAAC 'Click' Reaction Start->CuAAC Purification1 Step 2: Purification of Intermediate (RP-HPLC) CuAAC->Purification1 Coupling Step 3: Coupling to E3 Ligase Ligand (e.g., Amide Bond Formation) Purification1->Coupling Purification2 Step 4: Final Purification (RP-HPLC) Coupling->Purification2 Characterization Step 5: Characterization (LC-MS, NMR) Purification2->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Logical Relationship of Linker Properties and PROTAC Efficacy

Linker_Properties_Efficacy Linker_Properties Linker Properties Solubility Solubility Linker_Properties->Solubility Permeability Cell Permeability Linker_Properties->Permeability Spacing_Flexibility Spacing & Flexibility Linker_Properties->Spacing_Flexibility PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Ternary_Complex Ternary Complex Formation (Stability & Conformation) Spacing_Flexibility->Ternary_Complex Ternary_Complex->PROTAC_Efficacy

Caption: The influence of linker properties on overall PROTAC efficacy.

Conclusion

This compound stands out as a highly valuable linker for the development of next-generation PROTACs. Its inherent properties, including the enhancement of solubility and cell permeability, combined with the versatility of "click chemistry" for modular synthesis, provide researchers with a powerful tool to overcome common challenges in PROTAC design. The detailed protocols and conceptual diagrams presented in this guide offer a solid foundation for the successful application of this compound in the pursuit of novel and effective targeted protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly be a key driver of innovation and therapeutic advancement.

References

The Unseen Architect: A Technical Guide to the PEG8 Spacer in Advanced Drug Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Far from being a mere passive tether, the linker's composition and length profoundly influence the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone, with the eight-unit PEG (PEG8) offering a particularly advantageous balance of properties. This in-depth technical guide explores the multifaceted role of the PEG8 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation targeted therapies.

Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units.[1][2][3] Its incorporation into drug linkers, a strategy known as PEGylation, offers a host of benefits, including enhanced aqueous solubility, improved stability, and reduced immunogenicity.[4][5][] The PEG8 spacer, with its defined length of eight ethylene glycol units, provides a precise and versatile tool for fine-tuning the properties of complex bioconjugates.

The Role of PEG8 in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the PEG8 spacer plays a crucial role in overcoming the challenges associated with conjugating hydrophobic cytotoxic payloads to monoclonal antibodies. The inclusion of a PEG8 moiety in the linker can significantly enhance the overall hydrophilicity of the ADC, mitigating aggregation and improving its pharmacokinetic profile.[4][5][7] This is exemplified in the FDA-approved ADC, Zynlonta® (loncastuximab tesirine-lpyl), which incorporates a PEG8 spacer in its linker design to improve solubility and in vivo stability.[2][8]

Key Advantages of PEG8 in ADCs:
  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG8 chain can effectively "shield" the hydrophobic payload, preventing the aggregation that can plague ADCs with high drug-to-antibody ratios (DARs).[4][5] This improved solubility is critical for both the manufacturing and in vivo performance of the ADC.

  • Improved Pharmacokinetics: The presence of the PEG8 spacer can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[9] This extended circulation time allows for greater tumor accumulation and therapeutic efficacy. Studies have shown that clearance rates of ADCs increase rapidly for conjugates bearing PEGs smaller than PEG8.[9]

  • Facilitation of Higher DARs: By mitigating the solubility and aggregation issues associated with hydrophobic payloads, PEG8 linkers enable the development of ADCs with higher DARs, allowing for the delivery of a greater therapeutic dose to the target cell.[5]

Quantitative Data: Impact of PEG Linker Length on ADC Properties

The length of the PEG spacer is a critical parameter that must be optimized for each ADC. The following table summarizes comparative data on the impact of different PEG linker lengths on key ADC properties.

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)PEG8 LinkerLong PEG Linker (e.g., PEG12)References
Solubility LowModerateHighVery High[4][]
Aggregation HighModerateLowVery Low[4][7]
Plasma Half-life ShorterModerately ExtendedExtendedFurther Extended[9]
In Vitro Potency (IC50) Potentially HigherHighMay be slightly reducedMay be further reduced[9]
In Vivo Efficacy VariableCan be improvedOften OptimalMay decrease due to reduced tumor penetration[9]
Tolerability LowerImprovedGoodGood[9]

Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.

Signaling Pathway: Zynlonta® Mechanism of Action

The following diagram illustrates the mechanism of action of Zynlonta®, an anti-CD19 ADC that utilizes a PEG8-containing cleavable linker to deliver its pyrrolobenzodiazepine (PBD) dimer payload, tesirine (B3181916).

Zynlonta_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Zynlonta Zynlonta® (ADC) CD19 CD19 Receptor Zynlonta->CD19 Binding Internalization Internalization (Endocytosis) CD19->Internalization TumorCell Tumor Cell Membrane Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (by Cathepsin B) Lysosome->Cleavage Payload Tesirine (PBD Dimer) Payload Cleavage->Payload Release DNA DNA Payload->DNA Crosslinking DNA Crosslinking DNA->Crosslinking Apoptosis Apoptosis Crosslinking->Apoptosis Induces

Zynlonta® Mechanism of Action

Upon binding to the CD19 receptor on the surface of B-cell lymphoma cells, Zynlonta® is internalized.[8][10][11][12][13][14][15][16] Inside the cell, the linker is cleaved by lysosomal enzymes like Cathepsin B, releasing the potent PBD dimer payload, tesirine.[8][10] Tesirine then binds to the minor groove of DNA, forming interstrand crosslinks that block DNA replication and ultimately trigger apoptosis (programmed cell death).[10][11][12][13][14]

The Role of PEG8 in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. PEG linkers, and PEG8 in particular, are frequently employed in PROTAC design due to their favorable physicochemical properties.[17][18][19]

Key Advantages of PEG8 in PROTACs:
  • Improved Solubility: The high molecular weight and often hydrophobic nature of PROTACs can lead to poor aqueous solubility. The hydrophilic PEG8 spacer significantly enhances solubility, which is crucial for both in vitro assays and in vivo applications.[17][18][19]

  • Optimal Flexibility and Length: The flexibility of the PEG8 chain allows the PROTAC to adopt the necessary conformation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[17] While the optimal linker length is target-dependent, PEG8 often serves as an excellent starting point for optimization.[17]

  • "Molecular Chameleon" Effect: The PEG chain can form intramolecular hydrogen bonds, effectively shielding its polar atoms and allowing the PROTAC to better navigate the lipophilic cell membrane.

Quantitative Data: Impact of Linker Composition on PROTAC Performance

The choice between a PEG linker and a more traditional alkyl linker can have a significant impact on a PROTAC's performance. The following table provides a comparative overview.

PropertyAlkyl LinkerPEG Linker (e.g., PEG8)References
Aqueous Solubility LowerHigher[17][18]
Cell Permeability Generally Higher (for shorter chains)Can be high due to conformational effects[20]
Metabolic Stability Generally GoodMay be susceptible to oxidative metabolism[18]
Ternary Complex Formation Flexible, can be effectiveFlexible, often facilitates stable complex formation[17][20]
Degradation Efficacy (DC50) Variable, requires optimizationOften a good starting point for optimization[17]

Note: The ideal linker composition and length are highly dependent on the specific target protein and E3 ligase being targeted.

Logical Relationship: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in facilitating ternary complex formation.

PROTAC_MoA POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Proteasome Proteasome POI->Proteasome Recruitment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI Tags POI Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC Mechanism of Action

The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, resulting in the selective removal of the target protein from the cell.

The Bystander Effect and the Role of the Linker

The "bystander effect" in ADC therapy refers to the ability of a payload, released from a target-positive cell, to diffuse and kill neighboring target-negative cancer cells.[21][22][23][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. The properties of the linker and the payload are critical determinants of the bystander effect. While there is a lack of extensive quantitative data specifically for PEG8-containing linkers, the general principles suggest that a cleavable linker that releases a membrane-permeable payload is essential.[21][23][25] The hydrophilicity imparted by a PEG8 spacer could potentially influence the diffusion of the released payload, a factor that requires empirical evaluation for each specific ADC.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of ADCs and PROTACs containing PEG8 linkers.

Synthesis of a Heterobifunctional PEG8 Linker (Maleimide-PEG8-Acid)

This protocol outlines a general approach for the synthesis of a maleimide-PEG8-carboxylic acid linker, a versatile building block for bioconjugation.

Materials:

  • α-Carboxy-ω-amino-PEG8

  • Maleic anhydride (B1165640)

  • Acetic anhydride

  • Sodium acetate

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

  • Reaction of Amino-PEG8-Carboxylic Acid with Maleic Anhydride:

    • Dissolve α-Carboxy-ω-amino-PEG8 in a suitable solvent such as DMF.

    • Add maleic anhydride in a slight molar excess.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • The product of this step is the maleamic acid intermediate.

  • Cyclization to Maleimide:

    • To the solution containing the maleamic acid intermediate, add acetic anhydride and a catalytic amount of sodium acetate.

    • Heat the reaction mixture (e.g., to 60-80 °C) for a few hours to facilitate the cyclization to the maleimide.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by precipitation in a non-polar solvent like diethyl ether or by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., DCM/methanol gradient).

  • Characterization:

    • Confirm the structure and purity of the final Maleimide-PEG8-Acid product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: ADC Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an ADC using a heterobifunctional PEG8 linker.

ADC_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody (mAb) Conjugation Conjugation (e.g., to reduced cysteines) Antibody->Conjugation Linker Maleimide-PEG8-Payload Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC HIC HIC Analysis (DAR determination) ADC->HIC SEC SEC Analysis (Aggregation) ADC->SEC Cytotoxicity In Vitro Cytotoxicity Assay (IC50 determination) ADC->Cytotoxicity InVivo In Vivo Efficacy Studies ADC->InVivo

ADC Synthesis and Characterization Workflow
Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Principle: HIC separates molecules based on their hydrophobicity. In ADCs, the addition of each drug-linker moiety increases the overall hydrophobicity of the conjugate, allowing for the separation of species with different DARs.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes).

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.). Integrate the peak areas for each species to determine the drug load distribution and calculate the average DAR.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Principle: SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in an ADC preparation.

Materials:

  • HPLC system with a UV detector

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • ADC sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any smaller fragments. Integrate the peak areas to determine the percentage of aggregate, monomer, and other species.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC sample and controls (e.g., unconjugated antibody, free drug)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC and controls for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

PROTAC DC50 and Dmax Determination

Principle: The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).

Materials:

  • Target cell line

  • PROTAC sample

  • Lysis buffer

  • Western blotting reagents and equipment (or other protein quantification methods like ELISA or mass spectrometry)

  • Antibodies against the target protein and a loading control (e.g., β-actin)

Procedure:

  • Cell Treatment: Seed cells and treat them with a range of PROTAC concentrations for a specific time (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a suitable detection reagent.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The PEG8 spacer is a powerful and versatile tool in the design of advanced therapeutics. Its well-defined structure and advantageous physicochemical properties provide a means to overcome many of the challenges associated with the development of ADCs and PROTACs. By enhancing solubility, improving pharmacokinetic profiles, and providing optimal spatial and conformational flexibility, the PEG8 linker plays a pivotal role in unlocking the full therapeutic potential of these targeted modalities. A thorough understanding of its properties and the availability of robust experimental protocols for characterization are essential for researchers and drug developers aiming to engineer the next generation of precision medicines. The continued exploration and optimization of PEG8-containing linkers will undoubtedly contribute to the development of safer and more effective therapies for a wide range of diseases.

References

Introduction to click chemistry using propargyl-PEG reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Click Chemistry Using Propargyl-PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept first introduced by K.B. Sharpless in 2001 to describe chemical reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[1][2] These reactions are characterized by their simplicity, efficiency, and robustness, often proceeding under mild, aqueous conditions.[2][3] The most prominent and widely used click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2][4][5][6] This reaction exhibits an enormous rate acceleration compared to the uncatalyzed version and is highly specific, tolerating a broad range of functional groups, making it an invaluable tool in diverse fields like drug discovery, bioconjugation, and materials science.[1][5][6][7]

Propargyl-PEG Reagents: The Alkyne Component

Propargyl-PEG reagents are derivatives of polyethylene (B3416737) glycol (PEG) that contain a terminal alkyne group (-C≡CH).[8] This alkyne functionality is the key to their utility in CuAAC reactions.[9][10] The PEG component is a flexible, hydrophilic polymer chain known for its excellent biocompatibility, low toxicity, and ability to improve the solubility and stability of conjugated molecules.[11][12] By varying the length of the PEG chain, researchers can precisely control the spacing and properties of the final conjugate.

The combination of the reactive alkyne group and the beneficial properties of the PEG linker makes propargyl-PEG reagents ideal for:

  • PEGylation: Attaching PEG chains to drugs or proteins to increase their solubility, stability, and circulation time in the body.[2][8][10][12]

  • Bioconjugation: Linking biomolecules such as proteins, peptides, antibodies, and oligonucleotides for various applications.[7][10][13]

  • Drug Delivery Systems: Constructing advanced systems like PEGylated liposomes, nanoparticles, and antibody-drug conjugates (ADCs) for targeted therapies.[8][13][14][15]

  • PROTACs: Serving as versatile linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[9][13][16]

A wide variety of propargyl-PEG reagents are commercially available, often featuring a second functional group (X) to enable heterobifunctional linking (e.g., X-PEG-Propargyl).[10][11]

Table 1: Common Heterobifunctional Propargyl-PEG Reagents

Functional Group (X)Reactive TowardsApplication
NHS esterPrimary amines (-NH₂)Labeling of proteins, antibodies
MaleimideThiols (-SH)Site-specific conjugation to cysteine residues
Carboxylic Acid (-COOH)Primary amines (after activation)Linkage to biomolecules, surface modification
Amine (-NH₂)Activated esters, carboxylic acidsBuilding block for complex conjugates
BiotinAvidin, StreptavidinAffinity-based detection and purification

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, facilitating the rapid and regiospecific ligation of a terminal alkyne (from a propargyl-PEG reagent) and an azide-functionalized molecule to form a 1,4-disubstituted triazole.[3][5][6] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[1][4]

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise process, ultimately yielding the stable triazole ring and regenerating the Cu(I) catalyst.[3][17]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Propargyl_PEG Propargyl-PEG (R1-C≡CH) Azide Azide Molecule (R2-N3) Acetylide Cu(I) Acetylide Intermediate Propargyl_PEG->Acetylide Complex Azide-Copper Complex Azide->Complex Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate Cu_I Cu(I) Ascorbate->Cu_I Reduction Cu_I->Acetylide Acetylide->Complex + Azide Cycloadduct Copper-Triazolide Intermediate Complex->Cycloadduct Cycloaddition Product Triazole Product (PEG-Conjugate) Cycloadduct->Product Protonolysis Product->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Executing a successful CuAAC reaction requires careful attention to reagent preparation and reaction conditions. Below are general protocols for a model reaction to test efficiency and a typical bioconjugation.

Protocol 1: Model Reaction with a Small Molecule Alkyne

This protocol is useful for assessing the efficiency of the CuAAC reaction under specific conditions using a simple alkyne like propargyl alcohol before proceeding with a valuable biomolecule.[18][19]

Materials:

  • Propargyl alcohol

  • Azide-containing molecule (e.g., a fluorescent azide for easy detection)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Ligand (optional, but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the propargyl alcohol (e.g., final concentration 560 µM) and the azide molecule (e.g., final concentration 100 µM) in buffer.[19]

  • Catalyst/Ligand Premix: In a separate tube, prepare a premixed solution of CuSO₄ (e.g., 20 mM stock) and ligand (e.g., 50 mM stock). A 1:5 copper-to-ligand ratio is common.[19] The ligand helps stabilize the Cu(I) ion and accelerate the reaction.[4][20]

  • Initiation: To the reactant mixture, add the CuSO₄/ligand premix (e.g., to a final copper concentration of 0.10-0.25 mM).[19]

  • Immediately add a freshly prepared solution of sodium ascorbate (e.g., 100 mM stock) to a final concentration of 5 mM to initiate the reaction by reducing Cu(II) to Cu(I).[4][18][19]

  • Reaction: Close the tube to minimize oxygen exposure, which can oxidize the Cu(I) catalyst.[4][18] Mix gently (e.g., by inversion or on a rotisserie) and allow the reaction to proceed at room temperature for 1-4 hours.

  • Analysis: Analyze the reaction progress using an appropriate technique, such as TLC, LC-MS, or fluorescence measurement if a fluorogenic azide was used.

Protocol 2: General Bioconjugation with a Propargyl-PEG Reagent

This protocol outlines the conjugation of an azide-modified biomolecule (e.g., a protein) with a propargyl-PEG reagent.

Materials:

  • Azide-functionalized biomolecule

  • Propargyl-PEG-X reagent (where X is a functional group of interest)

  • All catalyst system components and buffers from Protocol 1

  • Aminoguanidine (B1677879) (optional, to intercept by-products that can damage proteins)[21]

  • Purification supplies (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the azide-functionalized biomolecule (e.g., 1 equivalent, final concentration 20-50 µM) in an appropriate buffer. Add the propargyl-PEG reagent (e.g., 1.5-5 equivalents).

  • Inert Atmosphere: If the biomolecule is sensitive to oxidation, gently purge the solution with an inert gas for 5-10 minutes.[4]

  • Catalyst Addition: Add the premixed CuSO₄/ligand solution to the reaction mixture (final Cu concentration typically 50-250 µM).

  • By-product Scavenging (Optional): Add aminoguanidine to a final concentration of ~5 mM.[21]

  • Initiation: Add freshly prepared sodium ascorbate solution (final concentration 1-5 mM) to start the reaction.

  • Reaction: Incubate the reaction at room temperature or 4°C for 1-16 hours with gentle mixing. Reaction time depends on the specific reactants and concentrations.

  • Work-up and Purification: Once the reaction is complete, the product can be purified to remove excess PEG reagent and catalyst components. Common methods include size-exclusion chromatography (SEC), dialysis, or affinity purification depending on the nature of the biomolecule.

Quantitative Data and Reaction Efficiency

The efficiency of the CuAAC reaction can be influenced by several factors including the choice of ligand, solvent, and reactant concentrations. The triazole-based ligands, in particular, have been shown to protect substrates from reactive oxygen species and accelerate the reaction.[21]

Table 2: Representative CuAAC Reaction Conditions and Yields

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
5-Propargylfurfuryl AlcoholBenzyl AzideCuSO₄ (5 mol%), Sodium Ascorbate (10 mol%)tBuOH/H₂O (1:1)695[22]
5-Propargylfurfuryl AlcoholBenzyl AzideCu(OAc)₂ (2 mol%), THPTA (10 mol%), Sodium Ascorbate (10 mol%)H₂O1093[22]
Octaalkynyl-resorcinareneVarious AzidesCuBr, PMDETADMF2475[3]
Propargyl-AMBF₃Azido-PeptideCuSO₄, Sodium AscorbateNot specifiedNot specified>70[5]
Protein with uAABiotin-PEG₄-alkyneCuSO₄, BTTAA, Sodium AscorbatePBS (pH 7.4)2High Efficiency[20]

Note: Yields are highly dependent on the specific substrates and conditions used.

Logical Workflow for Bioconjugation using Propargyl-PEG Reagents

The process of creating a bioconjugate using click chemistry follows a logical and modular workflow, from the design and synthesis of the components to the final purification and analysis of the product.

Bioconjugation_Workflow cluster_prep Component Preparation Start Project Goal: Create specific bioconjugate Prep_Bio 1a. Prepare/Purchase Azide-Functionalized Biomolecule Start->Prep_Bio Prep_PEG 1b. Select/Purchase Propargyl-PEG Reagent Start->Prep_PEG Click_Reaction 2. Perform CuAAC 'Click' Reaction Prep_Bio->Click_Reaction Prep_PEG->Click_Reaction Purification 3. Purify Conjugate (e.g., SEC, Dialysis) Click_Reaction->Purification Analysis 4. Characterize Product (e.g., SDS-PAGE, MS, HPLC) Purification->Analysis QC 5. Quality Control & Functional Assay Analysis->QC End Final Product: Purified & Validated Bioconjugate QC->End Pass Fail Troubleshoot Reaction or Purification QC->Fail Fail Fail->Click_Reaction

Caption: General workflow for creating bioconjugates via CuAAC with propargyl-PEG reagents.

References

Propargyl-PEG8-OH: A Technical Guide to Safe Handling and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling protocols, and an overview of the application of Propargyl-PEG8-OH, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is characterized by a terminal alkyne group and a hydroxyl group, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain imparts hydrophilicity, which can improve the solubility of the resulting conjugates in aqueous media.[1]

PropertyValueSource
Molecular Formula C17H32O8PubChem[2]
Molecular Weight 364.4 g/mol PubChem[2]
Synonyms Propargyl-PEG8-alcohol, 3,6,9,12,15,18,21-Heptaoxatetracos-23-yn-1-olPubChem[2]
Appearance Solid powder or liquid (may vary by supplier)
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Temperature Long-term: -20°C; Short-term (days to weeks): 0 - 4°C
Shipping Temperature AmbientMedKoo[3]

Safety Data and Hazard Analysis

Hazard ClassGHS Classification (based on Propargyl-PEG8-NHS ester)Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

It is imperative to handle this compound with the assumption that it may possess these hazards and to take appropriate precautions.

Personal Protective Equipment (PPE) and Handling Protocols

A stringent adherence to safety protocols is essential when working with this compound and its derivatives. The following guidelines are based on the precautionary statements for related compounds.[4]

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[4]

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4]

  • Skin and Body Protection: A lab coat is required. Ensure full coverage to prevent skin contact.[4]

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.[5]

Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagent Equilibrate Reagent to Room Temperature prep_workspace->prep_reagent weigh Weigh this compound prep_reagent->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction (e.g., Click Chemistry) dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate dispose Dispose of Waste in Accordance with Local Regulations decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Standard laboratory workflow for handling this compound.

First Aid Measures

These first aid measures are based on the recommendations for Propargyl-PEG8-NHS ester and should be followed in case of exposure.[4]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.[4]

Application in PROTAC Synthesis: A Representative Protocol

This compound is a key building block in the synthesis of PROTACs. Its terminal alkyne group allows for covalent linkage to an azide-modified molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" reaction.[6][7] The hydroxyl group can be further modified, for example, by esterification with a warhead ligand for the protein of interest.

Generalized Experimental Protocol: Synthesis of a PROTAC Intermediate

This protocol describes a representative reaction where this compound is conjugated to an azide-containing E3 ligase ligand.

Objective: To covalently link this compound to an azide-functionalized E3 ligase ligand via CuAAC.

Materials:

Procedure:

  • Preparation: In a round-bottom flask, dissolve the azide-functionalized E3 ligase ligand and an equimolar amount of this compound in the chosen solvent system (e.g., t-BuOH/H2O).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for 10-15 minutes to remove oxygen.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (approximately 0.3 equivalents) and CuSO4 (approximately 0.1 equivalents) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a chelating agent (e.g., EDTA) to remove copper. Extract the product with an organic solvent (e.g., dichloromethane). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired PROTAC intermediate.

Role in PROTAC-Mediated Protein Degradation

PROTACs function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8] The PEG linker, such as that derived from this compound, plays a crucial role in spanning the distance between the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex.[9]

The following diagram illustrates the general mechanism of PROTAC action.

G cluster_system Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Warhead-Linker-Ligand) PROTAC->Ternary forms E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome targets Degradation Degraded Peptides Proteasome->Degradation leads to

Caption: Mechanism of PROTAC-mediated protein degradation.

Storage and Disposal

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere if possible. For long-term storage, -20°C is recommended.[3][10] For short-term storage, 0-4°C is acceptable.[3]

  • Disposal: Dispose of unused material and waste in accordance with all applicable local, state, and federal regulations.[4] Do not allow the material to enter drains or waterways.[5]

This guide is intended to provide a comprehensive overview of the safe handling and application of this compound. It is the responsibility of the user to conduct a thorough risk assessment before use and to ensure that all safety precautions are strictly followed.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction utilizing Propargyl-PEG8-OH. This protocol is designed for professionals in research and drug development for applications such as bioconjugation, PEGylation, and the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

Copper-catalyzed click chemistry is a highly efficient and versatile method for covalently linking molecules.[1][2] The reaction involves a 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), catalyzed by copper(I), to form a stable 1,2,3-triazole linkage.[3][4] this compound is a hydrophilic linker containing a terminal alkyne group and a hydroxyl group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility in aqueous media, a valuable characteristic for biological applications.[5][6] This protocol outlines the necessary reagents, conditions, and purification methods for successfully performing click chemistry with this compound.

Key Applications

  • Bioconjugation: Attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules.

  • PEGylation: Modification of therapeutic molecules to improve their pharmacokinetic and pharmacodynamic properties.[7]

  • Drug Development: Synthesis of ADCs and PROTACs for targeted drug delivery and protein degradation.[8][9]

  • Material Science: Functionalization of surfaces and polymers.

Experimental Protocols

This section provides a detailed methodology for a typical copper-catalyzed click chemistry reaction with this compound.

Materials and Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, DMF, or a mixture)

  • Buffer (e.g., phosphate, carbonate, or HEPES, pH 6.5-8.0). Note: Avoid Tris buffer as it can interfere with the copper catalyst.[10]

Stock Solution Preparation
  • This compound (10 mM): Dissolve the appropriate amount of this compound in the chosen reaction solvent.

  • Azide-containing molecule (10 mM): Dissolve the azide in a compatible solvent.

  • Copper(II) sulfate (20 mM): Dissolve CuSO₄ in deionized water.

  • Sodium ascorbate (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.

  • THPTA or TBTA (100 mM): Dissolve the ligand in deionized water (for THPTA) or DMSO/water (for TBTA).

Reaction Procedure
  • In a suitable reaction vessel, add the this compound solution.

  • Add the azide-containing molecule solution. A 1:1 to 1.2:1 molar ratio of azide to alkyne is typically used.

  • Add the copper-coordinating ligand (THPTA or TBTA) solution. A final concentration of 1-5 mM is generally effective.

  • Add the Copper(II) sulfate solution. The final concentration of copper is typically between 0.1 and 1 mM.

  • Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction times may vary depending on the specific substrates and concentrations. In some cases, reactions can be complete in as little as 30-60 minutes.[4] For more complex or sterically hindered substrates, longer reaction times (up to 24-48 hours) may be necessary to achieve high yields.[11][12]

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

Purification of the PEGylated Product

Purification of PEG-containing molecules can be challenging.[13] The choice of purification method will depend on the properties of the final conjugate.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted starting materials and reagents.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, but care must be taken to select appropriate column and solvent conditions to avoid poor peak shape and recovery.

  • Dialysis or Tangential Flow Filtration (TFF): Suitable for removing small molecule reagents from large biomolecule conjugates.

  • Precipitation: In some cases, the product can be precipitated by adding a non-solvent.

Quantitative Data

The following tables summarize typical reaction conditions and reported yields for copper-catalyzed click chemistry with PEGylated alkynes.

ParameterRecommended RangeReference
Reactant Ratio (Azide:Alkyne) 1:1 to 1.2:1General Knowledge
Copper(II) Sulfate Concentration 0.1 - 1 mM[10]
Ligand Concentration 1 - 5 mM[10]
Sodium Ascorbate Concentration 1 - 10 mM (5-10x Copper)[10]
Temperature Room Temperature (20-25 °C)[3]
Reaction Time 0.5 - 48 hours[4][11][12]
pH 6.5 - 8.0[10]
SubstrateReaction ConditionsYieldReference
mPEG-alkyne with 4-azidomethyl-7-methoxycoumarin1:1 molar ratio, 0.5 molar ratio of catalyst/alkyne, 35 °C, 24 h in scCO₂82.3%[11][14]
mPEG-alkyne with 4-azidomethyl-7-methoxycoumarin1:1 molar ratio, 0.5 molar ratio of catalyst/alkyne, 35 °C, 48 h in scCO₂87.1%[11][14]
PEG-functionalized alkyne with azide-functionalized resorcin[8]areneCuBr, PMDETA, DMF, 40 °C, 48 h84%[12][15]

Visualizing the Workflow

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product A Prepare Stock Solutions (this compound, Azide, CuSO4, Na-Ascorbate, Ligand) B Combine Reactants (this compound, Azide) A->B C Add Ligand and CuSO4 B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature D->E F Monitor Reaction Progress (LC-MS, TLC) E->F G Purify Product (SEC, HPLC, Dialysis) F->G H Characterize Final Conjugate G->H

Caption: Experimental workflow for copper-catalyzed click chemistry.

Signaling Pathway Analogy

While not a biological signaling pathway, the logical flow of the reaction components can be visualized in a similar manner.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne This compound Triazole 1,2,3-Triazole Product Alkyne->Triazole Azide Azide-Molecule Azide->Triazole CuII Copper(II) Sulfate CuI Copper(I) - Active Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Catalyst Cu(I)-Ligand Complex CuI->Catalyst Ligand THPTA / TBTA Ligand->Catalyst Stabilization Catalyst->Triazole Catalysis

Caption: Logical relationship of components in the CuAAC reaction.

References

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Peptides with Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and low toxicity, making them attractive candidates for various diseases. However, their short in-vivo half-life and rapid renal clearance can limit their therapeutic efficacy.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to overcome these limitations.[2][3][4] It enhances the hydrodynamic size of peptides, thereby reducing renal filtration and protecting them from enzymatic degradation, which prolongs their circulation time.[2]

This document provides a detailed guide for the conjugation of peptides with Propargyl-PEG8-OH, a discrete PEG linker with a terminal alkyne group.[5] This process utilizes the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[1][6][7] This reaction forms a stable triazole linkage between the propargyl group of the PEG linker and an azide-modified peptide.[1][8] The specificity of the click reaction allows for precise bioconjugation with minimal side products, making it a robust method for developing novel peptide-drug conjugates.[6][9]

Here, we use the example of conjugating an azide-modified Arginine-Glycine-Aspartic acid (RGD) peptide to this compound. The RGD motif is a well-characterized sequence that binds to integrin receptors, which are often overexpressed on the surface of cancer cells and are involved in angiogenesis.[10][11][12] Therefore, PEGylated RGD peptides are of significant interest for targeted cancer therapy.[10]

Experimental Protocol

This protocol details the conjugation of an azide-modified RGD peptide with this compound via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials and Reagents
  • Azide-modified RGD peptide (e.g., Azido-PEG3-C(O)-[Lys(N3)]-GRGDS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water (DI water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

Step-by-Step Conjugation Procedure
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-modified RGD peptide in DI water.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in DI water.

    • Prepare a 100 mM stock solution of sodium ascorbate in DI water. Note: This solution should be prepared fresh before each use.

    • Prepare a 50 mM stock solution of THPTA in DI water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following reagents in the specified order:

      • Azide-modified RGD peptide stock solution (to a final concentration of 1 mM).

      • This compound stock solution (to a final concentration of 1.5 mM, representing a 1.5-fold molar excess).

      • PBS (pH 7.4) to bring the reaction volume to 90% of the final volume.

    • Vortex the mixture gently to ensure homogeneity.

  • Initiation of the Click Reaction:

    • Prepare a fresh catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to achieve a final CuSO₄ concentration of 1 mM.

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5 mM.

    • Gently vortex the reaction mixture.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The reaction can also be performed at 37°C to potentially increase the reaction rate.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding 5 µL of 0.5 M EDTA solution to chelate the copper catalyst.

Purification of the PEGylated Peptide
  • Sample Preparation:

    • After the incubation period, centrifuge the reaction mixture to pellet any precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • RP-HPLC Purification:

    • Use a C18 column for the purification.

    • Employ a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to separate the PEGylated peptide from unreacted starting materials and byproducts. A typical gradient might be 5-95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the desired product peak. The retention time of the PEGylated peptide is expected to be longer than that of the unconjugated peptide.[13]

  • Solvent Removal:

    • Lyophilize the collected fractions to remove the solvents and obtain the purified PEGylated peptide as a powder.

Characterization of the Conjugate
  • Mass Spectrometry:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated molecular weight of the PEGylated peptide.[14]

  • HPLC Analysis:

    • Analyze the purity of the final product by analytical RP-HPLC. A single, sharp peak should be observed under the same conditions used for purification.

Quantitative Data Summary

The efficiency of the CuAAC conjugation reaction is typically high. The following table summarizes representative quantitative data for the conjugation of an azide-modified peptide with a propargyl-PEG linker. Actual results may vary depending on the specific peptide sequence and reaction conditions.

ParameterValueMethod of Determination
Peptide Purity (pre-conjugation) >95%RP-HPLC
This compound Purity >98%Manufacturer's Specification
Molar Ratio (Peptide:PEG) 1:1.5N/A
Reaction Time 2-4 hoursN/A
Reaction Temperature Room TemperatureN/A
Conjugation Efficiency >90%RP-HPLC Peak Area Analysis
Isolated Yield 60-80%Gravimetric Analysis post-lyophilization
Final Product Purity >98%RP-HPLC
Identity Confirmation ConfirmedMass Spectrometry

Note: This table presents typical expected values. Optimization of reaction conditions may be required to achieve these results for a specific peptide.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow for the conjugation, purification, and characterization of the PEGylated peptide is illustrated below.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization peptide Azide-Modified Peptide Solution reaction CuAAC 'Click' Reaction (Room Temperature, 2-4h) peptide->reaction peg This compound Solution peg->reaction catalyst Catalyst Premix (CuSO4 + THPTA) catalyst->reaction reducer Sodium Ascorbate (Freshly Prepared) reducer->reaction hplc RP-HPLC (C18 column) reaction->hplc lyophilize Lyophilization hplc->lyophilize ms Mass Spectrometry (Identity & Purity) lyophilize->ms hplc_analysis Analytical RP-HPLC (Purity) lyophilize->hplc_analysis

Caption: Experimental workflow for peptide conjugation.

RGD Peptide-Integrin Signaling Pathway

The RGD peptide targets integrin receptors on the cell surface. Upon binding, integrins cluster and activate downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. A simplified representation of this signaling cascade is shown below.

rgd_integrin_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rgd_peg RGD-PEG Conjugate integrin Integrin Receptor (e.g., αvβ3) rgd_peg->integrin Binding fak FAK integrin->fak Activation src Src fak->src pi3k PI3K fak->pi3k ras Ras fak->ras adhesion Cell Adhesion & Migration fak->adhesion src->pi3k akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

Caption: RGD-Integrin signaling pathway.

Conclusion

The conjugation of peptides with this compound via the CuAAC click reaction is a highly efficient and robust method for producing well-defined PEGylated peptides. This protocol provides a detailed, step-by-step guide for this process, from reaction setup to purification and characterization. The use of a specific example, the RGD peptide, highlights the potential of this methodology in developing targeted therapeutics. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context. By following this guide, researchers can effectively synthesize and evaluate novel PEGylated peptide conjugates for a wide range of applications in drug development and biomedical research.

References

Application Notes and Protocols for Propargyl-PEG8-OH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Propargyl-PEG8-OH as a linker in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting ADC.[1][2][] The terminal propargyl group facilitates highly efficient and specific conjugation to azide-modified antibodies or payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][]

Introduction to this compound in ADC Synthesis

This compound is a bifunctional linker that plays a crucial role in the construction of modern ADCs. Its structure consists of a terminal alkyne (propargyl) group, a hydrophilic 8-unit polyethylene glycol (PEG) chain, and a terminal hydroxyl (-OH) group. The propargyl group is the reactive handle for "click" conjugation, while the PEG chain improves the overall properties of the ADC, such as increasing solubility and reducing immunogenicity.[1][2] The terminal hydroxyl group can be further functionalized if necessary, adding to the linker's versatility.

The primary application of this compound in ADC synthesis is to connect a cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells. This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.[7][8] The stability of the triazole ring formed during the click chemistry reaction ensures that the payload remains securely attached to the antibody until it reaches the target cell.[5]

Key Advantages of Using this compound Linkers:

  • Biocompatibility and Improved Pharmacokinetics: The PEG component enhances the ADC's solubility and stability in circulation, potentially leading to a longer half-life.[1][2]

  • High Reaction Efficiency and Specificity: The "click" reaction between the propargyl group and an azide (B81097) is highly efficient, proceeds under mild conditions, and is bio-orthogonal, meaning it does not interfere with biological processes.[4][5]

  • Versatility: The this compound linker can be used to conjugate a wide variety of payloads to antibodies.

  • Homogeneous ADC Production: When combined with site-specific antibody modification techniques, this linker can contribute to the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions may be necessary depending on the specific antibody, payload, and their respective modifications.

Protocol 1: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody, which will serve as the reactive partner for the propargyl-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • NHS Ester Stock Solution: Dissolve the Azido-PEGn-NHS ester in DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted Azido-PEGn-NHS ester using a pre-equilibrated desalting column with PBS, pH 7.4.

  • Characterization: Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA or UV-Vis at 280 nm). The degree of azide incorporation can be determined using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Preparation of Propargyl-PEG8-Payload Conjugate

This protocol outlines the attachment of the this compound linker to a cytotoxic payload. This example assumes the payload has a reactive amine group that can be coupled to an activated form of the Propargyl-PEG8 linker.

Materials:

  • Cytotoxic payload with a reactive amine group

  • Propargyl-PEG8-NHS ester

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Payload and Linker Preparation: Dissolve the cytotoxic payload and a 1.2 molar equivalent of Propargyl-PEG8-NHS ester in anhydrous DMF or DMSO.

  • Base Addition: Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the Propargyl-PEG8-Payload conjugate by preparative HPLC to obtain the final product with high purity.

  • Characterization: Confirm the identity and purity of the product by analytical HPLC, mass spectrometry (e.g., ESI-MS), and NMR spectroscopy.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the "click" reaction to conjugate the azide-modified antibody with the propargyl-functionalized payload.[5]

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Propargyl-PEG8-Payload (from Protocol 2)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reactant Preparation: In a reaction tube, combine the azide-modified antibody with a 4 to 10-fold molar excess of the Propargyl-PEG8-Payload.[5]

  • Catalyst Preparation: In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio to form the copper(I) complex.[5] Let it stand for a few minutes.

  • Reaction Initiation: Add the copper(I)/THPTA complex to the antibody-payload mixture. The final concentration of copper is typically in the range of 50-200 µM.

  • Reduction: Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.[5]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[5]

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload, catalyst, and other small molecules.[5] The ADC can be buffer-exchanged into a suitable formulation buffer.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[10]

  • UV-Vis Spectroscopy: This is a simple method if the drug and antibody have distinct absorbance maxima. The absorbance of the ADC is measured at 280 nm (for the antibody) and the specific wavelength for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, species with different numbers of drugs will have different retention times. The relative peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Native mass spectrometry or LC-MS of the intact or reduced ADC can provide a detailed profile of the different drug-loaded species and an accurate average DAR.[11]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[2]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis, under both reducing and non-reducing conditions, can be used to assess the integrity of the ADC and confirm conjugation.[12]

3. In Vitro Cytotoxicity Assay: This assay determines the potency of the ADC on target cancer cells.

  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • MTT or CellTiter-Glo® Assay: Seed cells in 96-well plates and treat with serial dilutions of the ADC, the unconjugated antibody, and the free drug for 72 hours. Cell viability is then assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay.[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration. A lower IC50 value indicates higher potency.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained during the characterization of ADCs synthesized using PEG linkers. Note that these are illustrative examples and the actual values will depend on the specific antibody, payload, and linker used.

ADC Component Parameter Method Exemplary Value Reference
Trastuzumab-vc-PAB-MMAEDrug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy~3.4[12]
Trastuzumab-NH-PEG8-VC-PAB-MMAEDrug-to-Antibody Ratio (DAR)Not Specified~1.5[13]
Flexmab-SG3710 (PEG8 linker)Purity (Monomer)Size-Exclusion HPLC>98%[2]

Table 1: Physicochemical Characterization of ADCs. This table summarizes key physicochemical parameters of ADCs.

ADC Cell Line (Antigen Status) IC50 (nM) Reference
ZHER2-SMCC-MMAE (No PEG)NCI-N87 (HER2+)4.94[1]
ZHER2-PEG4K-MMAENCI-N87 (HER2+)22.23 (4.5-fold increase)[1]
ZHER2-PEG10K-MMAENCI-N87 (HER2+)108.9 (22-fold increase)[1]
Trastuzumab-(LAP·MMAE)2SK-BR-3 (HER2+)0.31[14]

Table 2: In Vitro Cytotoxicity of ADCs. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the ADCs against cancer cell lines.

Visualizations

ADC_Synthesis_Workflow cluster_modification Component Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Antibody Antibody Azide_Modified_Antibody Azide_Modified_Antibody Antibody->Azide_Modified_Antibody NHS Ester Coupling Azido-PEGn-NHS Azido-PEGn-NHS Azido-PEGn-NHS->Azide_Modified_Antibody Click_Reaction CuAAC Reaction Azide_Modified_Antibody->Click_Reaction Payload Payload Propargyl_Payload Propargyl_Payload Payload->Propargyl_Payload NHS Ester Coupling Propargyl-PEG8-NHS Propargyl-PEG8-NHS Propargyl-PEG8-NHS->Propargyl_Payload Propargyl_Payload->Click_Reaction Purification SEC Purification Click_Reaction->Purification Characterization DAR, Purity, Potency Purification->Characterization Final_ADC Antibody-Drug Conjugate Characterization->Final_ADC

Figure 1: Experimental workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Cancer_Cell Cancer Cell ADC->Cancer_Cell 1. Binding to Tumor Antigen Endosome Endosome Cancer_Cell->Endosome 2. Internalization (Endocytosis) Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cell_Death Apoptosis Payload_Release->Cell_Death 5. Cytotoxic Effect

Figure 2: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which reduces nonspecific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and prolongs systemic circulation time.[1][2][3][4] This "stealth" effect is critical for improving the pharmacokinetic profile and therapeutic efficacy of nanomedicines.[2][3]

Propargyl-PEG8-OH is a heterobifunctional linker ideal for nanoparticle surface modification via "click chemistry". The terminal propargyl group (an alkyne) allows for highly efficient and specific covalent attachment to azide-functionalized nanoparticles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6][7] The hydroxyl (-OH) terminus provides a neutral, hydrophilic surface post-conjugation. The short eight-unit ethylene (B1197577) glycol chain offers a balance between providing stealth characteristics and minimizing the increase in hydrodynamic size, which can be advantageous for certain applications.

These application notes provide detailed protocols for the surface functionalization of nanoparticles with this compound, including the prerequisite azide (B81097) functionalization of the nanoparticle core, the CuAAC conjugation reaction, and subsequent characterization.

Data Presentation: Expected Physicochemical Changes

The covalent attachment of this compound to the surface of nanoparticles is expected to alter their physicochemical properties. The following tables summarize typical quantitative data observed before and after modification. Note: These values are representative and will vary depending on the core nanoparticle material, initial size, and surface chemistry.

Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Bare Nanoparticles (Amine-functionalized)105.2 ± 2.10.15 ± 0.03
Azide-functionalized Nanoparticles108.5 ± 2.50.17 ± 0.04
This compound Modified Nanoparticles125.8 ± 3.00.19 ± 0.05

Data is presented as mean ± standard deviation (n=3).

Table 2: Change in Surface Charge (Zeta Potential)

Nanoparticle FormulationZeta Potential (mV)
Bare Nanoparticles (Amine-functionalized)+25.4 ± 1.8
Azide-functionalized Nanoparticles+22.1 ± 2.0
This compound Modified Nanoparticles-5.3 ± 1.5

Data is presented as mean ± standard deviation (n=3).

Table 3: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)
Bare Nanoparticles10.5 ± 0.885.2 ± 4.1
This compound Modified Nanoparticles9.8 ± 0.782.5 ± 3.8

Data is presented as mean ± standard deviation (n=3) for a model hydrophobic drug.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of nanoparticles with this compound. The process begins with the introduction of azide groups onto an amine-functionalized nanoparticle surface, followed by the CuAAC reaction.

Protocol 1: Azide Functionalization of Amine-Coated Nanoparticles

This protocol describes the conversion of surface amine groups to azide groups, which are necessary for the subsequent click chemistry reaction.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • Azido-acetic acid N-hydroxysuccinimide ester (NHS-Azide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA)

  • Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filter units

  • Magnetic stirrer and stir bar

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Reagent Preparation: In a separate vial, dissolve a 10-fold molar excess of NHS-Azide relative to the estimated surface amine groups in a minimal amount of anhydrous DMF.

  • Reaction Setup: To the nanoparticle suspension, add a 20-fold molar excess of DIPEA. While stirring, add the NHS-Azide solution dropwise.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Dialysis: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours, with water changes every 6-8 hours to remove unreacted reagents and byproducts.

    • Centrifugation: Alternatively, purify the nanoparticles by repeated centrifugation and resuspension in fresh DMF and then water.

  • Final Product: Lyophilize the purified azide-functionalized nanoparticles and store them under desiccated conditions at 4°C.

Protocol 2: this compound Conjugation via CuAAC

This protocol details the "clicking" of this compound onto the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a Cu(I) stabilizing ligand)

  • Deoxygenated deionized water

  • Nitrogen or Argon gas

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Nanoparticle Dispersion: Disperse the azide-functionalized nanoparticles in deoxygenated deionized water to a concentration of 2-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (10-50 fold molar excess to azide groups) in deoxygenated water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deoxygenated water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • (Optional) Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the nanoparticle suspension and the this compound solution.

    • (Optional) If using a ligand, add THPTA to the CuSO₄ solution to form a premix (typically a 1:5 molar ratio of Cu:ligand).[5]

    • Bubble nitrogen or argon gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Initiation of Click Reaction:

    • Add the CuSO₄ solution (or the CuSO₄/THPTA premix) to the reaction mixture to a final concentration of approximately 0.1-0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[8]

  • Incubation: Seal the reaction vessel and stir at room temperature for 12-24 hours, protected from light.

  • Purification: Remove the copper catalyst and excess reagents by extensive dialysis against deionized water with a chelating agent like EDTA in the first few changes, followed by dialysis against pure deionized water. Alternatively, use centrifugal filtration.

  • Final Product: Lyophilize the purified this compound modified nanoparticles and store at 4°C.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the surface modification of nanoparticles with this compound.

experimental_workflow cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: CuAAC Click Chemistry start Amine-Functionalized Nanoparticle reagent1 NHS-Azide, DIPEA in DMF reaction1 Amine to Azide Conversion start->reaction1 reagent1->reaction1 purification1 Purification (Dialysis/Centrifugation) reaction1->purification1 product1 Azide-Functionalized Nanoparticle purification1->product1 reaction2 CuAAC Reaction product1->reaction2 reagent2 This compound reagent2->reaction2 catalyst CuSO4 / Na-Ascorbate catalyst->reaction2 purification2 Purification (Dialysis with EDTA) reaction2->purification2 product2 This compound Modified Nanoparticle purification2->product2

Workflow for nanoparticle PEGylation.
Cellular Uptake Signaling Pathway

PEGylation generally reduces cellular uptake compared to non-PEGylated counterparts but does not eliminate it. The primary internalization mechanisms for PEGylated nanoparticles are typically endocytic pathways.[9] The specific pathway can be influenced by nanoparticle size, shape, and the cell type.[10][11]

cellular_uptake cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm np PEGylated Nanoparticle receptor Receptor Interaction (Non-specific) np->receptor Binding macropino Macropinocytosis np->macropino Macropinocytosis clathrin Clathrin-coated pit receptor->clathrin Clathrin-Mediated Endocytosis caveolae Caveolae receptor->caveolae Caveolae-Mediated Endocytosis endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Degradation) endosome->lysosome escape Endosomal Escape endosome->escape drug_release Drug Release escape->drug_release

Cellular uptake pathways for nanoparticles.

References

Application Notes and Protocols for Bioconjugation with Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and execution of bioconjugation reactions using Propargyl-PEG8-OH. This versatile heterobifunctional linker is instrumental in the synthesis of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The primary method of conjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]

Introduction to this compound Bioconjugation

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a terminal hydroxyl group. The eight PEG units enhance solubility and provide a flexible spacer arm. The propargyl group is the reactive handle for CuAAC, enabling the covalent ligation to a molecule containing an azide (B81097) group. The hydroxyl group can be used for further modifications if needed but in many applications, it is the propargyl group that participates in the key bioconjugation step. This linker is particularly valuable in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for forming a stable triazole linkage between an alkyne (this compound) and an azide-functionalized biomolecule. The reaction is typically carried out in aqueous buffers at or near room temperature and is highly tolerant of a wide range of functional groups found in biological molecules.

Quantitative Data for Typical CuAAC Reactions

The following tables summarize typical reaction conditions for CuAAC-mediated bioconjugation. Note that optimal conditions may vary depending on the specific biomolecule and azide partner and should be determined empirically.

Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation

ReagentTypical Concentration RangePurpose
Alkyne-Biomolecule (e.g., Propargyl-PEG8-functionalized protein)10 µM - 500 µMThe biomolecule to be conjugated.
Azide-Partner (e.g., azide-modified drug)1.1 - 10 molar equivalents (relative to alkyne)The molecule to be conjugated to the biomolecule.
Copper(II) Sulfate (B86663) (CuSO₄)50 µM - 1 mMSource of the copper catalyst.
Reducing Agent (e.g., Sodium Ascorbate)5 - 10 molar equivalents (relative to CuSO₄)Reduces Cu(II) to the active Cu(I) state.
Copper-Chelating Ligand (e.g., THPTA)1 - 5 molar equivalents (relative to CuSO₄)Stabilizes the Cu(I) catalyst and protects the biomolecule.

Table 2: Typical Reaction Parameters for CuAAC Bioconjugation

ParameterTypical Value/RangeNotes
Solvent Phosphate-buffered saline (PBS), pH 7.0-7.8Aqueous buffers are standard for bioconjugation. Co-solvents like DMSO or DMF may be used to dissolve hydrophobic azide partners.
Temperature 4°C - 37°CThe reaction is typically performed at room temperature. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 1 - 12 hoursReaction progress should be monitored (e.g., by SDS-PAGE, HPLC, or mass spectrometry).
pH 7.0 - 8.0The optimal pH can vary depending on the stability of the biomolecules.
Yield 70% - 95%Yields are highly dependent on the specific reactants and optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Molecule to a Propargyl-PEG8-Functionalized Protein

This protocol describes a general method for the CuAAC reaction between a protein previously functionalized with a propargyl-PEG8 linker and a small molecule containing an azide group.

Materials:

  • Propargyl-PEG8-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified molecule (e.g., drug, fluorophore) stock solution in DMSO or DMF

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis tubing)

Procedure:

  • Preparation of Reactants:

    • Prepare the Propargyl-PEG8-functionalized protein to a final concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the azide-modified molecule at a concentration that allows for the desired molar excess (typically 5-10 fold) to be added to the reaction mixture.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio. For example, for a 100 µL reaction, mix 2.5 µL of 20 mM CuSO₄ with 2.5 µL of 100 mM THPTA.

    • Incubate the mixture at room temperature for 5 minutes.

  • Reaction Assembly:

    • To the solution of the Propargyl-PEG8-functionalized protein, add the desired volume of the azide-modified molecule stock solution. Mix gently by pipetting.

    • Add the pre-mixed CuSO₄/THPTA solution to the protein-azide mixture to achieve a final copper concentration of 0.5-1 mM.

    • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking or rotation. For sensitive proteins, the reaction can be performed at 4°C overnight.

    • Protect the reaction from light if using a light-sensitive azide partner.

  • Purification of the Bioconjugate:

    • Remove unreacted small molecules, catalyst, and ligand by size-exclusion chromatography (SEC) using an appropriate column for the size of the protein conjugate.

    • Alternatively, dialysis against a suitable buffer (e.g., PBS) can be used to remove small molecule impurities.

  • Characterization of the Bioconjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm successful ligation and determine the degree of labeling.

    • HPLC: Assess the purity of the final conjugate using analytical SEC or reverse-phase HPLC.

    • Functional Assays: Perform relevant biological assays to ensure that the conjugation process has not compromised the function of the protein.

Visualizations

Diagram 1: General Workflow for Bioconjugation with this compound

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification p1 Azide-modified Molecule r1 Mix Biomolecule and Azide Partner p1->r1 p2 This compound functionalized Biomolecule p2->r1 r2 Add CuSO4/Ligand (e.g., THPTA) r1->r2 r3 Add Sodium Ascorbate to initiate reaction r2->r3 r4 Incubate (RT, 1-4h) r3->r4 a1 Purification (e.g., SEC, Dialysis) r4->a1 a2 Characterization (SDS-PAGE, MS, HPLC) a1->a2 a3 Functional Assay a2->a3

Bioconjugation workflow using this compound.
Diagram 2: Signaling Pathway of PROTAC Action

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with Propargyl-PEG8 linker) PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Recycling Recycling of PROTAC and E3 Ligase Ternary->Recycling Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for High-Yield Bioconjugation with Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-yield bioconjugation reactions using Propargyl-PEG8-OH. This versatile linker, featuring a terminal alkyne group and a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, is ideal for stably connecting molecules of interest through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

This compound is frequently utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the propargyl group allows for a highly efficient and specific reaction with azide-functionalized molecules.

Data Presentation: Optimizing Reaction Conditions

Achieving a high yield in CuAAC reactions is dependent on the careful optimization of several parameters. The following table summarizes typical reaction conditions for the bioconjugation of a Propargyl-PEG linker to an azide-containing molecule in an aqueous environment. Under optimized conditions, these reactions can achieve near-quantitative yields.

ParameterRecommended ConditionsExpected Yield
Reactants
This compound1.0 - 1.2 equivalents>95%
Azide-functionalized molecule1.0 equivalent
Catalyst System
Copper(II) Sulfate (CuSO₄)0.1 - 0.5 equivalents
Sodium Ascorbate (B8700270)1.0 - 5.0 equivalents
Ligand (e.g., THPTA)0.5 - 2.5 equivalents
Reaction Environment
SolventAqueous Buffer (e.g., PBS, pH 7.4), optionally with a co-solvent (e.g., DMSO, DMF)
TemperatureRoom Temperature (20-25°C)
Reaction Time1 - 4 hours

Experimental Protocols

This section provides a detailed protocol for a typical bioconjugation reaction using this compound and an azide-functionalized protein.

Materials
  • This compound

  • Azide-functionalized protein (in a suitable buffer, e.g., PBS pH 7.4)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Degassed, deionized water

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

  • Purification system (e.g., size-exclusion chromatography)

Stock Solution Preparation
  • This compound (10 mM): Dissolve the appropriate amount of this compound in degassed deionized water or a suitable organic co-solvent.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in degassed, deionized water.

  • THPTA Ligand (100 mM): Dissolve THPTA in degassed, deionized water.

  • Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in degassed, deionized water immediately before use.

Bioconjugation Protocol
  • In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 10-100 µM in a suitable reaction buffer.

  • Add this compound from the stock solution to a final concentration of 1.2 equivalents relative to the azide-functionalized protein.

  • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA). Vortex briefly to mix.

  • Add the catalyst premix to the reaction mixture containing the protein and this compound.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by a suitable analytical technique (e.g., LC-MS or SDS-PAGE).

  • Upon completion, the resulting conjugate can be purified using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and the catalyst system.

Visualizations

The following diagrams illustrate the key processes involved in a typical bioconjugation experiment with this compound.

G cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification and Analysis reagent1 This compound mix Combine Reactants and Catalyst Premix reagent1->mix reagent2 Azide-Molecule reagent2->mix catalyst_precursors CuSO4 + THPTA catalyst_precursors->mix reducer Sodium Ascorbate initiate Initiate with Sodium Ascorbate reducer->initiate mix->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Size-Exclusion Chromatography incubate->purify analyze LC-MS / SDS-PAGE purify->analyze product Purified Conjugate analyze->product G cluster_reactants cluster_catalyst Propargyl_PEG This compound Triazole Stable Triazole Linkage Propargyl_PEG->Triazole Azide Azide-Molecule Azide->Triazole CuSO4 CuSO4 (Cu2+) Cu1 Cu+ CuSO4->Cu1 reduction Ascorbate Sodium Ascorbate Ascorbate->Cu1 Catalyst [Cu(I)-THPTA] Complex Cu1->Catalyst THPTA THPTA Ligand THPTA->Catalyst stabilizes Catalyst->Triazole catalyzes

Propargyl-PEG8-OH: A Versatile Linker for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-OH is a heterobifunctional linker molecule that plays a pivotal role in the development of targeted drug delivery systems. Its structure, featuring a terminal propargyl group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a unique combination of properties for the precise construction of complex bioconjugates. The propargyl group enables covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The PEG8 spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.[1][2][3][4] The terminal hydroxyl group can be further functionalized, for instance, by converting it to a carboxylic acid or an activated ester, allowing for subsequent conjugation to amine-containing molecules such as antibodies or proteins. This versatility makes this compound an invaluable tool in the design of sophisticated drug delivery vehicles like antibody-drug conjugates (ADCs) and functionalized nanoparticles.[5][6][7][8]

These application notes provide an overview of the utility of this compound in targeted drug delivery and offer detailed protocols for its use in the synthesis of antibody-drug conjugates and the surface modification of drug-loaded nanoparticles.

Key Applications

This compound is instrumental in several key areas of targeted drug delivery:

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound and its derivatives serve as linkers to connect a potent cytotoxic drug to a monoclonal antibody (mAb).[7][8][9] The antibody directs the conjugate to cancer cells expressing a specific target antigen, whereupon the cytotoxic drug is released, leading to selective cell death. The PEG8 linker can improve the pharmacokinetic properties of the ADC.[10]

  • Functionalized Nanoparticles: this compound can be used to modify the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to attach targeting ligands (e.g., antibodies, peptides, or small molecules).[11][12] This PEGylation strategy can also enhance the stability and circulation time of the nanoparticles by reducing non-specific protein adsorption and uptake by the reticuloendothelial system.[13][14]

  • PROTACs (Proteolysis Targeting Chimeras): While the primary focus here is on drug delivery, it's noteworthy that this compound is also a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1][4][15]

Data Presentation

The following tables summarize typical quantitative data that can be expected when using this compound and similar linkers in the development of targeted drug delivery systems. Disclaimer: The values presented are illustrative and may vary depending on the specific antibody, drug, nanoparticle system, and experimental conditions.

Table 1: Typical Parameters for Antibody-Drug Conjugates (ADCs) using Propargyl-PEG8-based Linkers

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR)2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[16][17][18][19]
Conjugation Reaction Yield70 - 95%UV-Vis Spectroscopy, Chromatography
In Vitro Cytotoxicity (IC50)0.1 - 100 nMCell-based viability assays (e.g., MTT, CellTiter-Glo)[5][6][20]
Plasma Stability (% intact ADC after 7 days)> 80%LC-MS analysis of plasma samples incubated at 37°C[21][22]

Table 2: Typical Parameters for Functionalized Nanoparticles using Propargyl-PEG8-based Linkers

ParameterTypical Value/RangeMethod of Determination
Drug Loading Content (% w/w)1 - 10%HPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (%)60 - 95%Measurement of unencapsulated drug
Particle Size (Hydrodynamic Diameter)50 - 200 nmDynamic Light Scattering (DLS)[14][23]
Zeta Potential-20 to +20 mVElectrophoretic Light Scattering (ELS)[23]
In Vivo Tumor Accumulation (% Injected Dose/gram)2 - 10%Biodistribution studies using labeled nanoparticles[24]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry using a Propargyl-PEG8 Linker

This protocol describes a general two-step procedure for conjugating an azide-modified cytotoxic drug to an antibody that has been functionalized with a propargyl group using a derivative of this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification and Characterization A Antibody C Propargyl-functionalized Antibody A->C Amine-NHS ester reaction B Propargyl-PEG8-NHS ester B->C F Antibody-Drug Conjugate (ADC) C->F Click Chemistry (CuAAC) D Azide-modified Drug D->F E Cu(I) catalyst E->F G Purified ADC F->G SEC / Dialysis H Characterization (DAR, etc.) G->H

Caption: Workflow for nanoparticle surface functionalization.

Materials:

  • Drug-loaded nanoparticles with surface functional groups (e.g., amines or hydroxyls)

  • Propargyl-PEG8-acid (can be synthesized from this compound)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Azide-modified targeting ligand (e.g., peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffers (e.g., MES buffer for EDC/NHS chemistry, PBS for click chemistry)

  • Purification supplies (e.g., ultracentrifugation tubes, dialysis membrane)

  • Characterization instruments (e.g., DLS/ELS analyzer, electron microscope)

Procedure:

Step 1: Nanoparticle Functionalization with Propargyl Groups

  • Activate the carboxylic acid group of Propargyl-PEG8-acid by reacting it with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15-30 minutes at room temperature.

  • Add the activated Propargyl-PEG8-acid to a suspension of the nanoparticles (containing surface amine or hydroxyl groups).

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purify the propargyl-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer or by dialysis to remove unreacted reagents.

Step 2: Conjugation of Azide-Modified Targeting Ligand

  • Resuspend the propargyl-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Add the azide-modified targeting ligand to the nanoparticle suspension. The molar ratio of ligand to available propargyl groups should be optimized.

  • Add the CuSO4/THPTA catalyst premix and initiate the reaction with sodium ascorbate as described in Protocol 1, Step 2.

  • Allow the click reaction to proceed for 1-4 hours at room temperature.

  • Quench the reaction by adding a chelating agent like EDTA.

Step 3: Purification and Characterization of Targeted Nanoparticles

  • Purify the targeted nanoparticles from unreacted ligand and catalyst components by centrifugation, dialysis, or tangential flow filtration.

  • Characterize the final product for:

    • Particle size and size distribution using Dynamic Light Scattering (DLS).

    • Surface charge using Zeta Potential measurement.

    • Morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Confirmation of ligand conjugation using appropriate analytical techniques (e.g., FTIR, XPS, or by using a fluorescently labeled ligand).

  • Evaluate the drug loading and release profile of the final nanoparticle formulation.

  • Perform in vitro and in vivo studies to assess the targeting efficiency and therapeutic efficacy of the functionalized nanoparticles. [23][24]

Signaling Pathways

The targeted drug delivery systems developed using this compound are designed to interact with specific cellular signaling pathways to exert their therapeutic effect. For example, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell will be internalized upon binding, and the released cytotoxic payload may then interfere with critical pathways like cell cycle progression or induce apoptosis.

Signaling Pathway for ADC-mediated Cytotoxicity

ADC_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior ADC Antibody-Drug Conjugate (Propargyl-PEG8 Linker) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules CellCycle G2/M Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: ADC binding, internalization, and induction of apoptosis.

This diagram illustrates a common mechanism where an ADC binds to a cell surface receptor, is internalized, and releases its cytotoxic payload in the lysosome. The payload then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The specific pathways affected will depend on the nature of the cytotoxic drug.

References

Application Notes: Fluorescent Labeling of Biomolecules using Propargyl-PEG8-OH and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient fluorescent labeling of biomolecules is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, nucleic acids, and other biologically relevant molecules in complex systems. One of the most robust methods for achieving this is through "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne-functionalized biomolecule and an azide-containing fluorescent probe.

Propargyl-PEG8-OH is a versatile linker that can be used to introduce a terminal alkyne group onto a biomolecule. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the labeled molecule, while the terminal hydroxyl group allows for its activation and subsequent conjugation to various functional groups on a biomolecule.[1][2][3] Alternatively, derivatives of Propargyl-PEG8, such as those with NHS ester or amine functional groups, can be directly used for conjugation to primary amines or carboxylic acids on biomolecules, respectively.

These application notes provide a detailed protocol for the fluorescent labeling of a protein using a Propargyl-PEG8 linker and a fluorescent azide (B81097) dye via CuAAC.

Principle of the Method

The fluorescent labeling strategy involves a two-step process:

  • Biomolecule Modification: An alkyne group is introduced onto the target biomolecule. This is achieved by conjugating a Propargyl-PEG8 derivative to a reactive functional group on the biomolecule (e.g., primary amines on lysine (B10760008) residues).

  • Click Chemistry Reaction: The alkyne-modified biomolecule is then reacted with an azide-functionalized fluorescent dye in the presence of a copper(I) catalyst. This results in the formation of a stable, fluorescently labeled biomolecule.

The bio-orthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with native biological functional groups.[1][4]

Experimental Protocols

Protocol 1: Modification of a Protein with a Propargyl-PEG8 Linker

This protocol describes the modification of a protein with a terminal alkyne group using Propargyl-PEG8-NHS ester, which reacts with primary amines (e.g., lysine residues and the N-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG8-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG8-NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Propargyl-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Propargyl-PEG8 linker and byproducts by dialysis against PBS or by using a spin desalting column.

  • Quantification: Determine the concentration of the alkyne-modified protein using a standard protein quantification assay (e.g., BCA assay).

Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified protein and an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper ligand (e.g., TBTA or THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of the copper ligand (e.g., TBTA) in DMSO.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of the azide-functionalized fluorescent dye.

    • Prepare the catalyst solution immediately before use by mixing the CuSO₄ and copper ligand stock solutions.

    • Add the catalyst components to the protein-dye mixture in the following order, vortexing gently after each addition:

      • Copper(II) sulfate/ligand solution to a final concentration of 1 mM.

      • Sodium Ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess fluorescent dye and catalyst components by dialysis or using a spin desalting column.

  • Analysis: The fluorescently labeled protein is now ready for downstream applications. The labeling efficiency can be assessed by measuring the absorbance of the protein and the fluorescent dye.

Data Presentation

Table 1: Photophysical Properties of Common Azide-Functionalized Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
3-Azido-7-hydroxycoumarin~350~450N/AN/A
5-FAM Azide495519~83,000~0.92
Alexa Fluor 488 Azide495519~71,0000.92[5]
Cy3 Azide550570~150,000~0.15
5-TAMRA Azide555580~91,000~0.1
Alexa Fluor 555 Azide555565~150,0000.1[5]
Alexa Fluor 594 Azide590617~92,0000.66[5]
Sulfo-Cy5 Azide646662~250,000~0.2
Alexa Fluor 647 Azide650668~239,0000.33[5]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: Click Chemistry Labeling protein Protein of Interest (with primary amines) conjugation Conjugation Reaction protein->conjugation peg_linker Propargyl-PEG8-NHS Ester peg_linker->conjugation alkyne_protein Alkyne-Modified Protein conjugation->alkyne_protein click_reaction CuAAC Click Reaction alkyne_protein->click_reaction azide_dye Azide-Fluorescent Dye azide_dye->click_reaction labeled_protein Fluorescently Labeled Protein click_reaction->labeled_protein

Caption: Experimental workflow for fluorescent labeling.

protac_pathway cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 Ligase E2->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) E2->TernaryComplex Delivers Ub E3->TernaryComplex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI Target Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC Molecule PROTAC->TernaryComplex TernaryComplex->PROTAC Recycled Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC signaling pathway for targeted protein degradation.

References

Application Notes and Protocols for Propargyl-PEG8-OH in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG8-OH is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a hydroxyl group (-OH) connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique characteristics valuable in chemical biology and proteomics. The PEG linker enhances aqueous solubility and provides a flexible spacer arm, minimizing steric hindrance in biomolecular interactions. The terminal alkyne is a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling highly specific and efficient conjugation to azide-modified molecules. The hydroxyl group offers a versatile point for chemical modification and attachment to various molecular entities.

While this compound is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its functional groups allow for its adaptation into other proteomics workflows. These application notes provide detailed protocols for its primary application in PROTAC synthesis and subsequent proteomic analysis, as well as potential applications in targeted protein enrichment and the design of activity-based protein probes.

Application 1: Synthesis of PROTACs for Targeted Protein Degradation and Proteomic Analysis

The most prominent application of this compound is as a flexible, hydrophilic linker in the construction of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. The study of PROTAC-induced protein degradation is a key area of proteomics research.

A PROTAC typically consists of a ligand for the POI and a ligand for an E3 ligase (e.g., VHL or Cereblon), joined by a linker like this compound. The linker's length and composition are critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the POI.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC where this compound links a POI ligand (with a carboxylic acid handle) and an E3 ligase ligand (with an azide (B81097) handle).

Step 1: Esterification of POI Ligand with this compound

  • Reagents and Materials:

    • POI ligand with a carboxylic acid group (e.g., a kinase inhibitor)

    • This compound

    • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • DMAP (4-Dimethylaminopyridine)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

    • Add this compound (1.2 eq) to the solution.

    • In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

    • Slowly add the DCC/EDC solution to the POI ligand mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting propargyl-functionalized POI ligand by silica gel column chromatography.

Step 2: CuAAC (Click Chemistry) Conjugation to E3 Ligase Ligand

  • Reagents and Materials:

    • Propargyl-functionalized POI ligand (from Step 1)

    • Azide-functionalized E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate (B8700270)

    • Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand to stabilize Cu(I) (optional but recommended)

    • Solvent system (e.g., t-butanol/water or DMF)

    • HPLC for purification

  • Procedure:

    • Dissolve the propargyl-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent mixture like 1:1 t-butanol/water.

    • Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • Prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. If using TBTA, pre-mix it with the CuSO₄ solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Click Chemistry POI_Ligand POI Ligand (-COOH) Reaction1 Esterification (DCC/DMAP) POI_Ligand->Reaction1 Propargyl_PEG This compound Propargyl_PEG->Reaction1 Intermediate Propargyl-functionalized POI Ligand Reaction1->Intermediate Reaction2 CuAAC (CuSO4, NaAsc) Intermediate->Reaction2 E3_Ligand E3 Ligase Ligand (-N3) E3_Ligand->Reaction2 PROTAC Final PROTAC Reaction2->PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

Proteomic Analysis of PROTAC Activity

To assess the efficacy and specificity of the synthesized PROTAC, quantitative proteomics is employed. This allows for the measurement of changes in protein abundance across the entire proteome upon PROTAC treatment.

Experimental Protocol: Label-Free Quantitative (LFQ) Proteomics

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing the POI) in appropriate media.

    • Treat cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • Protein Extraction and Digestion:

    • Lyse cell pellets in a buffer containing a denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.

    • Dilute the urea (B33335) concentration to <2 M with ammonium (B1175870) bicarbonate buffer.

    • Digest proteins with trypsin (e.g., at a 1:50 enzyme:protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) cartridges.

    • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or Spectronaut.

    • Perform peptide and protein identification by searching against a relevant protein database (e.g., UniProt).

    • Quantify protein abundance using the LFQ intensity values for each protein across different samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.

Proteomics_Workflow A Cell Treatment (PROTAC vs. Vehicle) B Cell Lysis & Protein Extraction A->B C Reduction, Alkylation, & Trypsin Digestion B->C D Peptide Desalting (SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Protein ID E->F G Label-Free Quantification (LFQ) F->G H Statistical Analysis & Target Identification G->H

Caption: Quantitative proteomics workflow to analyze PROTAC effects.

Data Presentation

Quantitative proteomics data is typically presented in a volcano plot to visualize differentially expressed proteins. A summary table should also be provided.

Table 1: Illustrative Quantitative Proteomics Results for a PROTAC targeting Protein X

ProteinLog2 Fold Change (PROTAC vs. Vehicle)-log10(p-value)Description
Protein X -3.5 6.2 Intended Target
Protein Y-0.20.5Unchanged
Protein Z0.10.2Unchanged
Off-Target A-1.54.8Potential Off-Target

Potential Application 2: Targeted Protein Enrichment for Interactomics

This compound can be hypothetically adapted to create affinity probes for capturing protein interaction partners. By attaching a "bait" molecule to the hydroxyl group, the resulting probe can be used to pull down the bait's binding partners from a cell lysate. The propargyl group then serves as a handle for click chemistry-based immobilization or elution.

Hypothetical Protocol: Bait-Probe Synthesis and Protein Pulldown

Step 1: Synthesis of the Affinity Probe

  • Chemically conjugate a bait molecule (e.g., a known drug, metabolite, or peptide) to the hydroxyl group of this compound. The choice of chemistry depends on the functional groups available on the bait molecule (e.g., esterification for a carboxylic acid, ether synthesis for a halide).

  • Purify the resulting Bait-PEG8-Propargyl probe.

Step 2: Affinity Purification

  • Incubate the affinity probe with cell lysate to allow the formation of Bait-Target Protein complexes.

  • Prepare azide-functionalized agarose (B213101) or magnetic beads.

  • Add the lysate containing the probe-protein complexes to the azide-beads.

  • Perform a CuAAC (click chemistry) reaction to covalently attach the probe (and its bound proteins) to the beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads (e.g., by denaturation with SDS-PAGE buffer).

  • Identify the eluted proteins by mass spectrometry.

Affinity_Purification_Workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Purification Bait Bait Molecule Probe Bait-PEG8-Propargyl (Affinity Probe) Bait->Probe Linker This compound Linker->Probe Incubation Incubate Probe with Lysate Probe->Incubation Lysate Cell Lysate Lysate->Incubation Click Click Chemistry Immobilization Incubation->Click Beads Azide-functionalized Beads Beads->Click Wash Wash Beads Click->Wash Elute Elute Proteins Wash->Elute MS Protein ID by Mass Spectrometry Elute->MS

Caption: Hypothetical workflow for targeted protein enrichment.

Potential Application 3: Design of Activity-Based Protein Probes (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological systems. An activity-based probe (ABP) typically consists of a reactive group (warhead) that covalently binds to the active site of an enzyme, a reporter tag, and a linker. This compound could serve as a linker in a two-step ABPP approach.

Hypothetical Protocol: Two-Step Activity-Based Protein Profiling

Step 1: Design and Synthesis of the ABP

  • Select a "warhead" that is known to react with the active site of a target enzyme class (e.g., a fluorophosphonate for serine hydrolases).

  • Chemically conjugate the warhead to the hydroxyl group of this compound.

  • The resulting molecule, Warhead-PEG8-Propargyl, is the activity-based probe.

Step 2: Labeling and Analysis

  • Incubate the ABP with a proteome sample (e.g., cell lysate). The warhead will covalently label the active enzymes.

  • Perform a click chemistry reaction to attach an azide-functionalized reporter tag (e.g., Azide-Biotin for enrichment or a fluorescent Azide-dye for in-gel visualization) to the propargyl handle of the labeled proteins.

  • For Enrichment: Use streptavidin beads to pull down the biotinylated proteins, digest them on-bead, and identify them by LC-MS/MS.

  • For Visualization: Separate the fluorescently labeled proteins by SDS-PAGE and visualize them using a gel scanner.

ABPP_Workflow cluster_probe ABP Design cluster_labeling Two-Step Labeling Warhead Reactive Group (Warhead) ABP Activity-Based Probe (ABP) Warhead->ABP Linker This compound Linker->ABP Labeling Step 1: Covalent Labeling ABP->Labeling Proteome Proteome Proteome->Labeling Click Step 2: Click Chemistry Labeling->Click Analysis Analysis (MS or Gel) Click->Analysis Reporter Azide-Reporter (Biotin or Dye) Reporter->Click

Caption: Hypothetical workflow for two-step activity-based protein profiling.

Conclusion

This compound is a versatile chemical tool with a primary, well-established role in the synthesis of PROTACs for targeted protein degradation studies. The combination of its hydroxyl and propargyl functionalities, separated by a flexible PEG spacer, provides a robust platform for constructing these powerful molecules. The subsequent analysis of PROTAC-treated proteomes is a significant application in proteomics. Furthermore, the chemical handles of this compound offer the potential for its adaptation into other advanced proteomics strategies, such as targeted protein enrichment and activity-based protein profiling, opening avenues for future research and tool development. Researchers should consider the specific chemical requirements of their system to fully leverage the capabilities of this linker.

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG8-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in Propargyl-PEG8-OH click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] It is a click chemistry reagent containing a terminal alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules that contain azide (B81097) groups.[1] The PEG spacer enhances solubility and provides flexibility to the resulting conjugate.

Q2: What is the fundamental principle of the click chemistry reaction involving this compound?

The reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule. The reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions.

Q3: What are the key components of a typical this compound click chemistry reaction?

A typical reaction mixture includes:

  • This compound: The alkyne-containing molecule.

  • Azide-containing molecule: The reaction partner.

  • Copper(I) catalyst: This is the active catalyst. It can be added directly as a Cu(I) salt (e.g., CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.

  • Reducing agent: Typically sodium ascorbate (B8700270), used to reduce the Cu(II) precursor to the active Cu(I) state and to prevent oxidation of Cu(I) during the reaction.

  • Copper-stabilizing ligand: (Optional but recommended) Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state, improve reaction rates, and reduce copper-induced cytotoxicity.

  • Solvent: A variety of solvents can be used, often a mixture of water with an organic solvent like t-BuOH, DMSO, or DMF to ensure solubility of all reactants.

Troubleshooting Guide: Low Reaction Yield

This guide addresses common issues leading to low yields in this compound click chemistry reactions and provides systematic solutions.

Issue: Low or No Product Formation

Potential CauseRecommended Solutions
Catalyst Inactivation The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] To counteract this, you should thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I).[3] Ensure your copper source is of high quality and has been stored properly to prevent pre-oxidation.[4]
Poor Reagent Quality or Degradation Verify the purity of your this compound and the azide-containing molecule using methods like NMR or mass spectrometry before the reaction. Impurities can inhibit the catalyst.[3] Azides can be unstable, so ensure proper storage and handling.
Suboptimal Reaction Conditions Ensure all reactants are soluble in the chosen solvent system. A mixture of water and a co-solvent like t-BuOH, DMSO, or DMF is often effective.[5] While many click reactions work at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with sterically hindered substrates.[4][6] The optimal pH for CuAAC is generally between 4 and 12, with a pH of 7-9 being common for bioconjugations.[4][7]
Incorrect Stoichiometry An inappropriate ratio of reactants, catalyst, ligand, or reducing agent can lead to low yields. A slight excess (e.g., 1.1-1.5 equivalents) of the alkyne or azide partner can help drive the reaction to completion.[3] Ensure a sufficient excess of the reducing agent (e.g., 5-10 equivalents relative to copper) is present.[3] The ligand-to-copper ratio is also critical; a 2:1 to 5:1 ratio is often recommended.[2]
Ligand Issues The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst.[2] Water-soluble ligands like THPTA are often preferred for aqueous reaction conditions. Ensure the correct ligand-to-copper ratio is used, as an excess can sometimes inhibit the reaction.[8]
Side Reactions A common side reaction is the Glaser coupling, which is the homocoupling of the alkyne starting material.[2] This is often promoted by the presence of oxygen and Cu(II). Maintaining anaerobic conditions and a sufficient concentration of the reducing agent can minimize this.
Precipitation During Reaction The formation of a precipitate can indicate insolubility of the product or aggregation of biomolecules, which can halt the reaction.[4] Try a different solvent or solvent mixture to maintain the solubility of all components throughout the reaction.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of a CuAAC reaction. Note that optimal conditions can vary depending on the specific substrates.

Table 1: Effect of Solvent on CuAAC Reaction Yield

Solvent SystemTypical YieldNotes
t-BuOH/H₂O (1:1)HighA very common and effective solvent system for a wide range of substrates.
DMSO/H₂OHighGood for dissolving a wide range of organic molecules.
DMF/H₂OHighAnother good option for ensuring solubility.
AcetonitrileModerate to LowCan sometimes coordinate with Cu(I) and inhibit the reaction.[5]
Neat WaterVariableCan be very effective, especially with water-soluble ligands and substrates.
Dichloromethane (DCM)VariableCan be used for reactions with non-polar substrates.

Yields are generalized and can be highly substrate-dependent. Data synthesized from multiple sources indicating solvent compatibility.[1][4][9]

Table 2: Typical Reagent Concentrations and Ratios

ReagentTypical Concentration/RatioRationale
This compound 1.0 - 1.2 equivalentsA slight excess of one reagent can drive the reaction.
Azide Substrate 1.0 - 1.2 equivalents
Copper(II) Sulfate (B86663) 0.05 - 0.2 equivalents (5-20 mol%)Catalytic amount. Higher loading may be needed for difficult reactions.
Sodium Ascorbate 0.25 - 1.0 equivalents (5-10x excess to Cu)Ensures complete reduction of Cu(II) and maintains Cu(I) state.
Ligand (e.g., THPTA) 0.1 - 1.0 equivalents (2-5x excess to Cu)Stabilizes Cu(I) and accelerates the reaction.[10]

Experimental Protocols

General Protocol for this compound Click Chemistry Reaction

This protocol provides a general starting point. Optimization may be required for specific applications.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent: Degassed t-BuOH/water (1:1) or DMSO/water (1:1)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in DMSO).

    • Prepare a fresh stock solution of Copper(II) sulfate (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of THPTA (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 200 mM in deionized water).

  • Reaction Setup:

    • In a reaction vial, add the this compound solution (1.0 eq).

    • Add the azide-containing molecule solution (1.1 eq).

    • Add the chosen solvent (e.g., t-BuOH/water) to achieve the desired final concentration.

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • In a separate tube, pre-mix the CuSO₄ solution (0.1 eq) with the THPTA solution (0.5 eq).[10] Let it sit for a minute.

    • Add the copper/ligand mixture to the reaction vial.

  • Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution (0.5 eq) to the reaction mixture to initiate the reaction.

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction at room temperature. Gentle heating (e.g., 40°C) can be applied if the reaction is slow.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or HPLC) until one of the starting materials is consumed (typically 1-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. For biomolecules, this may involve size exclusion chromatography or dialysis. For small molecules, purification can be done by flash column chromatography or preparative HPLC. The addition of a copper chelator like EDTA can aid in the removal of the copper catalyst.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) Mix Mix Alkyne and Azide in Degassed Solvent Reagents->Mix Catalyst Add Cu/Ligand Complex Mix->Catalyst Initiate Add Sodium Ascorbate to Initiate Catalyst->Initiate React Stir at RT or Gentle Heat (1-12h) Initiate->React Monitor Monitor Progress (LC-MS, TLC, HPLC) React->Monitor Workup Reaction Work-up (e.g., add EDTA) Monitor->Workup Purify Purify Product (Chromatography, Dialysis) Workup->Purify

Caption: General experimental workflow for a this compound click chemistry reaction.

G cluster_troubleshooting Troubleshooting Low Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low or No Product Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagents Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions CheckStoichiometry Check Stoichiometry Start->CheckStoichiometry Oxidation Cu(I) Oxidation? CheckCatalyst->Oxidation Ligand Ligand Absent/Incorrect? CheckCatalyst->Ligand Purity Impure Starting Materials? CheckReagents->Purity Solubility Poor Solubility? CheckConditions->Solubility Temp Temperature Too Low? CheckConditions->Temp Degas Degas Solvents & Use Fresh Ascorbate Oxidation->Degas AddLigand Add Ligand (e.g., THPTA) at 2-5x Cu conc. Ligand->AddLigand VerifyPurity Verify Purity (NMR, MS) Purity->VerifyPurity ChangeSolvent Change Solvent System (e.g., add DMSO/DMF) Solubility->ChangeSolvent IncreaseTemp Gently Heat (40-60°C) Temp->IncreaseTemp

Caption: A troubleshooting flowchart for addressing low yields in click chemistry reactions.

References

How to improve solubility of Propargyl-PEG8-OH conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Propargyl-PEG8-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a heterobifunctional linker containing a propargyl group (an alkyne) and a hydroxyl group (-OH) connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group allows for "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with azide-modified molecules. The hydroxyl group can be further functionalized, for example, to an NHS ester to react with amines. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[][2]

Q2: What are the general solubility properties of this compound and its conjugates?

This compound itself is generally soluble in a variety of aqueous and organic solvents due to the hydrophilic nature of the PEG chain.[][4] However, the solubility of a this compound conjugate is highly dependent on the properties of the molecule it is attached to (e.g., protein, peptide, small molecule). While the PEG linker is designed to improve the overall solubility of the conjugate, issues can still arise, especially if the conjugated molecule is hydrophobic.[][5]

Q3: In which solvents should I initially try to dissolve my this compound conjugate?

For most applications, it is recommended to start with aqueous buffers such as phosphate-buffered saline (PBS). If solubility is an issue, a range of organic solvents can be tested. The choice of solvent will depend on the nature of the conjugated molecule and the downstream application.

Q4: Can heating improve the solubility of my conjugate?

Gentle heating (e.g., to 37°C) can sometimes improve the solubility of PEGylated compounds.[6] However, this should be done with caution, especially with temperature-sensitive biomolecules like proteins, to avoid denaturation.

Q5: My protein conjugate precipitated after PEGylation. What should I do?

Protein precipitation after PEGylation can be a common issue. It's often possible to resolubilize the precipitate using a different buffer system or by adding solubilizing agents. It is important to first determine if the precipitation is reversible.[7] Refer to the Troubleshooting Guide below for a systematic approach to resolving this issue.

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility issues with this compound conjugates.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Solvent & Buffer Optimization cluster_3 Use of Additives cluster_4 Process Optimization cluster_5 Advanced Strategies A Precipitate observed after conjugation or during buffer exchange B Centrifuge and test solubility of pellet A->B Start here D Test a panel of solvents/buffers B->D If pellet is the desired product C Analyze supernatant for remaining soluble conjugate I Modify purification method (e.g., SEC, TFF) C->I If soluble fraction is too low E Vary pH of the buffer D->E F Adjust ionic strength (salt concentration) E->F G Incorporate solubilizing agents (e.g., glycerol, arginine, mild detergents) F->G If still insoluble H Optimize conjugation conditions (e.g., stoichiometry, reaction time) G->H If solubility improves but is not optimal H->I J Consider a longer PEG linker I->J If issues persist K Re-evaluate conjugation chemistry or site J->K

Figure 1. Troubleshooting workflow for insoluble this compound conjugates.
Step 1: Characterize the Precipitate

  • Action: Centrifuge the sample to separate the precipitate from the supernatant.

  • Analysis:

    • Analyze a small portion of the precipitate by SDS-PAGE (for proteins) or HPLC/LC-MS (for small molecules) to confirm it is the desired conjugate.

    • Analyze the supernatant to determine the concentration of the remaining soluble conjugate.

Step 2: Systematic Solvent and Buffer Screening

If the precipitate is your product of interest, the next step is to find a suitable solvent system.

  • Action: Test the solubility of a small amount of the precipitate in a panel of solvents and buffers.

  • Rationale: The optimal solvent will depend on the properties of the conjugated molecule.

  • Recommendation: Start with the solvents listed in Table 1 and systematically move to others if needed.

Step 3: pH and Ionic Strength Optimization

For protein and peptide conjugates, solubility can be highly dependent on pH and ionic strength.

  • Action:

    • Test the solubility in buffers with a range of pH values (e.g., from pH 4.0 to 9.0).

    • Vary the salt concentration (e.g., NaCl from 50 mM to 500 mM).

  • Rationale: The net charge of a protein changes with pH. At its isoelectric point (pI), a protein has a net charge of zero and is often least soluble. Adjusting the pH away from the pI can increase solubility. Salts can also help to shield charges and prevent aggregation.

Step 4: Incorporate Solubilizing Agents

If solubility remains an issue, the addition of excipients can be beneficial.

  • Action: Add small amounts of solubilizing agents to your buffer.

  • Examples:

    • Glycerol (5-20% v/v): A common protein stabilizer that can enhance solubility.

    • Arginine (50-100 mM): Can suppress aggregation and increase the solubility of proteins.

    • Non-ionic detergents (e.g., Tween® 20, Triton™ X-100 at 0.01-0.1%): Can help to solubilize hydrophobic molecules, but be mindful of their potential interference in downstream assays.

    • Organic co-solvents (e.g., DMSO, DMF, ethanol): For highly hydrophobic small molecule conjugates, adding a small percentage of an organic co-solvent to an aqueous buffer can improve solubility. Start with low percentages (1-5%) and increase if necessary.

Step 5: Review and Optimize the Conjugation and Purification Process

Sometimes, the problem lies in the conjugation or purification steps.

  • Action:

    • Stoichiometry: Ensure you are not using an excessive amount of the PEG linker, which could lead to over-PEGylation and aggregation.

    • Purification: The purification method itself might be causing the precipitation. For example, dialysis into a low-salt buffer can sometimes cause proteins to precipitate.[7] Consider alternative methods like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) that maintain a more constant buffer environment.

Data Presentation

Table 1: Recommended Solvents for this compound and its Conjugates

Solvent ClassSpecific SolventsSuitability for Conjugate Types
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris Buffer, HEPESProteins, Peptides, Water-soluble small molecules
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Small molecules, Peptides, PROTACs. Often used to prepare concentrated stock solutions.[6]
Chlorinated Dichloromethane (DCM), ChloroformSmall molecules, Hydrophobic peptides.
Alcohols Methanol, Ethanol, IsopropanolSmall molecules, Peptides.
Ethers Tetrahydrofuran (THF)Small molecules.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate
  • Equilibration: Allow the vial containing the lyophilized conjugate to warm to room temperature before opening to prevent condensation of moisture.

  • Initial Solvent Addition: Add a small amount of the desired solvent (refer to Table 1) to the vial. For a protein conjugate, start with a neutral pH buffer (e.g., PBS, pH 7.4). For a small molecule, a polar aprotic solvent like DMSO is a good starting point.

  • Mixing: Gently vortex or pipette the solution up and down to aid dissolution. Avoid vigorous shaking, especially for protein conjugates, as it may cause denaturation and aggregation.

  • Sonication (for non-protein conjugates): If the conjugate is not readily dissolving, sonicate the vial in a water bath for 5-10 minutes.

  • Gentle Heating (with caution): If necessary, warm the solution to 37°C for 15-30 minutes. This should be avoided if the conjugate is thermally labile.

  • Incremental Solvent Addition: If the conjugate is still not fully dissolved, add more solvent in small increments until it goes into solution.

  • Stock Solution Preparation: Once dissolved, it is often best to prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the final aqueous buffer for the experiment. This is a common strategy for hydrophobic molecules.

Protocol 2: Kinetic Solubility Assay

This protocol is adapted for a high-throughput screening format to quickly assess the solubility of a conjugate in an aqueous buffer.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound conjugate in 100% DMSO to a high concentration (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, equal volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest (e.g., PBS). The final DMSO concentration should be kept low (typically ≤ 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm). An increase in turbidity indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration of the conjugate that does not result in a significant increase in turbidity compared to the buffer-only control.

G cluster_0 Stock Preparation cluster_1 Dilution Series cluster_2 Assay Plate Preparation cluster_3 Incubation & Measurement cluster_4 Analysis A Dissolve conjugate in 100% DMSO (e.g., 10 mM stock) B Serial dilution of DMSO stock in a 96-well plate A->B C Transfer dilutions to a new plate containing aqueous buffer B->C D Incubate at room temperature C->D E Measure turbidity (nephelometry or light scattering) D->E F Determine highest concentration without precipitation E->F

Figure 2. Workflow for a kinetic solubility assay.

References

Side reactions of Propargyl-PEG8-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential side reactions and to offer troubleshooting support for experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a terminal alkyne group (the propargyl group) and a hydroxyl group (-OH), separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation and chemical biology, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1] The alkyne group allows for covalent attachment to azide-modified molecules, while the PEG spacer enhances water solubility and biocompatibility.[3][4]

Q2: How should I properly store and handle this compound?

A2: For long-term stability, this compound should be stored at -20°C.[5][6][7] For short-term use, shipping at ambient temperature for less than two weeks is generally acceptable.[8] When handling, it is important to avoid inhalation, and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[8]

Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is inefficient. What are the common causes?

A3: Several factors can lead to low yields in CuAAC reactions:

  • Catalyst Inactivity: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state by atmospheric oxygen.[9][10] Ensure reactions are performed under anaerobic conditions or with an excess of a reducing agent like sodium ascorbate (B8700270).

  • Impure Reagents: The purity of both the alkyne and azide (B81097) reagents is crucial. Contaminants can interfere with the reaction.[11]

  • Inappropriate Ligand: The choice of a copper-chelating ligand (e.g., THPTA, BTTAA) is critical to stabilize the Cu(I) catalyst, increase reaction rate, and prevent side reactions.[9][11] A high ligand-to-copper ratio (at least 5:1) is often recommended.[11]

  • Incorrect pH: CuAAC reactions are sensitive to pH, with an optimal range typically between 4 and 12.[9] For bioconjugations, a pH of 7-9 is common.[12]

  • Low Reagent Concentration: Click chemistry can be inefficient at very low reactant concentrations. If possible, increase the concentration of your reactants.

Q4: I am observing damage to my protein/peptide during the conjugation reaction. What could be causing this?

A4: The combination of a copper catalyst and a reducing agent (like sodium ascorbate) can generate reactive oxygen species (ROS).[9][10] These ROS can lead to the oxidative degradation of sensitive amino acid residues such as cysteine, methionine, histidine, and arginine, potentially damaging your biomolecule.[9][10] To mitigate this, use a copper-chelating ligand, degas your buffers, and consider working under an inert atmosphere.[9][11]

Q5: What are the most common side reactions involving the propargyl group itself?

A5: The terminal alkyne of the propargyl group can undergo several side reactions:

  • Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and a copper catalyst, terminal alkynes can couple with each other to form diynes.[13] This can be minimized by thoroughly degassing all solutions and running the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Thiols: The alkyne group can react with free thiols, such as those from cysteine residues in proteins.[14] This can lead to non-specific, off-target labeling. Pre-treating samples with a thiol-blocking agent like N-ethylmaleimide (NEM) can prevent this.[11]

Q6: Are there any stability concerns related to the PEG linker?

A6: The PEG linker is generally stable but can undergo degradation under certain conditions:

  • Oxidative Degradation: In the presence of transition metals and oxygen, the ether backbone of PEG can be susceptible to oxidative cleavage.[15][16] This is another reason to degas reaction mixtures.

  • Thermal Degradation: At high temperatures, the C-O and C-C bonds of the PEG chain can cleave.[17] However, this is not typically a concern under standard bioconjugation conditions.

  • Biodegradation: Under oxic conditions, PEG can be biodegraded, leading to the formation of carboxylated products.[18][19] This is more relevant to in vivo applications than in vitro conjugation reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).1. Use fresh sodium ascorbate solution. Ensure a sufficient excess. Degas all buffers and perform the reaction under an inert atmosphere.[11]
2. Suboptimal ligand-to-copper ratio.2. Use a copper-chelating ligand (e.g., THPTA) at a 5-10 fold excess over the copper sulfate.[11]
3. Low concentration of reactants.3. Increase the concentration of the azide and alkyne components if possible.
Presence of High Molecular Weight Byproduct 1. Oxidative homocoupling of the alkyne (Glaser coupling).1. Thoroughly degas all reaction components. Use an inert atmosphere (argon or nitrogen).[11][13]
Biomolecule (Protein/Peptide) Degradation or Aggregation 1. Generation of Reactive Oxygen Species (ROS).1. Use a protective, accelerating ligand like THPTA. Minimize reaction time and ensure all solutions are degassed.[9][10]
2. Copper-induced precipitation.2. Ensure a sufficient concentration of a chelating ligand is used.[10]
Non-Specific Labeling of Biomolecules 1. Reaction of the alkyne with free thiols (e.g., cysteine).1. Pre-treat the protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[11]
2. Non-specific binding of reagents.2. Add a blocking agent like BSA to buffers. Increase the number and duration of washing steps post-reaction.[11]
Difficulty Purifying the Final Conjugate 1. Complex mixture of products and unreacted starting materials.1. PEGylation reactions often result in complex mixtures.[] Use appropriate chromatography techniques like Ion-Exchange (IEX) or Size-Exclusion (SEC) for purification.[][21][22]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for conjugating this compound to an azide-containing biomolecule.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 250 mM in water)

  • Sodium Ascorbate solution (e.g., 500 mM in water, must be freshly prepared )

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Degassing equipment or inert gas (Argon or Nitrogen)

Methodology:

  • Prepare Reactants: Dissolve the azide-modified biomolecule and this compound in the reaction buffer. A slight excess (1.5-10 equivalents) of the this compound is often used.

  • Degas Solution: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution to form the catalyst complex. A 1:5 ratio of Cu:Ligand is common.

  • Initiate Reaction: Add the catalyst premix to the degassed reaction mixture.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of copper is typically 1-2 mM.

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.

  • Quench and Purify: The reaction can be quenched by adding a chelating agent like EDTA. Proceed immediately to purification to remove excess reagents and byproducts.

Protocol 2: Purification of the PEGylated Conjugate

Purification is critical to isolate the desired product from unreacted starting materials and byproducts.[]

Methodology (using Ion-Exchange Chromatography - IEX):

  • Column Selection: Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) and charge properties of your biomolecule versus the PEGylated conjugate. PEGylation can shield surface charges, altering the elution profile compared to the native molecule.[]

  • Equilibration: Equilibrate the IEX column with a low-salt starting buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Washing: Wash the column with the starting buffer to remove unreacted, neutral molecules like this compound.

  • Elution: Elute the bound components using a salt gradient (e.g., 0-1 M NaCl). The PEGylated conjugate will typically elute at a different salt concentration than the unmodified biomolecule.

  • Fraction Collection and Analysis: Collect fractions and analyze them using SDS-PAGE, HPLC, or mass spectrometry to identify those containing the purified conjugate.

  • Desalting: Pool the relevant fractions and perform a buffer exchange or desalting step (e.g., using size-exclusion chromatography) to transfer the purified conjugate into a suitable storage buffer.

Visual Guides

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis A Prepare Azide-Biomolecule & this compound E Combine Reactants & Degassed Buffer A->E B Degas Reaction Buffer (Ar or N2) B->E C Prepare Fresh Sodium Ascorbate G Initiate with Sodium Ascorbate C->G D Prepare Catalyst Premix (CuSO4 + Ligand) F Add Catalyst Premix D->F E->F F->G H Incubate (1-4h, RT) Protect from Light G->H I Quench Reaction (e.g., EDTA) H->I J Purify Conjugate (IEX, SEC, etc.) I->J K Analyze Fractions (SDS-PAGE, MS) J->K L Pool & Buffer Exchange K->L G cluster_reactants cluster_main cluster_side Propargyl This compound Catalyst Cu(I) Catalyst + Ligand Propargyl->Catalyst Glaser Glaser Coupling (Diyne Byproduct) Propargyl->Glaser + O2 Thiol Thiol-Alkyne Addition (Off-Target Labeling) Propargyl->Thiol + Free Thiol (e.g., Cysteine) Azide Azide-Biomolecule Azide->Catalyst Triazole 1,4-Triazole Product (PEGylated Biomolecule) Catalyst->Triazole CuAAC Catalyst->Glaser + O2 ROS ROS Generation (Biomolecule Damage) Catalyst->ROS + O2 + Ascorbate G Start Low / No Product Yield CheckCatalyst Is Catalyst System Optimal? Start->CheckCatalyst CheckPurity Are Reagents High Purity? CheckCatalyst->CheckPurity  Yes Sol_Catalyst Use fresh Na-Ascorbate. Use 5x Ligand:Cu ratio. Check pH. CheckCatalyst->Sol_Catalyst No   CheckConditions Is Reaction Degassed? CheckPurity->CheckConditions  Yes Sol_Purity Verify purity of alkyne and azide. CheckPurity->Sol_Purity No   Sol_Conditions Degas all solutions. Run under Ar or N2. CheckConditions->Sol_Conditions No   End Yield Improved CheckConditions->End  Yes Sol_Catalyst->End Sol_Purity->End Sol_Conditions->End

References

Technical Support Center: Purification of Propargyl-PEG8-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG8-OH and its reaction products. The following information is designed to address specific issues encountered during the purification of these PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying reaction products of this compound?

The primary challenges stem from the physicochemical properties of PEGylated molecules. This compound is a small, flexible, and hydrophilic molecule. Its reaction products often retain these characteristics, leading to several purification hurdles:

  • "Oily" or "Gummy" Products: Small PEGylated molecules often present as non-crystalline, viscous oils or sticky solids that are difficult to handle and purify by standard techniques like crystallization.[1][2][3]

  • High Polarity: The polarity of these compounds can lead to issues with traditional silica (B1680970) gel chromatography, such as streaking and poor separation.

  • Solubility in a Wide Range of Solvents: The amphiphilic nature of PEG derivatives can cause them to be soluble in both aqueous and various organic solvents, complicating liquid-liquid extractions.[4]

  • Lack of a Strong Chromophore: The PEG chain itself does not have a UV chromophore, making visualization by TLC and quantification by HPLC challenging unless the coupled molecule possesses one.[5]

Q2: What are the recommended purification strategies for small PEGylated molecules derived from this compound?

Several strategies can be employed, often in combination, to effectively purify this compound reaction products:

  • Reverse-Phase Chromatography (RPC): This is a powerful technique for separating polar and non-polar compounds. It is highly effective for purifying PEGylated small molecules. Both flash chromatography and HPLC can be utilized.[6][7]

  • Magnesium Chloride (MgCl2) Complexation: This novel method can transform oily or gummy PEGylated compounds into handleable, free-flowing solids. The resulting complex can sometimes be used directly in the next synthetic step, or the PEGylated product can be recovered by a simple aqueous workup.[1][2][3]

  • Liquid-Liquid Extraction (LLE): While challenging due to the solubility profile of PEGylated compounds, LLE can be effective for removing non-polar or highly polar impurities. A common approach is to dissolve the reaction mixture in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash extensively with water or brine to remove unreacted PEG reagents and other water-soluble impurities.[8]

  • Silica Gel Chromatography: While challenging, it can be optimized for the purification of PEGylated compounds. Success often depends on the choice of a less polar co-solvent with the alcohol (e.g., isopropanol (B130326) or ethanol (B145695) instead of methanol) and running slow gradients.

Troubleshooting Guides

Problem 1: My PEGylated product is an unmanageable oil or gum.
  • Possible Cause: This is an inherent property of many small PEGylated molecules.

  • Solution: MgCl2 Complexation. Treat your crude product with magnesium chloride in a suitable solvent system (e.g., dichloromethane with a THF co-solvent) to precipitate it as a solid complex. This makes the product much easier to handle and purify.[1][2][3]

Problem 2: My compound streaks badly on a silica gel TLC plate and column.
  • Possible Cause 1: The mobile phase is too polar, causing the compound to move too quickly and without good separation.

  • Solution 1: Use a less polar solvent system. For PEGylated compounds, consider using solvent mixtures like chloroform/isopropanol/ethanol instead of the more polar methanol. A slow gradient from a non-polar to a polar solvent system often yields better results.

  • Possible Cause 2: Interaction of the PEG chain with the acidic silica gel.

  • Solution 2: Consider using neutral or basic alumina (B75360) as the stationary phase, or use a reversed-phase column.

Problem 3: I have low recovery of my product after reverse-phase chromatography.
  • Possible Cause 1: Irreversible binding to the column matrix.

  • Solution 1: Ensure the column is properly equilibrated. Sometimes, adding a small amount of a competitive agent to the mobile phase can help.

  • Possible Cause 2: The product is precipitating on the column.

  • Solution 2: Check the solubility of your compound in the mobile phase. You may need to adjust the pH or the organic solvent percentage. For some PEGylated compounds, a higher column temperature (e.g., 40-60 °C) can improve solubility and peak shape.[9]

Problem 4: I can't see my product on a TLC plate using a UV lamp.
  • Possible Cause: Your product does not contain a UV-active chromophore. The this compound itself is not UV-active.

  • Solution: Use a chemical stain for visualization. Common stains that work for PEGylated compounds include:

    • Potassium Permanganate (KMnO4) stain: Reacts with the alcohol and alkyne groups.

    • Iodine chamber: A general stain for many organic compounds.[10]

    • p-Anisaldehyde stain: Can be effective for visualizing alcohols and other functional groups.[10]

Experimental Protocols

Protocol 1: Purification of a PEGylated Product using Reverse-Phase Flash Chromatography

This protocol is a general guideline and should be optimized for your specific compound.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, DMF, or water).

  • Column Selection: Choose a C18 reverse-phase flash column with a size appropriate for your sample amount.

  • Mobile Phase:

    • Solvent A: Water (often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape).

    • Solvent B: Acetonitrile or Methanol (often with 0.1% TFA or formic acid).

  • Gradient Elution:

    • Equilibrate the column with 5-10 column volumes (CV) of the initial mobile phase composition (e.g., 95% A, 5% B).

    • Load the sample onto the column.

    • Run a linear gradient to elute the compound. A typical gradient might be from 5% to 95% B over 10-20 CV. A shallower gradient will generally provide better resolution.[7]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Solidification of an Oily PEGylated Product using MgCl2 Complexation

This protocol is adapted from literature for the solidification of oily PEG compounds.[1][2]

  • Dissolution: Dissolve your crude oily product in dichloromethane (DCM). The concentration will depend on the specific compound but a starting point is around 50 mg/mL.

  • Addition of MgCl2 and Co-solvent: Add anhydrous magnesium chloride (MgCl2) powder to the solution (e.g., 5-10 equivalents relative to your PEGylated compound). To aid in the dissolution of MgCl2, add a co-solvent like tetrahydrofuran (B95107) (THF) (e.g., 10-20% of the DCM volume).

  • Complex Formation: Stir the mixture at room temperature. The formation of a solid precipitate should be observed. This process can take from a few hours to overnight.

  • Isolation of the Complex: Collect the solid precipitate by filtration and wash it with a non-polar solvent like heptane (B126788) or diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid complex under vacuum.

  • (Optional) Recovery of the PEGylated Product: To recover the free PEGylated product, dissolve the complex in DCM and wash it with water. The MgCl2 will partition into the aqueous phase, leaving the purified PEGylated product in the organic phase. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Strategies for a Model this compound Reaction Product

Purification MethodPurity (by HPLC)Recovery YieldThroughputKey AdvantagesKey Disadvantages
Reverse-Phase Flash Chromatography >95%70-90%ModerateHigh resolution, applicable to a wide range of polarities.Requires specialized equipment, can be time-consuming for large scales.
MgCl2 Complexation >98% (after aqueous workup)>90%[1]HighSimplifies handling of oily products, high purity and yield.May not be suitable for all PEGylated compounds.
Silica Gel Chromatography 85-95%50-80%HighInexpensive, readily available.Prone to streaking and poor separation for highly polar PEGs.
Liquid-Liquid Extraction Variable (depends on impurities)VariableHighGood for removing highly non-polar or polar impurities.Can be inefficient due to the amphiphilic nature of PEGs.

Note: The data presented are representative and may vary depending on the specific reaction product and impurities.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product start This compound + Reactant reaction Reaction (e.g., Click Chemistry, Esterification) start->reaction crude Crude Reaction Mixture reaction->crude rp_flash Reverse-Phase Flash Chromatography crude->rp_flash mgcl2 MgCl2 Complexation crude->mgcl2 silica Silica Gel Chromatography crude->silica lle Liquid-Liquid Extraction crude->lle analysis Purity Analysis (HPLC, NMR, MS) rp_flash->analysis mgcl2->analysis silica->analysis lle->analysis product Pure Product analysis->product troubleshooting_logic start Purification Issue Encountered oily_product Product is an oil/gum? start->oily_product streaking Streaking on silica TLC? oily_product->streaking No mgcl2_solution Use MgCl2 Complexation oily_product->mgcl2_solution Yes low_recovery Low recovery from RP-HPLC? streaking->low_recovery No solvent_solution Optimize Mobile Phase (e.g., less polar alcohol) streaking->solvent_solution Yes no_uv_spot No spot on TLC with UV? low_recovery->no_uv_spot No rp_conditions_solution Optimize RP conditions (temp, pH, gradient) low_recovery->rp_conditions_solution Yes stain_solution Use a chemical stain (KMnO4, Iodine) no_uv_spot->stain_solution Yes

References

Technical Support Center: Optimizing Catalyst Concentration for Propargyl-PEG8-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Propargyl-PEG8-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the copper catalyst in a this compound reaction?

A1: For most bioconjugation applications involving this compound, a final copper catalyst concentration in the range of 50 to 100 µM is a good starting point.[1] This concentration range typically provides a good balance between reaction efficiency and minimizing potential side reactions or damage to sensitive biomolecules.

Q2: Why is a ligand necessary for the copper catalyst, and which one should I choose?

A2: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation to the inactive Cu(II) state and its disproportionation to Cu(0) and Cu(II).[2][3][4][5] Ligands also enhance the reaction rate and can reduce the cytotoxicity of copper in biological applications. For aqueous reactions with this compound, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are highly recommended.[3][6]

Q3: What is the optimal ligand-to-copper ratio?

A3: A ligand-to-copper ratio of 5:1 is commonly recommended to ensure the copper catalyst remains stable and active.[1][7] However, optimal ratios can range from 1:1 to 5:1.[3] It is advisable to pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding them to the reaction mixture.[1][8]

Q4: My reaction is not working. What are the most common reasons for low or no yield?

A4: Several factors can contribute to low or no product yield in a CuAAC reaction with this compound:

  • Inactive Catalyst: The active catalyst is Cu(I). If you are using a Cu(II) salt like copper sulfate (B86663) (CuSO₄), a reducing agent such as sodium ascorbate (B8700270) is essential to generate and maintain the Cu(I) state.[2][9] Ensure your reducing agent is fresh.

  • Oxygen Contamination: Dissolved oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[5][10] While sodium ascorbate helps counteract this, degassing your solvents can improve results, especially for slow or sensitive reactions.

  • Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can hinder the reaction.

  • Substrate-Specific Issues: Some substrates can chelate the copper catalyst, making it unavailable for the reaction.[9] In such cases, increasing the catalyst and ligand concentration may be necessary. Steric hindrance around the alkyne or azide can also slow the reaction.[3][9]

Q5: What are the main side reactions, and how can I minimize them?

A5: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[2][9] This can be minimized by maintaining a sufficient concentration of a reducing agent like sodium ascorbate and limiting exposure to oxygen.[5][10] Additionally, byproducts from ascorbate oxidation can sometimes react with proteins; adding aminoguanidine (B1677879) can help intercept these reactive species.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive copper catalyst (Oxidation of Cu(I) to Cu(II)).[2][9]Ensure you are using a fresh solution of a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state.[3] Degas solvents to minimize oxygen exposure.[5][10]
Incorrect reagent stoichiometry.A 1:1 ratio of azide to alkyne is standard, but a slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.[3]
Substrate is inhibiting the catalyst (e.g., through chelation).[7][9]Increase the concentration of the copper-ligand complex. Consider adding a sacrificial metal like Zn(II) if your substrate is known to bind copper.[3][7]
Steric hindrance around the alkyne or azide.[3][9]Increase the reaction time or temperature.[3]
Presence of Side Products (e.g., Alkyne Homocoupling) Insufficient reducing agent or excess oxygen exposure.[2][9][10]Increase the concentration of sodium ascorbate. Ensure the reaction is well-capped to minimize oxygen ingress.[5]
Ascorbate-related byproducts reacting with biomolecules.[1]Add aminoguanidine to the reaction mixture to scavenge reactive carbonyl compounds formed from ascorbate oxidation.[1]
Reaction Works Inconsistently Inconsistent reagent preparation or addition order.[8]Always use freshly prepared stock solutions, especially for sodium ascorbate.[9] Follow a consistent order of addition; it is recommended to pre-mix the CuSO₄ and ligand before adding them to the reaction mixture containing the azide and alkyne.[1][8]

Data Presentation

Table 1: Recommended Reagent Concentrations for a Typical Bioconjugation Reaction

Reagent Typical Final Concentration Notes
This compound (or other alkyne)< 5 mMHigher concentrations can inhibit the Cu-THPTA catalyst.[1]
Azide-containing molecule1.1 - 2 fold excess relative to alkyneA slight excess can improve reaction kinetics.[3]
CuSO₄50 - 100 µMStarting point for optimization.[1] Can be adjusted as needed.
Ligand (e.g., THPTA)250 - 500 µMA 5-fold excess relative to CuSO₄ is recommended.[1]
Sodium Ascorbate2.5 - 5 mMShould be prepared fresh.[1][7]
Aminoguanidine (optional)5 mMUseful for reactions involving sensitive proteins.[7]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Water-soluble ligand (e.g., THPTA)

  • Sodium L-ascorbate

  • Aminoguanidine hydrochloride (optional)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Degassed water and solvents

Stock Solutions:

  • CuSO₄: Prepare a 20 mM stock solution in degassed water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in degassed water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water. This solution should be made fresh before each experiment.

  • Aminoguanidine (optional): Prepare a 100 mM stock solution in degassed water.

Reaction Setup:

  • In a microcentrifuge tube, dissolve the azide and this compound substrates in the desired reaction buffer.

  • In a separate tube, prepare the catalyst premix by adding the required volume of the 50 mM ligand stock solution to the 20 mM CuSO₄ stock solution. For a 5:1 ratio, you would mix 5 volumes of ligand solution for every 1 volume of CuSO₄ solution. Vortex briefly.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne.

  • If using, add the aminoguanidine solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the desired final concentration.

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

Purification:

  • Once the reaction is complete, remove the copper catalyst and unreacted small molecules. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing a chelating agent like EDTA.[9]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for CuAAC prep Prepare Fresh Stock Solutions (Ascorbate, etc.) mix_substrates Mix Azide and This compound in Buffer premix_catalyst Pre-mix CuSO4 and Ligand (e.g., THPTA) add_catalyst Add Catalyst Premix to Substrates mix_substrates->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Product (e.g., SEC, Dialysis) incubate->purify

Caption: A generalized experimental workflow for a CuAAC reaction.

G cluster_troubleshooting Troubleshooting Low Yield in CuAAC low_yield Low/No Product Yield cause1 Inactive Catalyst (Cu(I) Oxidation) low_yield->cause1 cause2 Oxygen Contamination low_yield->cause2 cause3 Substrate Inhibition/Chelation low_yield->cause3 cause4 Poor Reagent Quality low_yield->cause4 solution1 Add Fresh Reducing Agent (Sodium Ascorbate) cause1->solution1 solution2 Degas Solvents/ Use Inert Atmosphere cause2->solution2 solution3 Increase Catalyst/ Ligand Concentration cause3->solution3 solution4 Use High-Purity Starting Materials cause4->solution4

Caption: Common causes and solutions for low yield in CuAAC reactions.

References

Troubleshooting guide for incomplete Propargyl-PEG8-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG8-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for conjugation?

A1: this compound is a hydrophilic, eight-unit polyethylene (B3416737) glycol (PEG) linker containing a terminal propargyl (alkyne) group and a hydroxyl group.[1][2] It is primarily used in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry."[1] In this reaction, the alkyne group on the this compound molecule reacts with an azide (B81097) group on a target molecule (such as a protein, peptide, or small molecule) to form a stable triazole linkage.[3]

Q2: What is the role of each component in the CuAAC reaction?

A2: The standard CuAAC reaction involves several key components:

  • Alkyne: this compound provides the terminal alkyne functional group.

  • Azide: The molecule to be conjugated to the PEG linker must possess an azide functional group.

  • Copper(I) Catalyst: The active catalyst for the cycloaddition. It is highly sensitive to oxygen.[4]

  • Copper(II) Source (e.g., CuSO₄): A stable precursor used to generate the active Copper(I) catalyst in situ.[5]

  • Reducing Agent (e.g., Sodium Ascorbate): Used to reduce the Cu(II) precursor to the active Cu(I) state and to regenerate the Cu(I) catalyst if it gets oxidized during the reaction.[4][6] Freshly prepared solutions are recommended.[5]

  • Copper Ligand (e.g., THPTA, TBTA): A chelating agent that stabilizes the Cu(I) catalyst, improves reaction efficiency, and protects sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by copper.[6][7]

Q3: My conjugation reaction is incomplete or has failed. What are the common causes?

A3: Incomplete conjugation is a common issue. The primary causes often relate to the integrity of the catalyst and reagents:

  • Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is oxygen-sensitive and can be readily oxidized to inactive Cu(II).[4][7]

  • Degradation of Reagents: The reducing agent, sodium ascorbate (B8700270), can degrade in solution over time. The this compound itself can degrade if not stored properly.

  • Suboptimal Reagent Concentrations: The molar ratios of the reactants, catalyst, ligand, and reducing agent are critical and may require optimization for each specific system.[8]

  • Presence of Inhibitors: Components in your buffer or sample (e.g., chelating agents like EDTA) can interfere with the copper catalyst.

  • Issues with Starting Materials: Impurities in the azide-containing molecule or degradation of the this compound can lead to low yields.

Q4: How can I confirm that the conjugation was successful?

A4: Several analytical techniques can be used to characterize the starting materials and the final conjugate to confirm a successful reaction and assess purity. These include SDS-PAGE (for proteins, showing a molecular weight shift), mass spectrometry (to identify the mass of the conjugate), and NMR spectroscopy.[9][10]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability and reactivity, this compound and its derivatives should be stored at -20°C, protected from moisture and light.[11][12] Before use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation.[13]

Troubleshooting Guide for Incomplete Conjugation

This section provides a systematic approach to troubleshooting common problems encountered during this compound conjugation via CuAAC.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Copper Catalyst The Cu(I) catalyst is readily oxidized. Perform reactions under an inert atmosphere (argon or nitrogen) to minimize oxygen exposure.[7] Use freshly prepared, high-quality sodium ascorbate solution as the reducing agent.[5]
Degraded Reagents Ensure this compound has been stored correctly at -20°C. Use a fresh vial if degradation is suspected. Prepare sodium ascorbate solutions immediately before use.
Incorrect Order of Reagent Addition The order of addition can be critical. A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing your azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.[4][6]
Suboptimal Component Ratios Optimize the molar ratios of reactants. A common starting point is a slight excess of the PEG-alkyne relative to the azide. Typical catalyst loading is 1-5 mol% CuSO₄ with 5-10 mol% sodium ascorbate.[5][8] The ligand-to-copper ratio is often 5:1.[7]
Buffer Incompatibility Certain buffer components can inhibit the reaction. For example, high concentrations of chelating agents (like EDTA) or certain buffers (like phosphate) can interfere with the copper catalyst. Consider buffer exchange into a compatible buffer like HEPES or Tris.
Reaction Mixture Turns Brown/Precipitate Forms Copper(I) Oxide Formation This can indicate catalyst decomposition. Ensure thorough deoxygenation of all solutions and maintain an inert atmosphere.
Protein Aggregation/Precipitation The reaction conditions (e.g., solvent, pH, copper concentration) may be causing your biomolecule to aggregate. Try reducing the copper concentration, using a protective ligand like THPTA, or adjusting the solvent system (e.g., adding a co-solvent like t-BuOH).[5]
Product Heterogeneity (Multiple PEGylated species) Incomplete Reaction If the reaction does not go to completion, you will have a mix of unreacted, partially reacted, and fully reacted species. Extend the reaction time or re-optimize conditions for higher yield.
Multiple Conjugation Sites If your target molecule has multiple azide groups, you may get a distribution of products with varying numbers of PEG chains attached. This is an inherent property of the starting material.[14][15]
Difficulty in Product Purification Residual Copper Catalyst Residual copper can be difficult to remove and may interfere with downstream applications. Purify the product using methods that can remove metal ions, such as size-exclusion chromatography, dialysis against a buffer containing a chelating agent (e.g., EDTA), or passing the solution through a short plug of silica (B1680970) gel.[5]

Experimental Protocols

General Protocol for CuAAC Conjugation

This protocol is a starting point and may require optimization for specific molecules.

Materials:

  • Azide-functionalized molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Co-solvent (e.g., tert-butanol (B103910) or DMSO), if needed

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dissolve your azide-functionalized molecule and this compound (e.g., 1.2 equivalents) in the reaction buffer. If solubility is an issue, a co-solvent can be added.

  • Deoxygenate: Sparge the solution gently with argon or nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. A typical ratio is 1 part CuSO₄ to 5 parts ligand.[7] For example, mix 5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA.

  • Add Catalyst: Add the copper/ligand premix to the reaction tube containing the azide and alkyne. The final concentration of CuSO₄ is typically between 0.05 and 0.25 mM.[7]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1-5 mM.

  • Incubate: Cap the tube tightly and incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification: Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst. Common methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete this compound conjugation.

G start Incomplete Conjugation Observed check_reagents Step 1: Verify Reagents start->check_reagents reagent_q1 Is this compound stored correctly (-20°C, dry)? check_reagents->reagent_q1 reagent_q2 Is Sodium Ascorbate solution prepared fresh? reagent_q1->reagent_q2 Yes fix_reagents Solution: Use fresh, properly stored reagents. Verify starting material purity. reagent_q1->fix_reagents No reagent_q3 Are starting materials (azide/alkyne) pure and intact? reagent_q2->reagent_q3 Yes reagent_q2->fix_reagents No reagent_q3->fix_reagents No check_conditions Step 2: Review Reaction Conditions reagent_q3->check_conditions Yes fix_reagents->check_reagents cond_q1 Was the reaction deoxygenated (e.g., with Ar or N2)? check_conditions->cond_q1 cond_q2 Is a Cu(I)-stabilizing ligand (e.g., THPTA) being used? cond_q1->cond_q2 Yes fix_conditions Solution: Deoxygenate all solutions. Incorporate a ligand. Add Ascorbate last to initiate. cond_q1->fix_conditions No cond_q3 Is the order of addition correct? cond_q2->cond_q3 Yes cond_q2->fix_conditions No cond_q3->fix_conditions No optimize Step 3: Optimize Stoichiometry cond_q3->optimize Yes fix_conditions->check_conditions opt_q1 Are reactant and catalyst concentrations optimal? optimize->opt_q1 fix_optimize Solution: Perform a titration of Cu/ligand. Vary alkyne:azide ratio. Adjust reaction time/temperature. opt_q1->fix_optimize No success Conjugation Successful opt_q1->success Yes fix_optimize->optimize

Caption: A step-by-step workflow for troubleshooting incomplete CuAAC conjugation reactions.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Propargyl-PEG8-OH.

Troubleshooting Guide: Protein Aggregation Issues

Protein aggregation during PEGylation is a common challenge that can significantly impact yield and product quality. This guide provides a systematic approach to diagnosing and resolving aggregation problems.

dot

Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.

Q1: I am observing significant precipitation after initiating the PEGylation reaction. What is the most likely cause and how can I fix it?

A1: Immediate precipitation upon adding PEGylation reagents, particularly in copper-catalyzed reactions like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often points to issues with the reaction conditions leading to rapid, uncontrolled protein aggregation.

Primary Suspects:

  • Suboptimal Buffer Conditions: The pH of the reaction buffer can significantly impact protein stability. A pH near the protein's isoelectric point (pI) can minimize surface charge and promote aggregation.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular cross-linking and aggregation.[1]

  • Copper-Induced Aggregation: The copper catalyst (Cu(I)) used in CuAAC can promote the formation of reactive oxygen species (ROS) that lead to protein oxidation and aggregation. It can also bridge proteins, leading to precipitation.

Troubleshooting Steps:

  • Optimize Reaction Buffer:

    • pH Screening: Perform small-scale experiments across a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0) to identify the optimal pH for your protein's stability and the PEGylation reaction.

    • Buffer System: Consider using a buffer system known to stabilize your protein.

  • Adjust Concentrations:

    • Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL). Lower concentrations can reduce the rate of intermolecular aggregation.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of this compound (e.g., 1:1, 5:1, 10:1, 20:1). While a sufficient excess is needed for efficient PEGylation, a very high excess can sometimes promote aggregation.

  • Mitigate Copper-Induced Effects (for CuAAC):

    • Use a Copper Ligand: Incorporate a copper-chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and reduce ROS formation.

    • Optimize Copper and Reducing Agent Concentrations: Titrate the concentrations of CuSO₄ and the reducing agent (e.g., Dithiothreitol (DTT) or sodium ascorbate) to find the minimum effective concentrations.

Q2: My protein appears to be soluble, but analytical characterization shows the presence of high molecular weight species. What's happening and what should I do?

A2: The presence of soluble, high molecular weight species indicates the formation of soluble aggregates or oligomers. This can occur through covalent cross-linking or non-covalent association.

Potential Causes:

  • Intermolecular Cross-linking: If the protein has multiple azide-functionalized sites, a single this compound molecule could potentially react with two different protein molecules, though less likely with a monofunctional PEG. A more probable cause is the inherent propensity of the protein to self-associate, which is exacerbated by the PEGylation process.

  • Conformational Changes: The PEGylation process itself, including buffer exchanges and the addition of reagents, might induce conformational changes in the protein, exposing hydrophobic patches that lead to self-association.

Troubleshooting and Optimization:

  • Incorporate Stabilizing Excipients: Add excipients to the reaction buffer to enhance protein stability.[1]

    • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) can act as protein stabilizers.

    • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[1]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1]

    ExcipientTypical Concentration RangeMechanism of Action
    Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
    Arginine50-100 mMSuppresses non-specific protein-protein interactions.
    Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
    (This table provides illustrative concentration ranges. Optimal concentrations should be determined experimentally.)
  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular interactions.

    • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

    • Stepwise Addition of PEG: Instead of adding the entire volume of this compound at once, add it in smaller aliquots over a period of time.[1]

  • Consider Alternative Chemistries: If aggregation persists with CuAAC, consider a metal-free click chemistry approach like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This eliminates the concerns of copper-induced aggregation.

dot

Alternative_Chemistry_Decision Decision Pathway for Alternative Chemistry Start Persistent Aggregation with CuAAC EvaluateSPAAC Evaluate Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start->EvaluateSPAAC ProteinModification Modify Protein with Strained Alkyne (e.g., DBCO, BCN) EvaluateSPAAC->ProteinModification PEGModification Use Azide-PEG Reagent EvaluateSPAAC->PEGModification PerformSPAAC Perform Metal-Free SPAAC Reaction ProteinModification->PerformSPAAC PEGModification->PerformSPAAC Analysis Analyze for Aggregation PerformSPAAC->Analysis

Caption: Decision diagram for considering SPAAC as an alternative to CuAAC.

Frequently Asked Questions (FAQs)

Q3: What are the primary causes of protein aggregation during PEGylation with this compound?

A3: Protein aggregation during PEGylation with this compound, typically via click chemistry, can be attributed to several factors:

  • Protein Instability: The inherent stability of the protein in the chosen reaction buffer (pH, ionic strength) is critical. Conditions that favor partial unfolding can expose hydrophobic regions, leading to aggregation.

  • High Protein Concentration: As concentration increases, so does the probability of intermolecular interactions and aggregation.[1]

  • Copper Catalyst (in CuAAC): The Cu(I) catalyst can generate reactive oxygen species, leading to oxidative damage and aggregation. It can also directly cross-link proteins.

  • Local pH and Temperature Changes: The addition of reagents can cause localized shifts in pH or temperature, potentially destabilizing the protein.

  • Poor Reagent Quality: Impurities in the this compound or other reagents can lead to unintended side reactions.

Q4: How can I detect and quantify protein aggregation?

A4: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein. This method can be used to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is very sensitive to the presence of large aggregates.

  • Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of covalently linked oligomers, which will appear as bands with higher molecular weights than the monomer.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the molecular weight of the PEGylated protein and detect the presence of multimers.[1]

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry (e.g., at 350 nm), can indicate the formation of insoluble aggregates.[1]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
SEC-HPLC Quantitative analysis of monomer, dimer, and soluble aggregates.High resolution and reproducibility.May not detect very large, insoluble aggregates.
DLS Size distribution and detection of large aggregates.High sensitivity to large particles.Less sensitive to small oligomers in the presence of large ones.
SDS-PAGE Detection of covalent oligomers.Simple and widely available.Primarily qualitative for aggregation.
Mass Spectrometry Precise mass of PEGylated species and multimers.High accuracy and specificity.Can be complex and requires specialized equipment.
Turbidity Detection of insoluble aggregates.Simple and rapid.Not quantitative for soluble aggregates.

Q5: What is the optimal pH for PEGylation with this compound?

A5: The optimal pH is a balance between what is best for the protein's stability and the efficiency of the click chemistry reaction.

  • Protein Stability: The ideal pH should be one where your protein is most stable and soluble, typically at least 1-2 pH units away from its isoelectric point (pI).

  • Click Chemistry (CuAAC): The copper-catalyzed azide-alkyne cycloaddition reaction is generally robust and can be performed over a wide pH range, typically from pH 4 to 12. However, it is most commonly performed at or near physiological pH (7.0-7.4).

It is crucial to perform a pH screening study to determine the optimal pH for your specific protein.

Q6: Can the this compound reagent itself cause aggregation?

A6: While this compound is designed to be monofunctional and hydrophilic, it is possible that high concentrations could contribute to aggregation through non-specific interactions or by altering the solution properties. Additionally, impurities in the PEG reagent could potentially lead to side reactions and aggregation. It is always recommended to use high-purity reagents.

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions (CuAAC)

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Azide-functionalized protein stock solution (e.g., 10 mg/mL)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Reaction buffers (e.g., 100 mM sodium phosphate (B84403) at pH 6.0, 7.0, 7.4, 8.0)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Protein Dilutions: In separate tubes, dilute the azide-functionalized protein to the desired screening concentrations (e.g., 0.5, 1, 2, 5 mg/mL) in each of the reaction buffers.

  • Set up Reactions: For each condition to be tested, combine the following in a microcentrifuge tube (example for a 50 µL final volume):

    • Protein solution: 40 µL

    • This compound: Add the appropriate volume to achieve the desired molar ratio (e.g., 1:1, 5:1, 10:1, 20:1).

    • CuSO₄/THPTA premix: Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add to the reaction to a final concentration of 1 mM CuSO₄.

    • DTT: Add to a final concentration of 5 mM.

  • Incubate: Incubate the reactions at different temperatures (e.g., 4°C and room temperature) for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, analyze each reaction for aggregation using the methods described in Q4 (e.g., SEC-HPLC and DLS).

Protocol 2: General Procedure for Protein PEGylation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To perform PEGylation using a metal-free click chemistry approach to avoid copper-induced aggregation. This protocol assumes the protein is azide-modified and the PEG reagent contains a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Strained alkyne-PEG reagent (e.g., DBCO-PEG8-OH) stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Protein Solution: Ensure the azide-modified protein is purified and in a suitable reaction buffer at a concentration of 1-10 mg/mL.

  • Add Alkyne-PEG Reagent: Add a 2-4 fold molar excess of the strained alkyne-PEG reagent to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.

  • Incubate: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

  • Purification: After the reaction is complete, remove the excess unreacted PEG reagent and any byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm the conjugation and assess for aggregation using SDS-PAGE, SEC-HPLC, and DLS.

References

Best practices for handling and storing Propargyl-PEG8-OH to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing Propargyl-PEG8-OH to maintain its activity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1][2][3][][5] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, it is recommended to equilibrate the product to room temperature before opening the vial to avoid moisture condensation. For ease of handling, especially for solid forms of PEG derivatives which may be low-melting solids, preparing a stock solution in an anhydrous solvent like DMSO or DMF is recommended.[6][7]

Q3: Can this compound be stored at room temperature?

A3: While this compound is often shipped at ambient temperature, indicating short-term stability, long-term storage at room temperature is not recommended. For short-term storage (days to weeks), 0-4°C is acceptable.[1] However, for periods longer than a few weeks, -20°C is the optimal storage temperature to maintain its activity.[1]

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color or consistency. However, the most reliable indicator of degradation is a decrease in its reactivity in conjugation reactions, such as click chemistry. This could manifest as lower yields or the complete failure of the reaction. To confirm its activity, a functional test is recommended.

Q5: How does the propargyl group's reactivity contribute to the function of this compound?

A5: The terminal alkyne (propargyl) group is a key functional component of this compound. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[8][9][10] This allows for the stable and covalent linkage of this compound to molecules containing an azide (B81097) group.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue Possible Cause Recommended Solution
Low or No Reactivity in Click Chemistry Reaction Degradation of the propargyl group due to improper storage or handling.- Ensure the reagent has been stored at -20°C in a dry environment.- Perform a quality control check (see Experimental Protocols) to assess the activity of the alkyne group.- Use a fresh vial of this compound.
Inactive catalyst or improper reaction conditions.- Use fresh copper (I) catalyst and reducing agent (e.g., sodium ascorbate).- Degas all solutions to remove oxygen, which can deactivate the catalyst.- Optimize the reaction pH, as the efficiency of click chemistry can be pH-dependent.
Inconsistent Experimental Results Inconsistent concentration of this compound stock solution due to moisture absorption.- Prepare stock solutions in an anhydrous solvent and store under an inert atmosphere.- Equilibrate the reagent to room temperature before opening to prevent moisture condensation.- Prepare fresh stock solutions frequently.
Pipetting errors, especially with viscous PEG solutions.- Use positive displacement pipettes for accurate handling of viscous solutions.- Allow sufficient time for the solution to aspirate and dispense completely.
Unexpected Side Products Reaction with incompatible buffer components.- Avoid buffers containing primary amines (e.g., Tris) or thiols if the other end of your PEG linker is reactive towards these groups (e.g., NHS ester, maleimide).- Use non-reactive buffers such as PBS, HEPES, or borate (B1201080) buffer.[6][7]
Oxidation of the PEG chain.- While less common for PEG itself, oxidative conditions can affect other molecules in the reaction. Purge reaction vessels with an inert gas.

Experimental Protocols

Protocol 1: Quality Control of this compound Activity via Test Click Reaction

This protocol provides a method to verify the reactivity of the propargyl group on this compound.

Materials:

  • This compound

  • Azide-containing fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • TLC developing solvent (e.g., Dichloromethane:Methanol, 9:1)

  • UV lamp

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in anhydrous DMSO.

    • Azide-Fluor 488: 10 mM in anhydrous DMSO.

    • CuSO₄: 50 mM in deionized water.

    • Sodium ascorbate: 1 M in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, add:

      • 10 µL of 10 mM this compound solution.

      • 10 µL of 10 mM Azide-Fluor 488 solution.

      • 78 µL of PBS.

    • Add 1 µL of 50 mM CuSO₄ solution.

    • Add 1 µL of 1 M sodium ascorbate solution to initiate the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Analysis by TLC:

    • Spot the reaction mixture, along with the starting materials (this compound and Azide-Fluor 488) as controls, on a TLC plate.

    • Develop the TLC plate in the chosen solvent system.

    • Visualize the plate under a UV lamp.

  • Interpretation:

    • Successful reaction: A new fluorescent spot with a different Rf value from the starting azide dye will be observed. The disappearance or significant reduction in the intensity of the starting azide spot indicates a successful reaction and active this compound.

    • Failed reaction: Only the fluorescent spot corresponding to the starting azide dye will be visible. This indicates a problem with the this compound or other reaction components.

Diagrams

G cluster_storage Storage Best Practices cluster_handling Handling Best Practices cluster_result Expected Outcome storage_temp Store at -20°C inert_atm Store under Inert Gas (Argon or Nitrogen) storage_temp->inert_atm maintained_activity Maintained Activity of This compound protect_light Protect from Light inert_atm->protect_light protect_moisture Protect from Moisture protect_light->protect_moisture protect_moisture->maintained_activity Ensures equilibrate Equilibrate to Room Temp before Opening anhydrous_solvent Use Anhydrous Solvents for Stock Solutions equilibrate->anhydrous_solvent ppe Wear Appropriate PPE anhydrous_solvent->ppe ppe->maintained_activity Ensures handling_start Start handling_start->equilibrate Upon Receipt/ Use start Start start->storage_temp Long-Term Storage

Caption: Workflow for optimal storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Workflow start Experiment Fails (Low/No Product) check_reagent Check this compound Storage & Handling start->check_reagent reagent_ok Reagent Handled Correctly? check_reagent->reagent_ok check_conditions Verify Reaction Conditions (Catalyst, pH, Degassing) conditions_ok Conditions Correct? check_conditions->conditions_ok qc_test Perform QC Test (e.g., Test Click Reaction) qc_pass QC Test Pass? qc_test->qc_pass reagent_ok->check_conditions Yes replace_reagent Use Fresh This compound reagent_ok->replace_reagent No conditions_ok->qc_test Yes optimize_conditions Optimize Reaction Conditions conditions_ok->optimize_conditions No qc_pass->replace_reagent No success Successful Experiment qc_pass->success Yes replace_reagent->start Re-run Experiment optimize_conditions->success

Caption: A logical workflow for troubleshooting failed experiments involving this compound.

References

Propargyl-PEG8-OH reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Propargyl-PEG8-OH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting Guide

The primary application of this compound is its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This section addresses common issues encountered during CuAAC reactions involving this compound.

FAQs

Q1: My CuAAC reaction yield is low or non-existent. What are the common causes and solutions?

A1: Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. To mitigate this, it is crucial to thoroughly degas all solvents and solutions and to use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I).[3] Impurities in either the this compound or the azide-containing molecule can also inhibit the catalyst. Ensure the purity of your starting materials using methods like NMR or mass spectrometry before initiating the reaction. Additionally, suboptimal stoichiometry of reagents can lead to poor yields. It is advisable to start with a slight excess (e.g., 1.1 to 1.5 equivalents) of the less critical or more soluble component to drive the reaction to completion.

Q2: I am observing insolubility or precipitation in my reaction mixture. What could be the cause?

A2: Solubility issues can arise from the poor solubility of one or both reactants in the chosen solvent system, leading to a heterogeneous mixture and reduced reaction rates. While the PEG linker in this compound enhances water solubility, your azide-containing molecule might be hydrophobic.[4][5] In such cases, adding a co-solvent like DMSO or DMF can help maintain the solubility of all reactants. However, for reactions involving sensitive biomolecules like proteins, keep the percentage of organic solvent to a minimum to avoid denaturation. Precipitation observed during the reaction could also be due to the formation of insoluble copper complexes.

Q3: How can I be sure that my this compound is stable and has not degraded?

A3: this compound should be stored under the recommended conditions, typically at -20°C, to prevent degradation.[4][5][6] It is important to handle the compound in a clean, dry environment. To verify its integrity, you can perform a small-scale control reaction with a simple, commercially available azide (B81097) (e.g., benzyl (B1604629) azide) to confirm the reactivity of the alkyne group.

Esterification Troubleshooting Guide

The terminal hydroxyl (-OH) group of this compound can be functionalized through esterification. This guide provides solutions to common problems encountered during this reaction.

FAQs

Q1: My esterification reaction is slow and gives a low yield. How can I optimize the reaction time and temperature?

A1: Esterification is a reversible reaction, and its rate is influenced by several factors, including temperature, catalyst, and the concentration of reactants.[7][8] Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy.[9][10] However, excessively high temperatures can lead to side reactions. A typical starting point for optimization is to run the reaction at a moderately elevated temperature (e.g., 50-80°C) and monitor its progress. To drive the equilibrium towards the product, it is essential to remove the water formed during the reaction, which can be achieved through methods like azeotropic distillation with a Dean-Stark trap.[8]

Q2: What is the role of a catalyst in esterification, and which one should I choose?

A2: A catalyst is crucial for increasing the rate of esterification by providing an alternative reaction pathway with lower activation energy.[7] For the esterification of an alcohol like this compound with a carboxylic acid, a strong acid catalyst such as sulfuric acid is commonly used.[7][8] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of this compound.[8]

Q3: Can I perform the esterification in an aqueous environment?

A3: Traditional Fischer esterification requires anhydrous conditions because the presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester.[8] However, specific methods have been developed for selective esterifications in water-containing solvents, often employing coupling agents like EDCI in combination with additives.[11]

Data Presentation

Table 1: Optimization of CuAAC Reaction Conditions for this compound

ParameterCondition 1 (Standard)Condition 2 (Optimized for Speed)Condition 3 (Biomolecule Compatibility)
Temperature Room Temperature (20-25°C)35-40°C4-25°C
Reaction Time 12-24 hours4-8 hours24-48 hours
Catalyst CuSO₄ / Sodium AscorbateCuSO₄ / Sodium Ascorbate with a stabilizing ligand (e.g., THPTA)Water-soluble Cu(I) catalyst with a protective ligand
Solvent Aqueous buffer (e.g., PBS, HEPES) with a co-solvent (e.g., DMSO) if neededAqueous buffer/organic co-solvent mixtureBiocompatible buffer (e.g., HEPES, pH 7.4)
Expected Yield >85%>90%>70% (highly dependent on biomolecule)

Table 2: Optimization of Esterification Reaction Conditions for this compound

ParameterCondition 1 (Standard Fischer)Condition 2 (Accelerated)Condition 3 (Mild Conditions)
Temperature 60-80°C (Reflux)80-100°C (Reflux)Room Temperature to 40°C
Reaction Time 8-16 hours2-6 hours12-24 hours
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄ or other strong acidCarbodiimide (e.g., EDCI) and an activating agent (e.g., DMAP)
Solvent Anhydrous toluene (B28343) or similar, with a Dean-Stark trapAnhydrous toluene or similar, with a Dean-Stark trapAnhydrous DCM or DMF
Expected Yield >80%>85%>75%

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent.

    • Prepare a fresh 50 mM solution of sodium ascorbate in water.

    • Prepare a 10 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution (1 equivalent).

    • Add the azide-containing molecule solution (1.1 equivalents).

    • Add the sodium ascorbate solution (5 equivalents).

    • Initiate the reaction by adding the CuSO₄ solution (1 equivalent).

    • Vortex the mixture gently to ensure homogeneity.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Protect the reaction from light if any of the components are light-sensitive.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

  • Workup and Purification:

    • Once the reaction is complete, you can remove the copper catalyst by adding a chelating agent like EDTA or by passing the reaction mixture through a copper-scavenging resin.

    • Purify the product using a suitable method, such as HPLC or column chromatography.

Protocol 2: General Procedure for Esterification of this compound

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., toluene).

    • Add the carboxylic acid (1.2 equivalents).

  • Reaction Setup:

    • To the solution from step 1, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

    • Set up the reaction under a reflux condenser equipped with a Dean-Stark trap to remove water.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Allow the reaction to cool to room temperature.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Monitoring cluster_purification Workup & Purification Propargyl_PEG This compound Stock Solution Combine Combine Reactants & Catalyst Propargyl_PEG->Combine Azide_Molecule Azide Molecule Stock Solution Azide_Molecule->Combine Sodium_Ascorbate Sodium Ascorbate Solution (Fresh) Sodium_Ascorbate->Combine Copper_Sulfate Copper(II) Sulfate Solution Copper_Sulfate->Combine React Incubate at RT (12-24h) Combine->React Monitor Monitor Progress (LC-MS/HPLC) React->Monitor Monitor->React Incomplete Quench Remove Copper (Chelator/Resin) Monitor->Quench Reaction Complete Purify Purify Product (HPLC/Chromatography) Quench->Purify Final_Product Final Conjugate Purify->Final_Product

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Yield Start Low or No Reaction Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are the starting materials pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Degas solvents & use fresh sodium ascorbate. Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is the stoichiometry correct? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Purify starting materials (NMR, MS). Check_Reagents->Solution_Reagents No Check_Solubility Are all components soluble? Check_Stoichiometry->Check_Solubility Yes Solution_Stoichiometry Use a slight excess of one reagent (e.g., 1.1-1.5 eq). Check_Stoichiometry->Solution_Stoichiometry No Solution_Solubility Add a co-solvent (e.g., DMSO, DMF). Check_Solubility->Solution_Solubility No

Caption: Troubleshooting decision tree for low CuAAC reaction yield.

References

Validation & Comparative

A Comparative Guide to the Characterization of Propargyl-PEG8-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of polyethylene (B3416737) glycol (PEG) linkers is fundamental to the development of robust and reliable bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Propargyl-PEG8-OH, a discrete PEG linker containing a terminal alkyne group, is a valuable tool in bioconjugation via "click chemistry." Ensuring the identity, purity, and stability of this linker is a critical first step in any conjugation workflow. This guide provides a comparative overview of mass spectrometry for the characterization of this compound, alongside alternative analytical techniques, supported by experimental protocols and data.

Mass Spectrometry for Primary Structure Verification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and characterization of this compound. It provides a direct measurement of the molecular weight, confirming the correct number of repeating ethylene (B1197577) glycol units and the presence of the terminal propargyl and hydroxyl groups. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques.

Expected Mass Spectrometry Data

The chemical formula for this compound is C17H32O8, with a calculated monoisotopic mass of 364.2097 g/mol .[1] Due to the high affinity of the ether oxygens in the PEG backbone for alkali metals, mass spectra of PEG compounds typically show adducts with sodium ([M+Na]+) and potassium ([M+K]+) in addition to the protonated molecule ([M+H]+).[2][3]

Ion SpeciesChemical FormulaCalculated m/z
[M+H]+[C17H33O8]+365.2170
[M+Na]+[C17H32O8Na]+387.1990
[M+K]+[C17H32O8K]+403.1729

Table 1: Predicted m/z values for common adducts of this compound in positive ion mode mass spectrometry.

Experimental Protocol: ESI-MS

Electrospray ionization coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for the analysis of small, polar molecules like this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumentation and Parameters (Direct Infusion):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 400 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

  • Acquisition Range: m/z 100 - 1000

Experimental Workflow for ESI-MS Characterization

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve this compound in appropriate solvent (e.g., Methanol) prep2 Dilute to final concentration (1-10 µg/mL) in infusion solvent prep1->prep2 analysis1 Direct infusion into ESI source prep2->analysis1 analysis2 Ionization in positive ion mode analysis1->analysis2 analysis3 Mass analysis (e.g., TOF or Orbitrap) analysis2->analysis3 data1 Acquire mass spectrum analysis3->data1 data2 Identify m/z of [M+H]+, [M+Na]+, and [M+K]+ ions data1->data2 data3 Compare experimental m/z with calculated values data2->data3 end end data3->end Confirm Identity

Caption: Workflow for the characterization of this compound by ESI-MS.

Comparison with Alternative Analytical Methods

While mass spectrometry is excellent for identity confirmation, a comprehensive characterization often involves orthogonal techniques to assess purity and confirm structural details.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (ESI, MALDI) Molecular Weight Confirmation, Identification of AdductsHigh sensitivity and specificity, provides exact mass.May not resolve isomers, quantification can be challenging without standards.
High-Performance Liquid Chromatography (HPLC) Purity Assessment, Quantification, Detection of ImpuritiesHigh resolution for separating impurities, well-established for purity determination.[4]This compound lacks a strong UV chromophore, requiring alternative detectors like ELSD, CAD, or MS.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Confirmation of Functional GroupsProvides detailed structural information, including the position of protons and carbons. Can be used for quantification.[5]Lower sensitivity compared to MS, requires higher sample concentrations.

Table 2: Comparison of analytical methods for the characterization of this compound.

HPLC for Purity Assessment

Due to the lack of a UV chromophore, HPLC analysis of this compound requires specialized detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer. Reversed-phase HPLC (RP-HPLC) is a common method for separating PEG compounds from non-polar impurities.

Typical RP-HPLC-ELSD/CAD/MS Method:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detector: ELSD, CAD, or MS

NMR for Structural Confirmation

¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation of this compound. The spectra can confirm the presence of the propargyl group, the repeating ethylene glycol units, and the terminal alcohol.

Expected ¹H NMR Signals (in CDCl₃):

  • ~2.4 ppm (t): Acetylenic proton (-C≡C-H )

  • ~4.2 ppm (d): Methylene protons adjacent to the alkyne (-CH₂ -C≡CH)

  • ~3.6-3.7 ppm (m): Methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-)

  • ~2.5 ppm (br s): Hydroxyl proton (-OH )

Logical Relationship of Characterization Techniques

A comprehensive characterization of this compound involves a multi-step, logical approach where the results from one technique inform and complement the others.

G cluster_synthesis Synthesis/Procurement cluster_characterization Characterization Workflow cluster_result Outcome start This compound ms Mass Spectrometry (Identity Confirmation) start->ms hplc HPLC (Purity Assessment) ms->hplc Identity Confirmed nmr NMR (Structural Confirmation) hplc->nmr Purity Assessed qualified Qualified Reagent for Conjugation nmr->qualified Structure Confirmed

Caption: Logical workflow for the comprehensive characterization of this compound.

References

A Comparative Guide to the NMR Analysis of Propargyl-PEG8-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectra of Propargyl-PEG8-OH and its key derivatives: Propargyl-PEG8-acid, Propargyl-PEG8-amine, and Propargyl-PEG8-bromide. This information is crucial for researchers, scientists, and drug development professionals working with these molecules for applications such as bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and its Derivatives

This compound is a heterobifunctional linker molecule featuring a terminal alkyne group and a hydroxyl group, connected by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. The alkyne group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group can be further functionalized. This versatility makes it a valuable tool in chemical biology and drug discovery. Its derivatives, where the terminal hydroxyl group is replaced by other functional groups like a carboxylic acid, an amine, or a bromide, expand its utility for conjugation to a wider range of biomolecules and surfaces.

Comparative ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR chemical shifts for this compound and its derivatives. The data for this compound is based on publicly available spectra, while the data for the derivatives is based on information from commercial suppliers and predictable chemical shift changes upon functional group modification.

CompoundPropargyl Group (C≡C-H)Propargyl Methylene (C≡C-CH₂)PEG Backbone (-O-CH₂-CH₂-O-)Terminal Methylene (adjacent to functional group)Functional Group Proton(s)
This compound ~2.4 ppm (t)~4.1 ppm (d)~3.6 ppm (m)~3.7 ppm (t)~2.9 ppm (t, -OH)
Propargyl-PEG8-acid ~2.4 ppm (t)~4.1 ppm (d)~3.6 ppm (m)~3.7 ppm (t, -CH₂-COOH)~11-12 ppm (br s, -COOH)
Propargyl-PEG8-amine ~2.4 ppm (t)~4.1 ppm (d)~3.6 ppm (m)~2.8 ppm (t, -CH₂-NH₂)Variable (br s, -NH₂)
Propargyl-PEG8-bromide ~2.4 ppm (t)~4.1 ppm (d)~3.6 ppm (m)~3.8 ppm (t, -CH₂-Br)N/A

Note: Chemical shifts (ppm) are approximate and can vary depending on the solvent and concentration. Coupling patterns are indicated as (s) singlet, (d) doublet, (t) triplet, (m) multiplet, (br s) broad singlet. NMR spectra for Propargyl-PEG8-acid, Propargyl-PEG8-amine, and Propargyl-PEG8-bromide are available from suppliers such as BroadPharm.[1][2][3]

Experimental Protocol: ¹H NMR Analysis

This protocol provides a general method for the ¹H NMR analysis of this compound and its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the PEG compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the specific derivative and the desired resolution of exchangeable protons (e.g., -OH, -NH₂, -COOH).

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient. For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. Data Analysis:

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Assign the peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity (splitting pattern), and integration.

  • For derivatives, look for the disappearance of the terminal alcohol proton and the appearance of new signals corresponding to the new functional group.

Visualizing the Molecular Structures and Relationships

The following diagrams illustrate the chemical structures of this compound and its derivatives, as well as the logical workflow for their NMR analysis.

cluster_Propargyl_PEG8_OH This compound cluster_derivatives Derivatives Propargyl_PEG8_OH HC≡C-CH₂-(O-CH₂-CH₂)₇-O-CH₂-CH₂-OH Propargyl_PEG8_acid HC≡C-CH₂-(O-CH₂-CH₂)₇-O-CH₂-CH₂-COOH Propargyl_PEG8_OH->Propargyl_PEG8_acid Oxidation Propargyl_PEG8_amine HC≡C-CH₂-(O-CH₂-CH₂)₇-O-CH₂-CH₂-NH₂ Propargyl_PEG8_OH->Propargyl_PEG8_amine Amination Propargyl_PEG8_bromide HC≡C-CH₂-(O-CH₂-CH₂)₇-O-CH₂-CH₂-Br Propargyl_PEG8_OH->Propargyl_PEG8_bromide Bromination

Structures of this compound and its derivatives.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (Lock, Shim, Acquire Spectrum) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Assignment, Integration) C->D E Structural Confirmation D->E

General workflow for NMR analysis.

Conclusion

The NMR analysis of this compound and its derivatives is a straightforward and powerful method for confirming their chemical structures and assessing their purity. The characteristic signals of the propargyl group and the PEG backbone are readily identifiable. The key to differentiating these molecules lies in the analysis of the terminal functional group, which gives rise to unique chemical shifts and peak multiplicities in the ¹H NMR spectrum. This guide provides the necessary data and protocols to assist researchers in the successful characterization of these important chemical tools.

References

A Comparative Guide to the Purity Assessment of Synthesized Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for assessing the purity of synthesized Propargyl-PEG8-OH, a critical linker in bioconjugation and pharmaceutical development. We offer supporting experimental data, detailed protocols, and a comparison with alternative PEGylation reagents to ensure the selection of high-quality materials for reproducible results.

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a terminal alkyne group (propargyl) and a hydroxyl group.[1] This heterobifunctional structure is highly valuable in "click chemistry," where the alkyne readily reacts with azide-functionalized molecules to form stable triazole linkages.[2][3] The PEG8 spacer enhances the solubility and pharmacokinetic properties of conjugated biomolecules.[1][4] Given that the precise structure and purity of the linker directly impact the homogeneity and efficacy of the final bioconjugate, a rigorous purity assessment is paramount.[5]

Data Presentation: Purity Analysis

The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data to build a comprehensive purity profile.

Table 1: Summary of Analytical Techniques for this compound Purity Assessment

Analytical Technique Parameter Measured Expected Result for High-Purity Sample Acceptance Criteria
¹H NMR Spectroscopy Structural integrity and presence of impuritiesCharacteristic peaks for propargyl, PEG, and hydroxyl protons with correct integration ratios. Absence of significant unassigned signals.>95% purity confirmed by relative peak integration.
RP-HPLC-CAD/ELSD Quantitative purity and presence of non-volatile impuritiesA single, sharp, symmetrical main peak.>95% peak area by normalization.
LC-MS (ESI) Molecular weight confirmationA dominant peak corresponding to the expected mass [M+Na]⁺ or [M+H]⁺.Mass accuracy within ± 0.5 Da of the theoretical mass.
FT-IR Spectroscopy Presence of key functional groupsCharacteristic absorption bands for C≡C-H (alkyne), C-O-C (ether), and O-H (hydroxyl).Presence of all expected functional group peaks.

Comparison with Alternative PEG Linkers

This compound is one of several functionalized PEG linkers used for bioconjugation. The choice of linker depends on the specific reaction chemistry and application.

Table 2: Comparison of Common PEG8 Linkers for Bioconjugation

Linker Type Reactive Groups Reaction Chemistry Key Advantages Primary Application
This compound Alkyne, HydroxylCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High reaction efficiency and specificity.[6]Conjugation to azide-modified molecules.
Azido-PEG8-OH Azide, HydroxylCuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Versatile for reacting with alkyne or cyclooctyne (B158145) partners.[2]Conjugation to alkyne-modified molecules.
Maleimide-PEG8-OH Maleimide, HydroxylMichael AdditionHighly selective for thiol groups (cysteines).Site-specific conjugation to proteins via cysteine residues.
NHS-Ester-PEG8-OH NHS Ester, HydroxylAcylationReacts readily with primary amines (lysines).[7]Labeling of proteins via lysine (B10760008) residues.
DBCO-PEG8-OH Dibenzocyclooctyne, HydroxylStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, biocompatible click chemistry.[6]Bioconjugation in living systems or with copper-sensitive molecules.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the synthesis, purification, and comprehensive purity analysis of this compound.

G cluster_0 Synthesis & Purification cluster_1 Purity Assessment cluster_2 Final Quality Control A Starting Materials (PEG8-diol, Propargyl Bromide) B Chemical Synthesis A->B C Crude Product B->C D Purification (Flash Chromatography) C->D E Purified this compound D->E F Structural Confirmation (¹H NMR, LC-MS) E->F G Quantitative Purity (RP-HPLC) E->G H Functional Group Analysis (FT-IR) E->H I Data Review & Analysis F->I G->I H->I J High-Purity Product (>95%) I->J Pass K Repurify or Reject Batch (<95%) I->K Fail

Caption: Workflow for Synthesis and Purity Verification of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a primary technique for confirming the chemical structure and is often used for an initial purity assessment.[8][9]

  • Objective: To verify the presence of characteristic protons of the propargyl, PEG, and hydroxyl groups and to detect any organic impurities.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard proton pulse sequence

    • Number of Scans: 16-64 (to ensure good signal-to-noise)

    • Temperature: 25 °C

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Identify the characteristic signals:

      • Propargyl group: A triplet at ~2.4 ppm (alkyne C-H) and a doublet at ~4.2 ppm (-O-CH₂-C≡CH).

      • PEG backbone: A complex multiplet between ~3.5 and 3.7 ppm.

      • Hydroxyl group: A broad singlet (position can vary, e.g., ~2.7 ppm).

    • Integrate the peaks corresponding to distinct protons (e.g., the alkyne proton vs. a specific pair of protons in the PEG backbone).

    • Calculate purity by comparing the integration of the product peaks to those of any identifiable impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a powerful method for separating and quantifying the main product from potential impurities.[10] Due to the lack of a strong UV chromophore in PEG, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is preferred over a UV detector.[7]

  • Objective: To quantify the purity of the compound by separating it from starting materials, by-products, and other impurities.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Detector: Charged Aerosol Detector (CAD) or ELSD.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of 1 mg/mL.

  • Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the main peak observed in the HPLC analysis by determining its molecular weight.

  • Objective: To verify the molecular weight of the synthesized this compound.

  • Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Method: Use the same chromatographic conditions as the RP-HPLC method. The eluent from the column is directed into the ESI-MS source.

  • MS Parameters:

    • Ionization Mode: Positive (to detect [M+H]⁺ or [M+Na]⁺)

    • Scan Range: 100 - 1000 m/z

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. The observed mass should correspond to the theoretical mass of this compound (C₁₉H₃₆O₉, Theoretical MW ≈ 412.5 g/mol ), typically observed as the sodium adduct [M+Na]⁺ at m/z ≈ 435.5.

References

A Comparative Guide to In-Vitro Stability Assays for Propargyl-PEG8-OH Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of targeted therapeutics, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its efficacy and safety profile. This guide provides an objective comparison of the in-vitro stability of ADCs featuring a Propargyl-PEG8-OH linker against other common linker technologies. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the design and development of next-generation ADCs.

The this compound linker is a non-cleavable linker that utilizes "click chemistry" for conjugation, offering a stable and efficient method for attaching payloads to an antibody. The polyethylene (B3416737) glycol (PEG) component enhances hydrophilicity, which can improve the pharmacokinetic properties and reduce aggregation of the ADC. Understanding its stability in comparison to other linkers is crucial for predicting its in-vivo behavior.

Comparative In-Vitro Stability of ADC Linkers

The in-vitro stability of an ADC is primarily assessed in two key biological matrices: plasma, to simulate circulation in the bloodstream, and lysosomal preparations, to mimic the intracellular environment where the payload is ultimately released. Stability is often quantified by monitoring the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates premature drug deconjugation.

Linker TypeLinkage ChemistryStability in Human Plasma (% Intact ADC after 7 days)Stability in Mouse Plasma (% Intact ADC after 7 days)Lysosomal Stability (% Payload Release after 24h)Key Characteristics
This compound (Non-Cleavable) Triazole (via Click Chemistry)>95% (estimated based on similar non-cleavable PEGylated linkers)[1][2]>95% (estimated based on similar non-cleavable PEGylated linkers)[1][2]<5% (payload release requires antibody degradation)[2]High plasma stability; payload release is dependent on antibody catabolism. The PEG chain enhances solubility.[3]
Valine-Citrulline (VC) (Cleavable) Peptide~85-95%[4]~60-80% (susceptible to carboxylesterases)[4]>90% (efficiently cleaved by Cathepsin B)Enzyme-sensitive cleavage, designed for release in the tumor microenvironment. Shows species-specific plasma stability.
Hydrazone (Cleavable) Hydrazone~70-90% (pH-sensitive)~70-90% (pH-sensitive)>95% (rapidly hydrolyzed at acidic pH)pH-sensitive cleavage, designed for release in acidic endosomes and lysosomes. Can exhibit lower plasma stability.
Disulfide (Cleavable) Disulfide~80-95%~70-90%>90% (cleaved by reducing agents like glutathione)Redox-sensitive cleavage, exploiting the higher reducing environment inside cells.
Thioether (Non-Cleavable) Thioether>95%[1]>95%[1]<5% (payload release requires antibody degradation)High plasma stability, similar to other non-cleavable linkers.

Note: Quantitative data for this compound linked ADCs is not extensively available in the public domain. The stability data presented is an estimation based on the known high stability of non-cleavable PEGylated linkers and triazole linkages formed via click chemistry.[1][2][5]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the structure of a this compound linked ADC, the experimental workflow for in-vitro stability assays, and the general signaling pathway of ADC action.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload mAb Antibody Triazole Triazole Ring (from Click Chemistry) mAb->Triazole Site-Specific Conjugation Propargyl Propargyl Group OH Hydroxyl Group (for conjugation) PEG8 PEG8 Chain PEG8->Propargyl Triazole->PEG8 Payload Drug Triazole->Payload

This compound ADC Structure

Stability_Assay_Workflow cluster_Plasma Plasma Stability Assay cluster_Lysosomal Lysosomal Stability Assay P_Start Incubate ADC in Plasma (e.g., Human, Mouse) at 37°C P_Time Collect Aliquots at Time Points (0, 1, 3, 7 days) P_Start->P_Time P_Capture Immunoaffinity Capture of ADC (e.g., Protein A beads) P_Time->P_Capture P_Analyze LC-MS Analysis to Determine DAR P_Capture->P_Analyze L_Start Incubate ADC with Lysosomal Homogenate at 37°C L_Time Collect Aliquots at Time Points (0, 2, 6, 24 hours) L_Start->L_Time L_Separate Separate ADC and Released Payload L_Time->L_Separate L_Analyze Quantify Released Payload (e.g., LC-MS/MS) L_Separate->L_Analyze

In-Vitro Stability Assay Workflow

ADC_Signaling_Pathway ADC_circ ADC in Circulation Binding Binding to Target Antigen on Cancer Cell ADC_circ->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release Degradation->Release Action Payload Exerts Cytotoxic Effect Release->Action Apoptosis Apoptosis Action->Apoptosis

General ADC Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are protocols for the key in-vitro assays.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • ADC of interest

  • Human and mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed (37°C) human and mouse plasma.

  • Incubate the samples at 37°C with gentle agitation.

  • Collect aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Immediately after collection, add the plasma aliquot to a suspension of Protein A/G magnetic beads to capture the ADC.

  • Incubate for 1 hour at 4°C with gentle mixing.

  • Wash the beads with cold PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads using a low-pH elution buffer.

  • Neutralize the eluate immediately.

  • Analyze the samples by LC-MS to determine the average DAR. The intact ADC mass is measured, and the relative abundance of different drug-loaded species is calculated.

  • The percentage of intact ADC is calculated relative to the 0-hour time point.

Lysosomal Stability Assay

Objective: To assess the release of the cytotoxic payload from the ADC in a simulated lysosomal environment.

Materials:

  • ADC of interest

  • Isolated liver lysosomes (commercially available) or S9 fractions

  • Lysosomal assay buffer (e.g., 0.1 M sodium acetate, pH 5.0)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a concentration of 100 µg/mL with isolated liver lysosomes in the lysosomal assay buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Stop the reaction by adding an excess of cold acetonitrile (B52724) to precipitate the proteins and lysosomal enzymes.

  • Centrifuge the samples to pellet the precipitated material.

  • Collect the supernatant containing the released payload.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • A standard curve of the free payload is used for quantification.

  • The percentage of payload release is calculated relative to the initial amount of conjugated payload.

Conclusion

The in-vitro stability of an ADC is a critical attribute that significantly influences its therapeutic window. The this compound linker, being non-cleavable and utilizing a stable triazole linkage, is predicted to exhibit high stability in plasma, minimizing off-target toxicity.[1][5] Its PEG component is expected to confer favorable solubility and pharmacokinetic properties.[3] In contrast, cleavable linkers are designed for controlled release in the tumor microenvironment but may show variable plasma stability. The choice of linker should be carefully considered based on the specific target, payload, and desired mechanism of action. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of ADC stability, enabling the selection of the most promising candidates for further development.

References

Cleavable vs. Non-Cleavable Linkers in Bioconjugation: A Comparative Analysis Featuring Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs), is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of cleavable and non-cleavable linkers, with a focus on the non-cleavable Propargyl-PEG8-OH, supported by experimental data and detailed methodologies.

The linker, a seemingly simple component, plays a pivotal role in the performance of an ADC. It must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, and then efficiently release the payload at the tumor site.[1] The selection of a linker strategy—cleavable or non-cleavable—profoundly impacts the ADC's mechanism of action, stability, and overall therapeutic window.[2][3]

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).[1][4]Relies on the complete proteolytic degradation of the antibody backbone in the lysosome.[4][5]
Payload Form Released in its native, unmodified, and often highly potent state.[6]Released as a conjugate with the linker and an amino acid residue.[5]
Bystander Effect Can induce a "bystander effect," where the released payload kills neighboring antigen-negative tumor cells.[3][4]Generally lacks a significant bystander effect due to the charged nature of the released payload-linker complex.[3][4]
Plasma Stability Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[7]Typically exhibit greater plasma stability, leading to a more favorable safety profile.[5][8]
Examples Valine-Citrulline (vc), Hydrazone, Disulfide linkers.[3]Thioether (e.g., SMCC), this compound.[5][9]

The Non-Cleavable Advantage: A Closer Look at this compound

This compound is a heterobifunctional linker containing a propargyl group and a hydroxyl group, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group allows for efficient and specific conjugation to azide-modified antibodies or payloads via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[9][] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[11] As a non-cleavable linker, it offers the advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity.[5]

Performance Data: A Comparative Overview

Direct head-to-head comparisons of cleavable and non-cleavable linkers in ADCs where all other components are identical are limited in published literature.[2] However, by compiling data from various preclinical studies, a comparative overview of their performance can be established.

In Vitro Cytotoxicity
ADC ConstructLinker TypeTarget Cell LineIC50 (M)Key Finding
Trastuzumab-vc-MMAECleavable (Val-Cit)HER2-positivePotentDemonstrates high potency of the released, unmodified payload.
Trastuzumab-SMCC-DM1Non-cleavable (Thioether)HER2-positivePotentThe payload-linker-amino acid complex retains cytotoxic activity.
Anti-CD22-Disulfide-PBDCleavable (Disulfide)Non-Hodgkin LymphomaSimilar to vc-PBDNovel disulfide linker shows comparable in vitro activity to a peptide linker.[12]
Anti-CD22-vc-PBDCleavable (Val-Cit)Non-Hodgkin LymphomaSimilar to Disulfide-PBDEstablished cleavable linker for comparison.[12]
In Vivo Efficacy and Stability
ADC ConstructLinker TypeTumor ModelKey Finding
Trastuzumab-Exo-Linker-ExatecanCleavable (Novel)NCI-N87 Gastric CancerComparable tumor inhibition to T-DXd with superior linker stability.[13]
Trastuzumab-deruxtecan (T-DXd)Cleavable (GGFG)NCI-N87 Gastric CancerClinically validated ADC used as a benchmark.[13]
Anti-CD22-Disulfide-PBDCleavable (Disulfide)Non-Hodgkin Lymphoma XenograftHigher maximum tolerated dose (10 mg/kg) compared to the vc-PBD ADC.[12]
Anti-CD22-vc-PBDCleavable (Val-Cit)Non-Hodgkin Lymphoma XenograftLower maximum tolerated dose (2.5 mg/kg).[12]
Triglycyl-DM1 ADCCleavable (Peptide)Various Xenograft ModelsMore efficacious in some models compared to SMCC-DM1.[14]
SMCC-DM1 ADCNon-cleavable (Thioether)Various Xenograft ModelsShowed comparable efficacy in other models.[14]

Experimental Methodologies

ADC Synthesis and Characterization Workflow

The development of an ADC involves a multi-step process, from component preparation to final characterization.

ADC_Synthesis_Workflow cluster_prep Component Preparation cluster_conj Conjugation cluster_char Purification & Characterization mAb_mod Antibody Modification (e.g., Azide (B81097) Installation) conjugation Click Chemistry Conjugation (mAb-Azide + Propargyl-PEG8-Payload) mAb_mod->conjugation linker_payload Linker-Payload Synthesis (e.g., Propargyl-PEG8-Payload) linker_payload->conjugation purification Purification (e.g., SEC) conjugation->purification dar DAR Determination purification->dar aggregation Aggregation Analysis (SEC) purification->aggregation purity Purity Analysis (SDS-PAGE) purification->purity

Caption: A generalized workflow for the synthesis and characterization of an Antibody-Drug Conjugate.

Protocol 1: Antibody Modification with an Azide Handle for Click Chemistry

This protocol describes the introduction of an azide group onto a monoclonal antibody (mAb) for subsequent conjugation with an alkyne-containing linker like this compound.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column. Adjust the concentration to 1-5 mg/mL.

  • Reagent Preparation: Dissolve the Azide-PEG-NHS ester in DMSO to a stock concentration of 10 mM.

  • Reaction: Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the mAb solution.

  • Incubation: Gently mix and incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification: Remove the excess, unreacted azide reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) of the azide-modified mAb (mAb-Azide) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC constructs (with cleavable and non-cleavable linkers)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Mechanism of Action: A Visual Representation

The mechanism by which an ADC exerts its cytotoxic effect is a multi-step process that begins with binding to the target cell and culminates in payload-induced apoptosis.

ADC Internalization and Payload Release Pathway

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC ADC in Circulation Binding 1. Binding to Target Antigen ADC->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3a. Linker Cleavage (Enzymes, pH) Lysosome->Cleavage Degradation 3b. Antibody Degradation Lysosome->Degradation Payload_Release_C 4a. Free Payload Release Cleavage->Payload_Release_C Bystander Bystander Effect Payload_Release_C->Bystander Apoptosis 5. Apoptosis Payload_Release_C->Apoptosis Payload_Release_NC 4b. Payload-Linker-AA Release Degradation->Payload_Release_NC Payload_Release_NC->Apoptosis

Caption: The intracellular trafficking and payload release mechanisms for ADCs with cleavable and non-cleavable linkers.

Conclusion

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of ADCs and other bioconjugates, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can deliver a highly potent, unmodified payload and induce a beneficial bystander effect, but may be associated with lower plasma stability. Non-cleavable linkers, such as those utilizing this compound for click chemistry conjugation, generally provide enhanced stability and a better safety profile, though they lack a significant bystander effect. The optimal linker choice is context-dependent, relying on the specific target, the nature of the payload, and the desired therapeutic outcome. The continued development of novel linker technologies, including hydrophilic and site-specific conjugation strategies, will further refine the ability to create highly effective and safe targeted therapies.

References

Beyond PEG: A Comparative Guide to Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For years, poly(ethylene glycol) (PEG) has been the linker of choice, prized for its ability to enhance solubility and improve pharmacokinetic profiles. Propargyl-PEG8-OH, with its terminal alkyne group, is a prime example of a PEG linker designed for efficient bioconjugation via "click chemistry."

However, the dominance of PEG is being challenged by emerging limitations, including the potential for immunogenicity and its non-biodegradable nature, which raises concerns about long-term safety.[1][2] This has catalyzed the exploration of alternative linker technologies that promise to match or even exceed the performance of PEG while offering improved biocompatibility. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Performance Comparison: PEG vs. Alternatives

The development of next-generation bioconjugates is increasingly focused on the linker's role in modulating the overall properties of the molecule. Below is a summary of quantitative data comparing PEG linkers with a leading alternative, polysarcosine (pSar), in the context of ADCs.

Performance MetricPEG-Linker (ADC-PEG12)Polysarcosine-Linker (ADC-PSAR12)Key Findings
In Vitro Cytotoxicity (IC50) Comparable to pSar-linkerComparable or slightly higher potency in some studies.[1]Both linkers facilitate potent cytotoxic activity of the conjugated drug.
Pharmacokinetics (Clearance in mice) 47.3 mL/day/kg38.9 mL/day/kgAt the same linker length, pSar demonstrated a more favorable clearance rate.[3]
In Vivo Antitumor Efficacy EffectiveSignificantly more potent in inhibiting tumor growth in a mouse model (Interferon conjugate study).[4][5]pSar-conjugates may offer superior therapeutic outcomes.
Immunogenicity Potential for pre-existing anti-PEG antibodies, which can lead to accelerated clearance.[1]Elicited considerably fewer anti-drug antibodies in a mouse model compared to the PEG-conjugate.[4]pSar appears to be a less immunogenic alternative.

Emerging Alternatives to PEG Linkers

Several classes of alternative linkers are gaining traction, each with a unique set of properties:

  • Polysarcosine (pSar): A polymer of the endogenous amino acid sarcosine, pSar is biodegradable and non-immunogenic.[1] It shares the high water solubility and large hydrodynamic volume of PEG, making it an excellent "stealth" polymer.[5] Experimental data suggests that pSar can outperform PEG, particularly in the context of highly loaded ADCs.[1][3]

  • Polypeptides: These linkers are constructed from natural amino acids, rendering them biodegradable and generally non-immunogenic.[1] The sequence of amino acids can be precisely engineered to control properties like flexibility, hydrophilicity, and cleavage by specific enzymes, offering a high degree of customizability.[1][6]

  • Zwitterionic Linkers: These linkers contain both positive and negative charges, resulting in a net-neutral molecule that is highly hydrophilic. This property can help to reduce non-specific binding and improve the solubility of the bioconjugate.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps involved in bioconjugation is crucial for understanding and optimizing these technologies.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Monoclonal Antibody Conjugation Bioconjugation (e.g., Click Chemistry) Antibody->Conjugation Linker Linker (e.g., this compound) Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization Receptor-mediated endocytosis Binding->TumorCell Release Drug Release Internalization->Release Lysosomal degradation Apoptosis Cell Death (Apoptosis) Release->Apoptosis Click_Chemistry cluster_reactants Alkyne R1-C≡CH (Propargyl group) Plus + Azide N3-R2 (Azide group) Triazole Triazole Ring Azide->Triazole Cu(I) catalyst

References

Validating the Efficiency of Propargyl-PEG8-OH for Antibody Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The efficiency of conjugation, the stability of the resulting conjugate, and the preservation of antibody function are paramount. This guide provides an objective comparison of Propargyl-PEG8-OH, a popular linker for click chemistry, with other common antibody conjugation methods. We present supporting experimental data and detailed protocols to aid in making an informed decision for your research.

The advent of click chemistry has provided a powerful tool for bioconjugation, offering high efficiency, specificity, and biocompatibility.[] this compound is a hydrophilic linker containing a terminal alkyne group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3] This allows for the precise and stable attachment of molecules to antibodies that have been functionalized with an azide (B81097) group.

Comparative Analysis of Conjugation Chemistries

The choice of conjugation chemistry significantly impacts the homogeneity, stability, and ultimately, the therapeutic efficacy of an antibody conjugate. Below is a comparison of key performance indicators for this compound mediated click chemistry and other widely used methods.

Parameter This compound (Click Chemistry) Maleimide-Thiol Chemistry NHS Ester Chemistry Biotin-Streptavidin Interaction
Reported Conjugation Efficiency High (approaching quantitative yields in some cases)[4][5]Variable (58% to 84% reported in specific examples)[6]Generally lower and can be affected by hydrolysis of the NHS ester[7]Not a covalent conjugation; relies on high-affinity binding
Stoichiometry Control High degree of control, enabling the production of homogenous conjugates with a defined drug-to-antibody ratio (DAR)[8]Can result in heterogeneous products with a range of conjugates per antibody[8]Prone to producing heterogeneous mixtures due to multiple available lysine (B10760008) residues[9]Stoichiometry is dependent on the number of biotinylation sites and the tetrameric nature of streptavidin
Site-Specificity High, when combined with site-specific introduction of the azide group on the antibodyCan be site-specific if a free cysteine is engineered into the antibody; otherwise, reduction of native disulfides can lead to multiple reaction sitesLow specificity, as it targets primary amines (lysine residues and N-terminus) which are abundant on antibodies[10]Specific to the site of biotinylation
Stability of the Linkage Forms a stable triazole ring[11]The thioether bond can be susceptible to retro-Michael addition, leading to potential dissociation[12]Forms a stable amide bondVery high affinity interaction (Kd ≈ 10⁻¹⁵ M), but it is a non-covalent bond[13]
Impact on Antibody Function Generally minimal impact on antigen binding, especially with site-specific conjugation[8][14]Can potentially impact antibody function if conjugation occurs near the antigen-binding site or affects critical disulfide bonds[15]High potential to affect antigen binding due to random modification of lysine residues, some of which may be in the binding region[9]The large size of the streptavidin protein can cause steric hindrance and affect antibody function
Reaction Conditions Typically mild, aqueous conditionsRequires neutral pH and often a reducing agent to generate free thiolsSensitive to pH and aqueous conditions, with hydrolysis being a competing reactionSimple binding reaction in physiological buffers

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

This compound Conjugation via Click Chemistry (SPAAC)

This protocol outlines a general procedure for the strain-promoted azide-alkyne cycloaddition (SPAAC) which is a copper-free click chemistry reaction.

1. Antibody Preparation with an Azide Handle:

  • Introduce an azide group onto the antibody. This can be achieved through various methods, such as:

    • Metabolic engineering: Incorporate an unnatural amino acid with an azide group during antibody expression.

    • Enzymatic modification: Use an enzyme like transglutaminase to attach an azide-containing linker to a specific glutamine residue.[9]

    • Chemical modification: React the antibody with an azide-functionalized NHS ester to label lysine residues (note: this will be less site-specific).

  • Purify the azide-modified antibody using an appropriate method (e.g., size-exclusion chromatography) to remove any unreacted reagents.

2. Conjugation Reaction:

  • Dissolve the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).

  • Add a molar excess of the this compound solution to the antibody solution. The exact molar ratio should be optimized for the specific antibody and payload.

  • Incubate the reaction mixture at room temperature for 4-12 hours, or as determined by optimization experiments.

3. Purification of the Conjugate:

  • Purify the antibody conjugate to remove unreacted this compound and other reagents. Size-exclusion chromatography (SEC) is a commonly used method.

4. Characterization:

  • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).[16][17]

Alternative Conjugation Protocols

Maleimide-Thiol Conjugation

This method targets free thiol (sulfhydryl) groups on the antibody.

1. Antibody Preparation:

  • If targeting native disulfide bonds, partially reduce the antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[18][19]

  • If using an engineered cysteine, ensure it is in its reduced state.

  • Immediately after reduction, remove the reducing agent using a desalting column.

2. Conjugation Reaction:

  • Dissolve the reduced antibody in a degassed buffer at pH 7.0-7.5.[6]

  • Prepare a stock solution of the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO).

  • Add the maleimide (B117702) solution to the antibody solution at a specific molar ratio (typically a 5 to 20-fold molar excess of the maleimide reagent).[6]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[20]

3. Quenching and Purification:

  • Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purify the conjugate using SEC or dialysis.

NHS Ester Conjugation

This method targets primary amines (lysine residues and the N-terminus) on the antibody.

1. Antibody Preparation:

  • Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0).

2. Conjugation Reaction:

  • Prepare a fresh solution of the NHS ester-functionalized molecule in a dry, water-miscible organic solvent like DMSO.

  • Add a molar excess of the NHS ester solution to the antibody solution while gently stirring.

  • Incubate the reaction for 1-2 hours at room temperature.

3. Purification:

  • Remove unreacted NHS ester and byproducts by SEC or dialysis.

Biotin-Streptavidin Conjugation

This is an indirect conjugation method that relies on the high-affinity interaction between biotin (B1667282) and streptavidin.

1. Biotinylation of the Antibody:

  • React the antibody with a biotin-NHS ester to attach biotin molecules to its primary amines.

  • Purify the biotinylated antibody to remove excess biotinylation reagent.[13]

2. Conjugation with Streptavidin:

  • Prepare a solution of the streptavidin-conjugated molecule (e.g., an enzyme or fluorophore).

  • Add the biotinylated antibody to the streptavidin-conjugate solution.[21][22]

  • Incubate for 30-60 minutes at room temperature to allow for the formation of the biotin-streptavidin complex.[23]

  • The resulting complex is typically used without further purification, though removal of excess unbound components may be necessary for some applications.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in each conjugation method.

experimental_workflow cluster_propargyl This compound Conjugation (SPAAC) Ab_azide Azide-Modified Antibody Incubate_P Incubate (RT, 4-12h) Ab_azide->Incubate_P Propargyl_PEG This compound -Payload Propargyl_PEG->Incubate_P Purify_P Purify (SEC) Incubate_P->Purify_P Conjugate_P Antibody-PEG8-Payload Conjugate Purify_P->Conjugate_P

Caption: Workflow for this compound conjugation via SPAAC.

alternative_workflows cluster_maleimide Maleimide-Thiol Conjugation cluster_nhs NHS Ester Conjugation cluster_biotin Biotin-Streptavidin Conjugation Reduce_Ab Reduce Antibody (TCEP) Incubate_M Incubate (RT, 1-2h) Reduce_Ab->Incubate_M Maleimide_Payload Maleimide-Payload Maleimide_Payload->Incubate_M Purify_M Purify Incubate_M->Purify_M Conjugate_M Antibody-Payload Conjugate Purify_M->Conjugate_M Antibody_NHS Antibody Incubate_N Incubate (RT, 1-2h) Antibody_NHS->Incubate_N NHS_Payload NHS-Ester-Payload NHS_Payload->Incubate_N Purify_N Purify Incubate_N->Purify_N Conjugate_N Antibody-Payload Conjugate Purify_N->Conjugate_N Biotin_Ab Biotinylated Antibody Incubate_B Incubate (RT, 30-60min) Biotin_Ab->Incubate_B Strep_Payload Streptavidin-Payload Strep_Payload->Incubate_B Conjugate_B Antibody-Biotin-Strep-Payload Complex Incubate_B->Conjugate_B

Caption: Workflows for alternative antibody conjugation methods.

Conclusion

The validation of conjugation efficiency is a multifaceted process that extends beyond simple yield calculation. It encompasses the control over stoichiometry, the site of conjugation, and the preservation of the antibody's biological activity. This compound, utilized in click chemistry, presents a compelling option for researchers seeking high efficiency and control over their antibody conjugations.[5][8] While traditional methods like maleimide and NHS ester chemistries remain valuable tools, they often result in more heterogeneous products and can have a greater impact on antibody function. The biotin-streptavidin system, though offering high sensitivity, is a non-covalent interaction and the large size of streptavidin can be a limitation.

The choice of conjugation strategy should be guided by the specific requirements of the application. For applications demanding a high degree of homogeneity and preservation of antibody function, the site-specific conjugation of this compound via click chemistry offers significant advantages. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to select and validate the most efficient conjugation strategy for their specific needs.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG8-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for Propargyl-PEG8-OH. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling and minimize environmental impact. This information is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS).

Key Safety and Handling Data

PropertyInformationSource Analogy
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Propargyl-PEG8-NHS ester[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local regulation.[1]Propargyl-PEG8-NHS ester[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves (chemically resistant), impervious clothing, and a suitable respirator if ventilation is inadequate.Propargyl-PEG8-NHS ester[1]
First Aid Measures Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Skin Contact: Rinse with large amounts of water and remove contaminated clothing. Eye Contact: Flush eyes with large amounts of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Wash out mouth with water.[1]Propargyl-PEG8-NHS ester[1]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified above.

  • Chemical waste container, clearly labeled "this compound Waste".

  • Inert absorbent material (e.g., vermiculite, sand).

  • 70% Ethanol or other suitable disinfectant for decontamination.

  • pH paper (if neutralization is required).

  • Sealable bags for contaminated solid waste.

Procedure:

  • Preparation and PPE:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

    • Don appropriate PPE, including safety goggles, lab coat, and chemically resistant gloves.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • Do not pour this compound down the drain.

  • Solid Waste Disposal:

    • Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) into a sealable plastic bag.

    • Once the bag is full, seal it and place it in the designated solid chemical waste container.

  • Decontamination of Surfaces and Glassware:

    • Wipe down all surfaces and non-disposable glassware that came into contact with this compound with a suitable solvent (e.g., 70% ethanol).

    • Collect the cleaning materials (e.g., wipes, paper towels) as solid waste.

    • Thoroughly wash decontaminated glassware with an appropriate laboratory detergent and rinse with deionized water.

  • Accidental Spills:

    • In the event of a small spill, cover the liquid with an inert absorbent material.

    • Once the liquid is fully absorbed, carefully sweep the material into a designated waste container.

    • Decontaminate the spill area as described above.

    • For large spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor. Dispose of the contents and container in accordance with local, state, and federal regulations.[1]

Disposal Workflow

This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Do not mix with other chemicals) ppe->segregate waste_type Liquid or Solid Waste? segregate->waste_type liquid_waste 3a. Collect Liquid Waste in Labeled, Sealed Container waste_type->liquid_waste Liquid solid_waste 3b. Collect Contaminated Solids in a Sealed Bag waste_type->solid_waste Solid decontaminate 4. Decontaminate Surfaces and Glassware liquid_waste->decontaminate solid_waste->decontaminate storage 5. Store Waste in Designated Satellite Accumulation Area decontaminate->storage pickup 6. Arrange for Pickup by EHS-Approved Waste Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Propargyl-PEG8-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Propargyl-PEG8-OH, a hydrophilic PROTAC linker utilized in click chemistry applications. The following procedural guidance is based on the safety data of structurally similar compounds and is intended to be a comprehensive resource for laboratory personnel.

Immediate Safety and Hazard Information

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Skin Irritation : May cause skin irritation.[1]

  • Serious Eye Irritation : May cause serious eye irritation.[1]

  • Respiratory Tract Irritation : May cause respiratory irritation.[1]

Hazard and Precautionary Statements Summary:

Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowed.[1]P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H315Causes skin irritation.[1]P264Wash hands thoroughly after handling.[1]
H319Causes serious eye irritation.[1]P270Do not eat, drink or smoke when using this product.[1]
H335May cause respiratory irritation.[1]P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields.
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves.
Body Protection Laboratory CoatStandard laboratory coat.
Apron/CoverallsChemical-resistant apron or coveralls for larger quantities or risk of splashing.
Respiratory Protection Fume HoodAll handling of the solid or solutions should be conducted in a certified chemical fume hood.[2]
RespiratorIf a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Items First) Assess_Risks Assess Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Based on SDS & procedure Lab_Coat 1. Lab Coat/Apron Select_PPE->Lab_Coat Gloves 2. Gloves Lab_Coat->Gloves Eye_Face_Protection 3. Eye/Face Protection Gloves->Eye_Face_Protection Respiratory_Protection 4. Respiratory Protection (if required) Eye_Face_Protection->Respiratory_Protection Handle_Chemical Handle this compound in Fume Hood Respiratory_Protection->Handle_Chemical Remove_Gloves 1. Remove Gloves Handle_Chemical->Remove_Gloves Remove_Eye_Face_Protection 2. Remove Eye/Face Protection Remove_Gloves->Remove_Eye_Face_Protection Remove_Lab_Coat 3. Remove Lab Coat/Apron Remove_Eye_Face_Protection->Remove_Lab_Coat Remove_Respiratory_Protection 4. Remove Respiratory Protection Remove_Lab_Coat->Remove_Respiratory_Protection Wash_Hands 5. Wash Hands Thoroughly Remove_Respiratory_Protection->Wash_Hands Disposal_Workflow Chemical_Waste This compound Waste (Solid or Liquid) Container Labelled, sealed, and appropriate waste container Chemical_Waste->Container Segregate and contain Collection Arrange for collection by authorized waste disposal service Container->Collection Store in designated area Regulations Dispose of in accordance with local, state, and federal regulations Collection->Regulations Ensure compliance

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG8-OH
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG8-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.